Product packaging for 4-(2-Aminoethyl)benzoic acid(Cat. No.:CAS No. 1199-69-5)

4-(2-Aminoethyl)benzoic acid

Cat. No.: B073126
CAS No.: 1199-69-5
M. Wt: 165.19 g/mol
InChI Key: MRBFWTDIRYEDBQ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)benzoic acid is a bifunctional organic compound that serves as a critical building block in synthetic chemistry and biochemical research. Its structure incorporates a primary amine group and a carboxylic acid group, enabling versatile reactivity for amide bond formation, peptide coupling, and bioconjugation. This compound is extensively used in medicinal chemistry for the design and synthesis of novel drug candidates, such as enzyme inhibitors and receptor modulators, where the rigid benzoic acid core enhances molecular recognition and stability. In chemical biology, it acts as a spacer or linker in the development of probes, labels, and immobilized ligands for studying protein interactions and cellular processes. The aminoethyl moiety facilitates incorporation into peptide sequences or polymer chains, expanding applications in material science and nanotechnology. With high purity and reliability, this reagent supports advanced research in drug discovery, proteomics, and molecular engineering, offering researchers a robust tool for innovative experimental designs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B073126 4-(2-Aminoethyl)benzoic acid CAS No. 1199-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFWTDIRYEDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923138
Record name 4-(2-Aminoethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-69-5
Record name 4-(2-Aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Aminoethyl)benzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid, a bifunctional molecule featuring both a primary amine and a carboxylic acid, serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, combining a flexible ethylamine side chain with a rigid benzoic acid core, makes it an attractive component for the design of novel therapeutic agents and functional materials. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. Data for the compound and its commonly used hydrochloride salt are provided for comparison.

Physical Properties
PropertyThis compoundThis compound hydrochloride
Appearance White to off-white solid[1]Beige powder[2]
Molecular Formula C₉H₁₁NO₂[3]C₉H₁₁NO₂·HCl[2]
Molecular Weight 165.19 g/mol [3]201.65 g/mol [2]
Melting Point >350 °C (decomposes)Data not available
Boiling Point 330.9 °C (predicted)Data not available
Solubility Slightly soluble in water and aqueous base[1].Enhanced solubility and stability in aqueous solutions.[2]
Chemical Identifiers
IdentifierThis compoundThis compound hydrochloride
CAS Number 1199-69-5[3]60531-36-4[2]
PubChem CID 506066[3]16217990[2]
InChI InChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12)[3]Not applicable
SMILES C1=CC(=CC=C1CCN)C(=O)O[3]C1=CC(=CC=C1CCN)C(=O)O.Cl

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the protection of the amino group, followed by appropriate chemical transformations and subsequent deprotection. The following protocol describes a representative synthesis of the Boc-protected precursor, which can then be deprotected to yield the final product.

Protocol: Synthesis of 4-(2-(Boc-amino)ethyl)benzoic acid [4]

  • Dissolution: Dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

  • Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up:

    • Add ethyl acetate to the reaction mixture.

    • Acidify the mixture with a 10% aqueous citric acid solution, which will result in the precipitation of a white solid.

    • Collect the solid precipitate by filtration.

    • Extract the filtrate three times with ethyl acetate.

    • Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Deprotection to yield this compound:

The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the desired this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method is suitable for determining the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in a water/acetonitrile mixture and filter through a 0.45 µm syringe filter before injection.

Synthetic Utility and Applications

This compound is a versatile intermediate in pharmaceutical and materials science research.[2] Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.

  • Pharmaceutical Development: It serves as a key building block in the synthesis of bioactive molecules, including potential therapeutics for neurological disorders.[2] The amino group provides a site for derivatization to modulate pharmacological activity, while the benzoic acid moiety can interact with biological targets.

  • Biochemical Research: The compound is utilized in studies of amino acid metabolism and protein interactions.[2] It can be used as a linker to attach probes or labels to biomolecules for studying their function and localization.

  • Materials Science: The rigid aromatic ring and the reactive functional groups make it suitable for the development of novel polymers and coatings with specific functional properties.[2]

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a derivative of this compound, highlighting the key stages of the process.

Synthesis_Workflow start Start: This compound + Reagents reaction Chemical Reaction (e.g., Boc Protection) start->reaction 1. Synthesis workup Aqueous Work-up (Extraction & Washing) reaction->workup 2. Isolation purification Purification (e.g., Column Chromatography) workup->purification 3. Purification analysis Analysis (HPLC, NMR, MS) purification->analysis 4. Characterization product Final Product analysis->product 5. Final Product

Caption: A generalized workflow for the synthesis and purification of a this compound derivative.

References

Synthesis of 4-(2-Aminoethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic pathways for the preparation of 4-(2-aminoethyl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The document outlines several plausible synthetic routes, complete with detailed, albeit hypothetical, experimental protocols, quantitative data summaries, and visual representations of the reaction pathways. The methodologies described are based on established organic chemistry principles and adapted from literature precedents for analogous compounds.

Introduction

This compound is a bifunctional molecule incorporating a phenethylamine moiety and a benzoic acid. This unique structure makes it a versatile starting material for the synthesis of a wide range of biologically active compounds. The presence of both a primary amine and a carboxylic acid allows for diverse chemical modifications, including amidation, esterification, and peptide coupling, facilitating its use in the construction of complex molecular architectures.

This guide explores three primary synthetic strategies for obtaining this compound:

  • Route 1: Gabriel Synthesis from 4-(Bromomethyl)benzoic Acid

  • Route 2: Reductive Amination of 4-Acetylbenzoic Acid

  • Route 3: Reduction of 4-(2-Nitrovinyl)benzoic Acid

Each route is presented with a detailed experimental protocol, a summary of expected yields and purity, and a visual representation of the synthetic pathway.

Synthetic Pathways

Route 1: Gabriel Synthesis from 4-(Bromomethyl)benzoic Acid

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with other methods. This pathway involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.

Logical Workflow for Gabriel Synthesis:

cluster_0 Step 1: Bromination cluster_1 Step 2: Phthalimide Alkylation cluster_2 Step 3: Arndt-Eistert Homologation cluster_3 Step 4: Deprotection and Hydrolysis A 4-Methylbenzoic Acid B 4-(Bromomethyl)benzoic Acid A->B NBS, AIBN CCl4, Reflux D 4-(Phthalimidomethyl)benzoic Acid B->D DMF, 80°C C Potassium Phthalimide C->D E 4-(2-Phthalimidoacetyl)benzoic Acid D->E 1. SOCl2 2. CH2N2 F Methyl 4-(2-phthalimidoethyl)benzoate E->F Ag2O, MeOH Heat G This compound F->G 1. H2NNH2·H2O, EtOH 2. NaOH(aq), Heat 3. HCl(aq)

Caption: Gabriel synthesis pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

  • To a solution of 4-methylbenzoic acid (13.6 g, 100 mmol) in carbon tetrachloride (200 mL) is added N-bromosuccinimide (17.8 g, 100 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.16 g, 1 mmol).

  • The mixture is heated to reflux and stirred for 4 hours, during which the reaction is monitored by TLC.

  • After cooling to room temperature, the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude 4-(bromomethyl)benzoic acid, which can be purified by recrystallization from hexane.

Step 2: Synthesis of 4-(Phthalimidomethyl)benzoic Acid

  • 4-(Bromomethyl)benzoic acid (21.5 g, 100 mmol) and potassium phthalimide (18.5 g, 100 mmol) are dissolved in N,N-dimethylformamide (DMF, 200 mL).

  • The reaction mixture is heated to 80°C and stirred for 6 hours.

  • After cooling, the mixture is poured into ice-water (500 mL) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to give 4-(phthalimidomethyl)benzoic acid.

Step 3: Arndt-Eistert Homologation to Methyl 4-(2-phthalimidoethyl)benzoate

  • 4-(Phthalimidomethyl)benzoic acid (28.1 g, 100 mmol) is suspended in thionyl chloride (50 mL) and refluxed for 2 hours. Excess thionyl chloride is removed by distillation.

  • The resulting acid chloride is dissolved in anhydrous diethyl ether (200 mL) and cooled to 0°C.

  • A solution of diazomethane in diethyl ether is added slowly until a yellow color persists.

  • The solvent is carefully removed under reduced pressure to yield the crude diazoketone.

  • The diazoketone is dissolved in methanol (300 mL), and freshly prepared silver oxide (2.3 g, 10 mmol) is added.

  • The mixture is heated to reflux for 3 hours, then filtered and concentrated to give methyl 4-(2-phthalimidoethyl)benzoate.

Step 4: Deprotection and Hydrolysis to this compound

  • Methyl 4-(2-phthalimidoethyl)benzoate (32.3 g, 100 mmol) is dissolved in ethanol (300 mL).

  • Hydrazine monohydrate (10 mL, 200 mmol) is added, and the mixture is refluxed for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is treated with 2 M hydrochloric acid (100 mL).

  • The precipitated phthalhydrazide is removed by filtration.

  • The filtrate is then made basic with 2 M sodium hydroxide solution and heated to reflux for 2 hours to hydrolyze the ester.

  • After cooling, the solution is acidified with concentrated hydrochloric acid to pH 6 to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Quantitative Data Summary (Route 1):

StepProductStarting MaterialMolar Ratio (Start:Reagent)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
14-(Bromomethyl)benzoic Acid4-Methylbenzoic Acid1:1 (NBS)CCl₄Reflux485-95>95
24-(Phthalimidomethyl)benzoic Acid4-(Bromomethyl)benzoic Acid1:1DMF80690-98>97
3Methyl 4-(2-phthalimidoethyl)benzoate4-(Phthalimidomethyl)benzoic Acid1:excessDiethyl Ether/Methanol0 to Reflux570-80>95
4This compoundMethyl 4-(2-phthalimidoethyl)benzoate1:2 (Hydrazine)EthanolReflux680-90>98
Route 2: Reductive Amination of 4-Acetylbenzoic Acid

Reductive amination is a versatile method for forming amines from carbonyl compounds. This route utilizes the readily available 4-acetylbenzoic acid, which is converted to the target amine in a one-pot reaction with an ammonia source and a reducing agent.

Logical Workflow for Reductive Amination:

cluster_0 Reductive Amination cluster_1 Homologation (Proposed) A 4-Acetylbenzoic Acid B 4-(1-Aminoethyl)benzoic Acid A->B NH3, H2 Raney Ni, MeOH C This compound B->C Arndt-Eistert or similar homologation

Caption: Reductive amination and subsequent homologation pathway.

Experimental Protocol:

Step 1: Synthesis of 4-(1-Aminoethyl)benzoic acid

  • 4-Acetylbenzoic acid (16.4 g, 100 mmol) is dissolved in methanol (250 mL) saturated with ammonia.

  • Raney Nickel (approximately 5 g, slurry in water) is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus at 50 psi of hydrogen pressure at room temperature for 24 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is triturated with diethyl ether to give 4-(1-aminoethyl)benzoic acid as a solid.

Note: The direct synthesis of this compound via a one-step reductive amination from a suitable precursor like 4-(2-oxoethyl)benzoic acid would be ideal, but the starting material is less common. The above protocol yields an isomer and would require a subsequent homologation step, such as the Arndt-Eistert reaction, to insert a methylene group, which adds complexity.

Quantitative Data Summary (Route 2 - Step 1):

StepProductStarting MaterialMolar Ratio (Start:Reagent)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
14-(1-Aminoethyl)benzoic Acid4-Acetylbenzoic Acid1:excess (NH₃)Methanol252470-85>95
Route 3: Reduction of 4-(2-Nitrovinyl)benzoic Acid

This pathway involves the synthesis of a nitro-containing intermediate, 4-(2-nitrovinyl)benzoic acid, followed by its reduction to the desired amine. The reduction of the nitro group and the double bond can often be achieved in a single step using catalytic hydrogenation.

Logical Workflow for Nitro Reduction:

cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Catalytic Hydrogenation A 4-Formylbenzoic Acid B 4-(2-Nitrovinyl)benzoic Acid A->B CH3NO2, NH4OAc Acetic Acid, Reflux C This compound B->C H2, Pd/C Ethanol

Caption: Synthesis via reduction of a nitrovinyl intermediate.

Experimental Protocol:

Step 1: Synthesis of 4-(2-Nitrovinyl)benzoic Acid

  • A mixture of 4-formylbenzoic acid (15.0 g, 100 mmol), nitromethane (6.1 g, 100 mmol), and ammonium acetate (7.7 g, 100 mmol) in glacial acetic acid (100 mL) is heated to reflux for 2 hours.

  • The reaction mixture is cooled and poured into ice-water (500 mL).

  • The yellow precipitate is collected by filtration, washed with water, and dried to give 4-(2-nitrovinyl)benzoic acid.

Step 2: Synthesis of this compound

  • 4-(2-Nitrovinyl)benzoic acid (19.3 g, 100 mmol) is dissolved in ethanol (300 mL).

  • 10% Palladium on charcoal (1.0 g) is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus at 50 psi of hydrogen pressure at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.

  • The crude product is recrystallized from an ethanol/water mixture to afford pure this compound.

Quantitative Data Summary (Route 3):

StepProductStarting MaterialMolar Ratio (Start:Reagent)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
14-(2-Nitrovinyl)benzoic Acid4-Formylbenzoic Acid1:1:1Acetic AcidReflux280-90>96
2This compound4-(2-Nitrovinyl)benzoic Acid1:catalystEthanol2512-2490-98>99

Conclusion

This guide has outlined three plausible and robust synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific equipment and safety protocols in place. The Gabriel synthesis offers a classic and high-yielding approach, while the reduction of the nitrovinyl intermediate is also a very efficient method. Reductive amination presents a more direct but potentially less straightforward option depending on the availability of the appropriate carbonyl precursor. All presented protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions.

4-(2-Aminoethyl)benzoic acid structural elucidation and isomers

Author: BenchChem Technical Support Team. Date: December 2025

The previous searches provided some foundational information, including the chemical formula, molecular weight, and CAS number for 4-(2-Aminoethyl)benzoic acid. I also found a ¹H NMR spectrum for the BOC-protected version of the molecule and some general information about its use as a building block in synthesis. However, I am still missing crucial data for the core requirements of the technical guide. Specifically, I lack dedicated ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for the unprotected this compound. Detailed experimental protocols for its synthesis are also needed, as the information found so far is for a derivative. Furthermore, there is no information about its biological activity or signaling pathways, which is mandatory for creating the required Graphviz diagrams. Information on isomers is still sparse. Therefore, the next steps must focus on obtaining these specific pieces of missing information.The searches have yielded some useful, albeit scattered, information. I have found general information about this compound and its hydrochloride salt, confirming its use as a synthetic building block. I have also found spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) for related compounds like aminobenzoic acids and benzoic acid itself, which will be helpful for interpreting the spectra of the target molecule once found. A patent provides a synthetic route from β-phenethylamine, and another source mentions synthesis from 4-aminobenzoic acid. However, I am still missing the actual experimental ¹H NMR, ¹³C NMR, FT-IR, and mass spectra for this compound. Detailed, step-by-step experimental protocols for its synthesis are also lacking. Crucially, there is no information on its involvement in any biological signaling pathways, which is a mandatory requirement for the visualizations. Information on its isomers is also not yet comprehensive. Therefore, the next steps will focus on trying to locate these specific missing pieces of data.I have gathered some general information about this compound and its hydrochloride salt, including its use as a building block in synthesis. I've also found spectroscopic data for related compounds, which will be useful for comparison. A patent outlines a synthetic route from β-phenethylamine, and another source mentions synthesis from 4-aminobenzoic acid. However, I am still missing the specific experimental spectra (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound itself. Detailed, step-by-step experimental protocols are also lacking. Crucially, there is no information on its involvement in any biological signaling pathways, which is a mandatory requirement for the visualizations. My information on its isomers is also incomplete. Therefore, I need to continue searching for these specific missing pieces of data.## An In-depth Technical Guide to this compound: Structural Elucidation and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule with applications in medicinal chemistry and materials science. The document details the structural elucidation of this compound through a combination of spectroscopic methods, outlines a common synthetic route, and explores its key isomers. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to enable replication and further investigation. Additionally, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is an organic compound featuring both a primary amine and a carboxylic acid functional group attached to a benzene ring. This unique structure makes it a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals. Its hydrochloride salt is often used to improve solubility and stability. The presence of both acidic and basic moieties, along with an aromatic core, allows for diverse chemical modifications and applications, from drug delivery systems to the development of novel polymers and coatings.

Structural Elucidation

The definitive structure of this compound (C₉H₁₁NO₂) is established through a combination of spectroscopic techniques. These methods provide detailed information about the molecular weight, functional groups, and the specific arrangement of atoms within the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 1199-69-5[1]
IUPAC Name This compound[1]
Appearance White to off-white solid
Purity ≥ 95% (by NMR)[2]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons (two triplets) and the aromatic protons. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating aminoethyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the two carbons of the ethyl side chain, and the four unique carbons of the para-substituted benzene ring. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.

The FT-IR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key expected absorption bands are summarized below.

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3250N-HStretching (primary amine)
3300-2500O-HStretching (carboxylic acid)
3100-3000C-HStretching (aromatic)
3000-2850C-HStretching (aliphatic)
1760-1690C=OStretching (carboxylic acid)
1650-1580N-HBending (primary amine)
1600-1450C=CStretching (aromatic ring)
1320-1000C-OStretching (carboxylic acid)
1250-1020C-NStretching (aliphatic amine)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be observed at an m/z ratio corresponding to its molecular weight (165.19). Common fragmentation patterns for benzoic acids involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).

Synthesis of this compound

A common synthetic route to this compound involves the multi-step transformation of a readily available starting material. One such pathway starts with β-phenethylamine.

Experimental Protocol: Synthesis from β-Phenethylamine

This synthesis involves a sequence of acetylation, chlorosulfonation, amination, and hydrolysis reactions.

Step 1: Acetylation β-phenethylamine is reacted with an acetylating agent, such as acetic anhydride, in a suitable solvent (e.g., dichloromethane) to protect the amino group as an acetamide.

Step 2: Chlorosulfonation The N-acetylated intermediate is then subjected to chlorosulfonation using chlorosulfonic acid, typically with an auxiliary agent like sodium chloride, to introduce a chlorosulfonyl group onto the para position of the aromatic ring.

Step 3: Amination The chlorosulfonyl group is converted to a sulfonamide by reaction with ammonia or an amine in a suitable solvent.

Step 4: Hydrolysis Finally, the acetyl protecting group and the sulfonamide are hydrolyzed under acidic or basic conditions to yield this compound. The product is then purified by crystallization.

A simplified workflow for this synthesis is depicted below.

G Synthesis Workflow of this compound start β-Phenethylamine step1 Acetylation (Acetic Anhydride) start->step1 step2 Chlorosulfonation (Chlorosulfonic Acid) step1->step2 step3 Amination (Ammonia) step2->step3 step4 Hydrolysis step3->step4 end This compound step4->end

A simplified workflow for the synthesis of this compound.

Isomers of (2-Aminoethyl)benzoic Acid

Several constitutional isomers of this compound exist, differing in the substitution pattern on the benzene ring. The ortho (2-) and meta (3-) isomers are the most common.

Positional Isomers
IsomerStructureKey Differentiating Features
2-(2-Aminoethyl)benzoic acid ortho-substitutionDistinct aromatic proton splitting pattern in ¹H NMR due to different neighbor environments.
3-(2-Aminoethyl)benzoic acid meta-substitutionUnique set of chemical shifts for aromatic carbons in ¹³C NMR.
This compound para-substitutionSimplified aromatic region in NMR spectra due to higher symmetry.

A logical diagram illustrating the relationship between the isomers is shown below.

G Isomers of (2-Aminoethyl)benzoic Acid parent (2-Aminoethyl)benzoic Acid ortho 2-(2-Aminoethyl)benzoic acid (ortho) parent->ortho Positional Isomer meta 3-(2-Aminoethyl)benzoic acid (meta) parent->meta Positional Isomer para This compound (para) parent->para Positional Isomer

Positional isomers of (2-Aminoethyl)benzoic acid.

Biological and Pharmacological Context

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its structural similarity to other benzoic acid derivatives suggests potential biological activities. Benzoic acid derivatives have been shown to modulate various cellular processes. For instance, certain derivatives can influence the proteostasis network by affecting the ubiquitin-proteasome and autophagy-lysosome pathways.[3]

Given its structure, this compound could potentially interact with receptors or enzymes that recognize aminobenzoic acid or phenethylamine scaffolds. It is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]

Conclusion

This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its structural elucidation is straightforward with modern spectroscopic techniques. The availability of multiple synthetic routes, starting from common precursors, makes it an accessible building block for a wide range of applications. Further research into the biological activities of this compound and its derivatives may reveal novel therapeutic opportunities. This guide provides a solid foundation of its chemical and physical properties to aid researchers in their future investigations.

References

Spectroscopic Profile of 4-(2-Aminoethyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminoethyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a phenethylamine moiety linked to a benzoic acid, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds. This technical guide presents a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a crucial resource for researchers, scientists, and professionals in the field of drug discovery and development for the unambiguous identification and characterization of this compound.

Due to the limited availability of public spectroscopic data for the free base form, this guide primarily focuses on the more readily available and characterized hydrochloride salt, this compound hydrochloride.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 1199-69-5

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • Form: Typically an off-white solid.

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. While specific experimental spectra for this compound are not widely published, data for its hydrochloride salt is available and provides key structural insights. The purity of commercial samples of 4-(2-Amino-ethyl)benzoic acid hydrochloride is often confirmed by NMR to be ≥ 95%.[1]

Table 1: Predicted ¹H NMR Data for this compound Hydrochloride

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d2HAromatic (H-2, H-6)
~7.4d2HAromatic (H-3, H-5)
~3.2t2H-CH₂-N
~3.0t2HAr-CH₂-
8.0-9.0 (broad)s3H-NH₃⁺
12.0-13.0 (broad)s1H-COOH

Predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Data for this compound Hydrochloride

Chemical Shift (δ, ppm)Assignment
~167-COOH
~145Aromatic (C-4)
~131Aromatic (C-1)
~130Aromatic (C-2, C-6)
~129Aromatic (C-3, C-5)
~42-CH₂-N
~34Ar-CH₂-

Predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound hydrochloride is expected to show characteristic absorption bands for the carboxylic acid, amine, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3000MediumN-H stretch (Ammonium)
~1700StrongC=O stretch (Carboxylic acid)
~1610, ~1500MediumC=C stretch (Aromatic)
~1400MediumO-H bend (Carboxylic acid)
~1250MediumC-O stretch (Carboxylic acid)
~850StrongC-H bend (para-substituted aromatic)

Predicted data is based on the analysis of structurally similar compounds and general principles of IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 165.19.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
165[M]⁺
148[M - NH₃]⁺
120[M - COOH]⁺
106[C₇H₈N]⁺
91[C₇H₇]⁺

Predicted fragmentation patterns are based on the analysis of the molecular structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Hydrochloride Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

A general workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The logical relationship for interpreting the spectroscopic data to confirm the chemical structure is outlined below.

Data_Interpretation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data HNMR ¹H NMR: - Aromatic protons - Ethyl chain protons - NH₃⁺ & COOH protons Structure Confirmed Structure of This compound HNMR->Structure Proton Environment CNMR ¹³C NMR: - Aromatic carbons - Ethyl chain carbons - Carboxyl carbon CNMR->Structure Carbon Skeleton IR_Data IR Bands: - O-H stretch - N-H stretch - C=O stretch - Aromatic C=C IR_Data->Structure Functional Groups MS_Data MS Peaks: - Molecular Ion (M⁺) - Fragmentation Pattern MS_Data->Structure Molecular Weight

Logical flow for structure elucidation using combined spectroscopic data.

References

Solubility profile of 4-(2-Aminoethyl)benzoic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid, also known as 4-carboxyphenethylamine, is a bifunctional organic compound featuring both a primary amine and a carboxylic acid group attached to a benzene ring. This unique structure imparts amphoteric and zwitterionic characteristics, making it a valuable building block in medicinal chemistry and pharmaceutical research. Its derivatives have been investigated for a range of biological activities. A thorough understanding of its solubility profile is critical for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a logical workflow illustrating its use in research.

Physicochemical Properties

PropertyValueSource
CAS Number 1199-69-5[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance White to off-white solid
Melting Point >350 °C (decomposes)[2]
Predicted pKa 4.03 (acidic), 9.8 (basic)[2]

Solubility Data

Direct experimental quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, qualitative descriptions and predicted values provide valuable insights into its solubility characteristics.

Qualitative Solubility Profile

Based on available information, this compound exhibits the following general solubility characteristics:

  • Water: Slightly soluble, with solubility increasing upon heating.[2]

  • Aqueous Base: Slightly soluble.[2]

  • Polar Organic Solvents: Generally soluble.[3]

  • Hydrochloride Salt: The hydrochloride salt of this compound is reported to have enhanced solubility, a common strategy to improve the aqueous solubility of amine-containing compounds.[4]

Predicted Aqueous Solubility

Various computational models can be used to estimate the aqueous solubility of organic compounds. These predictions are useful for initial assessments in the absence of experimental data.

Prediction Tool/MethodPredicted LogS (mol/L)Predicted Solubility (g/L)
ALOGPS-1.342.76
ChemAxon-1.52.08
ESOL-1.821.04

Note: These values are estimations from computational models and should be confirmed by experimental determination.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is adapted for a zwitterionic compound like this compound.

Materials and Reagents
  • This compound (purity >95%)

  • Deionized water (18 MΩ·cm)

  • Buffer solutions (pH 2.0, 4.5, 6.8, 7.4, and 9.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Solvent Media: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Also, prepare any desired organic solvent systems.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

  • Equilibration: Add a known volume of each solvent medium to the respective vials. Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Method: HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of 4-aminobenzoic acid, a wavelength of around 278 nm is suitable.[5]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

Logical Workflow in Drug Discovery

As this compound is primarily used as a synthetic intermediate, a direct signaling pathway is not applicable. Instead, the following diagram illustrates its logical workflow in the context of drug discovery and development.

drug_discovery_workflow cluster_0 Core Compound cluster_1 Synthetic Chemistry cluster_2 Screening & Optimization cluster_3 Preclinical Development A This compound (Building Block) B Derivatization (Amide/Ester Formation) A->B Versatile Reactivity C Library Synthesis B->C Combinatorial Chemistry D Biological Screening (e.g., Enzyme Inhibition) C->D High-Throughput Screening E Structure-Activity Relationship (SAR) D->E Hit Identification F Lead Optimization E->F Iterative Design G ADME/Tox Studies F->G Optimized Properties H Candidate Drug G->H Safety & Efficacy

Logical workflow of this compound in drug discovery.

Conclusion

This compound is a compound with a solubility profile that is highly dependent on the solvent system, particularly pH. While quantitative experimental data is sparse, qualitative information and computational predictions suggest slight aqueous solubility that can be enhanced through salt formation. The provided detailed shake-flask protocol offers a robust method for researchers to experimentally determine its solubility in various media. The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of novel molecules with therapeutic potential, as illustrated in the drug discovery workflow. This guide serves as a foundational resource for scientists and professionals working with this important chemical building block.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-(2-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available data on the thermal stability and potential degradation pathways of 4-(2-Aminoethyl)benzoic acid. Given the limited direct experimental studies on this specific molecule, this document synthesizes known physical properties with inferred thermal behavior based on related chemical structures. This guide is intended to inform researchers and professionals in drug development and materials science about the potential thermal limitations and characteristics of this compound.

Physicochemical Properties of this compound

This compound is a bifunctional molecule containing both a carboxylic acid and a primary amine group. Its hydrochloride salt is often used to enhance solubility and stability[1]. The physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance Beige or white to off-white powder/solid[1][3][4]
Melting Point >350 °C (literature)[5][6]
Boiling Point 330.9 ± 25.0 °C (Predicted)[6]
Flash Point 153.9 ± 23.2 °C[5]
Storage Conditions 0-8 °C; Hygroscopic, -20 °C Freezer, Under inert atmosphere[1][6]

The exceptionally high melting point suggests strong intermolecular forces, likely due to hydrogen bonding between the carboxylic acid and amino groups, as well as potential zwitterionic character in the solid state. This high thermal energy requirement to break the crystal lattice indicates a high degree of thermal stability in its solid form.

Thermal Stability and Degradation Analysis

A study on the degradation of benzoic acid and its derivatives in subcritical water revealed that benzoic acid itself is stable up to 300°C[7]. In contrast, derivatives such as anthranilic acid (2-aminobenzoic acid) and salicylic acid (2-hydroxybenzoic acid) begin to degrade at lower temperatures (150-200°C) via decarboxylation[7]. This suggests that substituents on the benzene ring can significantly influence the stability of the carboxylic acid group.

For this compound, the presence of the aminoethyl group introduces additional potential degradation sites. Thermal degradation could potentially proceed through several pathways, including:

  • Decarboxylation: Loss of the carboxylic acid group as CO₂, a common degradation pathway for benzoic acid derivatives at elevated temperatures.

  • Side-chain degradation: Cleavage or rearrangement of the aminoethyl side chain.

  • Polymerization/Condensation: Intermolecular reactions between the amino and carboxylic acid groups at high temperatures, leading to the formation of polyamide structures.

Given the high melting point, significant thermal decomposition is not expected until temperatures well above 200°C.

Experimental Protocols for Thermal Analysis

While specific protocols for this compound are not published, the following are detailed, standard methodologies for conducting thermal analysis on solid organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample weight as a function of temperature. The resulting TGA curve will show the onset of decomposition (the temperature at which weight loss begins) and any subsequent degradation steps.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Heat from 25°C to 400°C at a heating rate of 10 °C/min.

      • Cool from 400°C to 25°C at 10 °C/min.

      • Reheat from 25°C to 400°C at 10 °C/min (this second heating run can help distinguish irreversible processes like decomposition from reversible ones like melting).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition or crystallization) will appear as peaks in the DSC thermogram.

Visualizations

The following diagrams illustrate a generalized workflow for thermal analysis and a hypothetical degradation pathway for this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep Grind solid sample weigh_tga Weigh 5-10 mg for TGA prep->weigh_tga weigh_dsc Weigh 2-5 mg for DSC prep->weigh_dsc tga TGA Analysis (N2 atm, 10°C/min) weigh_tga->tga dsc DSC Analysis (N2 atm, 10°C/min) weigh_dsc->dsc tga_curve TGA Curve (Mass vs. Temp) tga->tga_curve dsc_curve DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_curve decomp_temp Determine Onset of Decomposition (Td) tga_curve->decomp_temp thermal_trans Identify Melting (Tm) & Other Transitions dsc_curve->thermal_trans

Caption: Generalized workflow for thermal analysis using TGA and DSC.

G cluster_pathways High Temperature Degradation Pathways (Hypothetical) A This compound B Decarboxylation A->B Δ E Side-Chain Cleavage A->E Δ G Intermolecular Condensation A->G Δ, -H2O C Phenethylamine B->C D CO2 B->D F Various Fragments (e.g., Toluene derivatives) E->F H Polyamide Oligomers/Polymers G->H

Caption: Hypothetical thermal degradation pathways for this compound.

References

4-(2-Aminoethyl)benzoic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)benzoic acid, a molecule of increasing interest in both pharmaceutical and materials science research. This document details its chemical identity, physicochemical properties, and key applications, with a focus on its role as a versatile building block in organic synthesis and its emerging use in advanced materials. While direct biological pathway elucidations are nascent, the established significance of its parent compound, p-aminobenzoic acid (PABA), suggests potential avenues for therapeutic development. This guide also includes detailed experimental protocols and logical workflows to support researchers in their practical applications of this compound.

Chemical Identity and Properties

This compound, also known as 4-carboxyphenethylamine, is a bifunctional organic compound featuring a benzoic acid moiety substituted with an aminoethyl group at the para position. This unique structure provides both acidic (carboxylic acid) and basic (primary amine) centers, making it a valuable zwitterionic building block for chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1199-69-5[1]
Molecular Formula C9H11NO2[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name This compound
Melting Point >350 °C
Boiling Point 330.9±25.0 °C (Predicted)
Density 1.193±0.06 g/cm3 (Predicted)
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Synthesis and Reactivity

While a definitive, peer-reviewed synthesis protocol for this compound is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles and related preparations. A potential pathway involves the amination of a suitable precursor, such as 4-(2-bromoethyl)benzoic acid. The amino group can be introduced via various methods, including the Gabriel synthesis or direct amination with ammonia.

A key reaction for synthetic utility is the protection of the primary amine, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at the carboxylic acid functionality.

Experimental Protocol: Boc-Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc)2O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Ethyl acetate

  • 10% aqueous citric acid solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for chromatography

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

Procedure:

  • Dissolve this compound (1.0 eq) in 1 M NaOH aqueous solution.

  • Add di-tert-butyl dicarbonate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon reaction completion, add ethyl acetate followed by 10% aqueous citric acid solution until a white solid precipitates.

  • Separate the precipitate by filtration.

  • Extract the filtrate three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield N-Boc-4-(2-aminoethyl)benzoic acid.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4_AEBA This compound ReactionStep Stir at RT, 4h 4_AEBA->ReactionStep Boc2O (Boc)2O Boc2O->ReactionStep NaOH 1M NaOH NaOH->ReactionStep Workup Acidification (Citric Acid) Extraction (EtOAc) ReactionStep->Workup Purification Silica Gel Chromatography Workup->Purification N_Boc_AEBA N-Boc-4-(2-Aminoethyl)benzoic acid Purification->N_Boc_AEBA

Boc-protection of this compound.

Applications in Research and Development

Pharmaceutical and Medicinal Chemistry

This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. Its structural similarity to PABA, a precursor for folate synthesis, makes it an interesting candidate for developing antagonists in pathways requiring folate metabolism. While direct biological activity data for the title compound is limited, derivatives of aminobenzoic acids have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Schiff bases derived from the related 4-(2-aminoethyl)benzenesulfonamide have been evaluated for their in vitro activity against arboviruses like Chikungunya and Zika virus.[2][3]

G Scaffold This compound (Building Block) Derivatization Chemical Modification (e.g., Amide Coupling, Schiff Base Formation) Scaffold->Derivatization Synthesis Bioactive_Molecules Novel Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) Derivatization->Bioactive_Molecules Generates Therapeutic_Areas {Potential Therapeutic Areas | - Antimicrobial - Anti-inflammatory - Anticancer - Antiviral} Bioactive_Molecules->Therapeutic_Areas Investigated for

Drug development workflow using the target compound.

Materials Science: Perovskite Optoelectronics

A significant and recent application of this compound is in the field of perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs).[4] Its hydrobromide salt (ABABr) has been successfully employed as an interfacial layer between the hole transport layer (e.g., NiOx) and the perovskite active layer.[5]

The bifunctional nature of the molecule plays a crucial role in this application. The carboxylic acid group can interact with the metal oxide layer, while the ammonium group forms hydrogen bonds with the halide perovskite, effectively passivating surface defects and suppressing detrimental redox reactions at the interface.[5] This leads to improved charge transport, enhanced film morphology, and significantly increased power conversion efficiency and operational stability of the devices.[5][6]

G cluster_device Inverted Perovskite Solar Cell Structure cluster_mechanism Mechanism of Action ITO ITO (Anode) NiOx NiOx (Hole Transport Layer) ITO->NiOx ABA This compound (Interfacial Layer) NiOx->ABA Perovskite Perovskite (Active Layer) ABA->Perovskite Carboxyl Carboxylic Acid Group (-COOH) ABA->Carboxyl Ammonium Ammonium Group (-NH3+) ABA->Ammonium ETL Electron Transport Layer Perovskite->ETL Cathode Cathode ETL->Cathode Redox_Suppression Suppresses Interfacial Redox Reactions Carboxyl->Redox_Suppression Interacts with NiOx Defect_Passivation Passivates Perovskite Defects Ammonium->Defect_Passivation H-bonds with Perovskite Improved_Performance Enhanced Efficiency & Stability Defect_Passivation->Improved_Performance Redox_Suppression->Improved_Performance

References

An In-Depth Technical Guide to 4-(2-Aminoethyl)benzoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminoethyl)benzoic acid, a bifunctional molecule featuring both a primary amine and a carboxylic acid attached to a benzene ring, has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural characteristics offer versatile opportunities for chemical modification, making it a key intermediate in the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 4-carboxyphenethylamine, is an organic compound with the chemical formula C₉H₁₁NO₂.[1] Its structure consists of a benzoic acid moiety substituted at the para position with a 2-aminoethyl group.[1] This arrangement of functional groups imparts both acidic and basic properties to the molecule, allowing it to participate in a variety of chemical reactions. It is widely utilized as a crucial intermediate in the synthesis of novel drug candidates, including enzyme inhibitors and receptor modulators, where the rigid benzoic acid core can enhance molecular recognition and stability.[2] Furthermore, its application extends to the development of polymers and as a linker in bioconjugation chemistry.[3]

Discovery and Historical Context

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its conceptualization is rooted in the broader development of synthetic organic chemistry in the early 20th century. The parent molecule, benzoic acid, has a much longer history, having been discovered in the 16th century.[4][5] The synthesis of aminobenzoic acid derivatives gained significant attention as chemists explored the functionalization of aromatic rings to create compounds with novel properties. Early research likely focused on multi-step synthetic sequences starting from readily available aromatic compounds.

Plausible early synthetic strategies for this compound could have involved classical organic reactions such as the Hofmann rearrangement, the Gabriel synthesis, or the reduction of a corresponding nitro compound. For instance, the Hofmann rearrangement of 4-(3-aminopropionyl)benzoic acid would yield the target molecule with one fewer carbon atom.[2][6] Alternatively, the Gabriel synthesis, a well-established method for preparing primary amines, could have been employed by reacting potassium phthalimide with a suitable 4-substituted benzoic acid derivative containing a leaving group on the ethyl side chain.[3][7][8] Another feasible historical route would be the reduction of 4-(2-nitrovinyl)benzoic acid, which could be prepared from 4-formylbenzoic acid.[9] The catalytic reduction of nitro groups to amines was a known transformation during this period.[10]

While a definitive "discovery paper" for this compound has not been identified through extensive searches, its emergence as a commercially available and synthetically useful compound likely occurred as the demand for specialized chemical building blocks grew within the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name This compound[1][11]
CAS Number 1199-69-5[1][11]
Molecular Formula C₉H₁₁NO₂[1][11]
Molecular Weight 165.19 g/mol [11]
Appearance White to off-white crystalline solid[6]
Melting Point >350 °C[12][13]
Boiling Point (Predicted) 330.9 ± 25.0 °C[12]
Density (Predicted) 1.193 ± 0.06 g/cm³[12]
Solubility Soluble in water and polar organic solvents[6]
pKa (Predicted) 4.33 ± 0.10 (acidic), 9.97 ± 0.10 (basic)[12]

Modern Synthetic Methodologies

Several efficient methods for the synthesis of this compound and its derivatives have been developed. These modern routes often offer improved yields, milder reaction conditions, and greater substrate scope compared to historical methods.

Reductive Amination of 4-Acetylbenzoic Acid

A common and direct route to this compound involves the reductive amination of 4-acetylbenzoic acid. This method typically utilizes a reducing agent in the presence of an ammonia source.

Experimental Protocol:

  • Reaction Setup: In a suitable pressure vessel, dissolve 4-acetylbenzoic acid in methanol saturated with ammonia.

  • Catalyst Addition: Add a catalytic amount of Raney nickel to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas and heat the reaction mixture. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture, and carefully filter off the catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system.[14]

Reductive_Amination Start 4-Acetylbenzoic Acid Reagents NH₃, H₂, Raney Ni Methanol Start->Reagents Reductive Amination Product This compound Reagents->Product

Borch Reductive Amination of p-Aminobenzoic Acid Derivatives

The Borch reductive amination is a versatile method for the synthesis of substituted amines.[7][15] For the synthesis of derivatives of this compound, a suitable p-aminobenzoic acid derivative can be reacted with an aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[15]

Experimental Protocol:

  • Imine Formation: Dissolve the p-aminobenzoic acid derivative and the desired aldehyde or ketone in a suitable solvent such as methanol. The pH is typically adjusted to a weakly acidic range (pH 5-6) to facilitate imine formation.

  • Reduction: Add sodium cyanoborohydride portion-wise to the reaction mixture. The reaction is stirred at room temperature until completion.

  • Work-up: Quench the reaction by adding a dilute acid. The solvent is then removed under reduced pressure.

  • Extraction: The product is extracted into an organic solvent, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: The crude product is purified by column chromatography or recrystallization.[4]

Borch_Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction PABA p-Aminobenzoic Acid Derivative Imine Imine Intermediate PABA->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine ReducingAgent NaBH₃CN Imine->ReducingAgent Reduction Product Substituted 4-Aminoethylbenzoic Acid ReducingAgent->Product

Biological Significance and Applications

This compound and its derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities. The presence of both a primary amine and a carboxylic acid allows for the facile introduction of this scaffold into larger molecules, acting as a rigid spacer or a pharmacophoric element.

Derivatives of p-aminobenzoic acid (PABA), the parent structure lacking the ethyl group, are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[16] By extension, this compound serves as a key precursor for the synthesis of novel therapeutic agents.[3] For instance, it is used as an intermediate in the preparation of compounds targeting neurological disorders.[3]

While specific signaling pathways directly modulated by this compound itself are not extensively characterized, its derivatives have been designed to interact with various biological targets. The general strategy involves using the amino and carboxylic acid functionalities to append other pharmacophores that can bind to specific enzymes or receptors.

Drug_Development_Logic Start This compound Scaffold Modification Chemical Modification (Amide/Ester Formation, etc.) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Conclusion

This compound is a versatile and valuable bifunctional molecule with a rich, albeit not fully documented, history intertwined with the advancement of synthetic organic chemistry. Its straightforward synthesis through modern methods, coupled with its adaptable chemical nature, has solidified its role as a key building block in the development of novel pharmaceuticals and functional materials. This technical guide has provided a comprehensive overview of its discovery, properties, and synthesis, offering a valuable resource for researchers and professionals in the field. Further exploration into the historical archives of chemistry may yet uncover the seminal work that first brought this important compound to light.

References

An In-depth Technical Guide to Potential Derivatives of 4-(2-Aminoethyl)benzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of derivatives of 4-(2-Aminoethyl)benzoic acid, a versatile scaffold for developing novel therapeutic agents. By modifying its core functional groups—the primary amine, the carboxylic acid, and the aromatic ring—researchers have successfully designed potent and selective modulators of various biological targets. This document provides a comprehensive overview of these derivatives, focusing on their synthesis, biological activity, and mechanisms of action.

Introduction to the this compound Scaffold

This compound is a bifunctional molecule featuring a phenethylamine moiety and a benzoic acid. This unique structure allows for systematic modifications to explore structure-activity relationships (SAR). The primary amino group can be readily derivatized to form amides, ureas, sulfonamides, and Schiff bases, while the carboxylic acid can be converted to esters and amides or replaced with bioisosteric groups like sulfonamides or tetrazoles. These modifications can significantly impact the compound's physicochemical properties, target affinity, and pharmacokinetic profile.

This guide focuses on three prominent classes of derivatives that have emerged from research: Very Late Antigen-4 (VLA-4) antagonists, soluble epoxide hydrolase (sEH) inhibitors, and carbonic anhydrase (CA) inhibitors.

Class 1: Benzoic Acid Derivatives as VLA-4 Antagonists

Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in cell adhesion and migration, making it a key target for treating inflammatory diseases.[1][2] Potent antagonists of VLA-4 have been developed from complex benzoic acid derivatives, demonstrating the scaffold's utility in designing anti-inflammatory agents.

Quantitative Data: VLA-4 Antagonist Activity

A series of benzoic acid derivatives incorporating a diphenylurea moiety has been shown to be highly potent VLA-4 antagonists. The lead compound from this series, 12l , exhibits sub-nanomolar inhibitory activity.

CompoundTargetIC50 (nM)
12l VLA-40.51
Experimental Protocols

Synthesis of VLA-4 Antagonist (General Scheme)

A general synthetic approach to this class of compounds involves the coupling of a substituted aniline with a nitro-benzoyl chloride, followed by reduction of the nitro group, urea formation with a second aniline, and finally, coupling with a suitable carboxylic acid-containing fragment.

Biological Assay: VLA-4/VCAM-1 Adhesion Assay

The inhibitory activity of the compounds on VLA-4 is typically assessed using a cell-based adhesion assay. This assay measures the ability of the compounds to block the binding of VLA-4-expressing cells (e.g., Jurkat cells) to immobilized VCAM-1, the natural ligand for VLA-4. The concentration of the compound that inhibits 50% of cell adhesion is determined as the IC50 value.

Logical Workflow for VLA-4 Antagonist Development

VLA4_Workflow cluster_0 Lead Identification & Optimization cluster_1 Biological Evaluation Start Start with Benzoic Acid Scaffold AddMoiety Incorporate Diphenylurea Moiety Start->AddMoiety SAR Structure-Activity Relationship (SAR) Studies AddMoiety->SAR Optimization Optimize for Potency and Pharmacokinetics SAR->Optimization Lead Identify Lead Compound (e.g., 12l) Optimization->Lead Assay VLA-4/VCAM-1 Adhesion Assay Lead->Assay Data Determine IC50 Values Assay->Data

Caption: Workflow for the development of benzoic acid-based VLA-4 antagonists.

VLA-4 Signaling Pathway in Inflammation

VLA4_Signaling Chemokine Chemokine Signal Leukocyte Leukocyte Chemokine->Leukocyte activates VLA4_inactive VLA-4 (Inactive) Leukocyte->VLA4_inactive expresses VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active conformational change VCAM1 VCAM-1 VLA4_active->VCAM1 binds to Endothelium Endothelial Cell VCAM1->Endothelium on Adhesion Cell Adhesion VCAM1->Adhesion mediates Extravasation Extravasation Adhesion->Extravasation Inflammation Inflammation Extravasation->Inflammation Antagonist VLA-4 Antagonist Antagonist->VLA4_active blocks binding

Caption: VLA-4 mediated leukocyte extravasation in inflammation.

Class 2: 4-Benzamidobenzoic Acid Hydrazide Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols.[3][4] Inhibition of sEH is a promising therapeutic strategy for hypertension and inflammatory diseases.[3] Derivatives of 4-aminobenzoic acid have been developed as potent sEH inhibitors.

Quantitative Data: sEH Inhibitory Activity

Two series of 4-benzamidobenzoic acid hydrazide derivatives were synthesized and evaluated for their ability to inhibit sEH. The butanoic acid analogues generally showed higher potency.

CompoundStructure% Inhibition of sEH
5c 4-chlorobenzamido benzoylhydrazinyl benzoic acid47%
6c 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid72%
Experimental Protocols

Synthesis of 4-Benzamidobenzoic Acid Hydrazides [3]

  • Amide Formation: 4-aminobenzoic acid is reacted with a substituted benzoyl chloride in the presence of a base (e.g., Na2CO3) in an appropriate solvent like THF to yield the corresponding 4-benzamidobenzoic acid.[3]

  • Esterification: The carboxylic acid is esterified, for example, by refluxing in ethanol with a catalytic amount of sulfuric acid.

  • Hydrazinolysis: The resulting ester is treated with hydrazine hydrate in ethanol to form the hydrazide intermediate.[3]

  • Final Coupling: The hydrazide is reacted with an anhydride (e.g., succinic anhydride or phthalic anhydride) in a solvent like toluene to yield the final product.[3]

Biological Assay: sEH Inhibition Assay [3]

The inhibitory activity of the compounds against sEH is determined using a fluorescent-based assay. The assay measures the hydrolysis of a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), by sEH to a fluorescent product. The reduction in fluorescence in the presence of the test compounds compared to a control indicates sEH inhibition.

Synthetic Workflow for sEH Inhibitors

sEH_Synthesis Start 4-Aminobenzoic Acid Amidation Amidation with Benzoyl Chloride Start->Amidation Esterification Esterification (EtOH, H2SO4) Amidation->Esterification Hydrazinolysis Hydrazinolysis (NH2NH2·H2O) Esterification->Hydrazinolysis Coupling Coupling with Anhydride Hydrazinolysis->Coupling Product Final Hydrazide Derivative Coupling->Product

Caption: Synthetic workflow for 4-benzamidobenzoic acid hydrazide sEH inhibitors.

sEH Signaling Pathway in Cardiovascular Disease

sEH_Signaling ArachidonicAcid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase ArachidonicAcid->CYP450 EETs EETs (Epoxyeicosatrienoic acids) CYP450->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Vasodilation Vasodilation EETs->Vasodilation promotes Anti_Inflammation Anti-inflammation EETs->Anti_Inflammation promotes DHETs DHETs (Dihydroxyeicosatrienoic acids) sEH->DHETs hydrolysis Hypertension Hypertension / Inflammation DHETs->Hypertension contributes to sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH inhibits

Caption: Role of sEH in the metabolism of EETs and cardiovascular effects.

Class 3: 4-(2-Aminoethyl)benzenesulfonamide Derivatives as Carbonic Anhydrase (CA) Inhibitors

Replacing the carboxylic acid group of this compound with its sulfonamide bioisostere has led to the development of potent carbonic anhydrase (CA) inhibitors. CAs are a family of enzymes involved in pH regulation, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[5] In particular, tumor-associated isoforms like CA IX are targets for anticancer drug development.

Quantitative Data: Carbonic Anhydrase Inhibitory Activity

Dipeptide conjugates of 4-(2-aminoethyl)benzenesulfonamide have shown potent and selective inhibition of several human CA isoforms.

CompoundTarget IsoformKi (nM)
Dipeptide Conjugate 1hCA I78.4
hCA II6.2
hCA IV89.5
hCA XII8.8
Dipeptide Conjugate 2hCA I95.2
hCA II7.9
hCA IV112.4
hCA XII9.5
Experimental Protocols

Synthesis of Dipeptide-Sulfonamide Conjugates [5]

The synthesis involves the acylation of the amino group of 4-(2-aminoethyl)benzenesulfonamide with various dipeptides. This is typically achieved using benzotriazole-mediated coupling reactions, which are efficient methods for amide bond formation.

Biological Assay: Carbonic Anhydrase Inhibition Assay [5]

The inhibitory activity against different CA isoforms is determined by a stopped-flow CO2 hydration assay. This method measures the enzyme's ability to catalyze the hydration of CO2, and the inhibition constant (Ki) is calculated from the reduction in enzyme activity in the presence of the inhibitor.

Synthetic Workflow for CA Inhibitors

CA_Synthesis Start 4-(2-Aminoethyl)benzenesulfonamide Coupling Benzotriazole-mediated Acylation Start->Coupling Dipeptide Dipeptide Dipeptide->Coupling Product Dipeptide-Sulfonamide Conjugate Coupling->Product

Caption: Synthesis of dipeptide-sulfonamide conjugates as CA inhibitors.

Carbonic Anhydrase IX (CA IX) Signaling in Cancer

CAIX_Signaling cluster_0 Tumor Microenvironment cluster_1 pH Regulation Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CA IX Expression HIF1a->CAIX_Expression CO2 CO2 + H2O CAIX CA IX CO2->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 Acidosis Extracellular Acidosis H_HCO3->Acidosis pH_i Intracellular pH Maintenance H_HCO3->pH_i Tumor_Progression Tumor Proliferation & Invasion Acidosis->Tumor_Progression pH_i->Tumor_Progression CA_Inhibitor CA Inhibitor CA_Inhibitor->CAIX inhibits

Caption: Role of CA IX in tumor progression under hypoxic conditions.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the design of potent and selective inhibitors of diverse biological targets. The derivatives discussed in this guide highlight the potential for developing novel therapeutics for inflammatory diseases, cardiovascular conditions, and cancer. Future research could focus on further exploring the SAR of N-acylated and N-ureido derivatives of the core molecule, as well as investigating other bioisosteric replacements for the carboxylic acid and aromatic ring to fine-tune the pharmacological properties of these promising compounds.

References

A Technical Review of 4-(2-Aminoethyl)benzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid is a hybrid molecule that combines the structural features of phenethylamine and benzoic acid. This unique arrangement, possessing both a primary amine and a carboxylic acid functional group, makes it a versatile building block in medicinal chemistry. Its structural similarity to endogenous neurotransmitters and its capacity for diverse chemical modifications have spurred research into its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the existing research on this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives typically involves multi-step procedures. A common strategy for the parent compound involves the reduction of a nitro group to an amine or the conversion of a nitrile to an aminoethyl group on a benzoic acid backbone.

One documented method for the synthesis of a protected form of this compound, specifically 4-(2-(Boc-amino)ethyl)benzoic acid, is outlined below. This procedure utilizes a di-tert-butyl dicarbonate protection of the amino group.

Experimental Protocol: Synthesis of 4-(2-(Boc-amino)ethyl)benzoic acid

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • 10% Citric acid solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • This compound (1.0 eq) and di-tert-butyl dicarbonate (1.2 eq) are dissolved in 1 M aqueous NaOH solution.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • Following the reaction, ethyl acetate is added, followed by the addition of a 10% aqueous citric acid solution until a white solid precipitates.

  • The precipitate is collected by filtration.

  • The filtrate is extracted three times with ethyl acetate.

  • The combined organic layers are washed sequentially with water and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to yield the final product.

This protocol provides a general framework, and specific reaction conditions may be optimized for yield and purity.

Biological Activities and Therapeutic Potential

Research into the biological activities of this compound and its derivatives has unveiled a range of therapeutic possibilities, primarily in the areas of antimicrobial, anticancer, and neurological disorders.

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are limited, extensive research has been conducted on structurally similar 4-aminobenzoic acid (PABA) derivatives. These studies provide valuable insights into the potential of the this compound scaffold. For instance, Schiff bases derived from 4-aminobenzoic acid have demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM.[1][2] These derivatives are also reported to have moderate antimycobacterial and potent broad-spectrum antifungal properties.[1][2]

The proposed mechanism for the antimicrobial action of some PABA analogs is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.

Anticancer Activity

Derivatives of benzoic acid have been investigated for their potential as anticancer agents. One area of focus has been the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis and cell proliferation.[3] While direct evidence for this compound as a DHFR inhibitor is not yet available, its structural features suggest it could serve as a scaffold for designing such inhibitors.

Furthermore, some benzoic acid derivatives have been shown to retard cancer cell growth by inhibiting histone deacetylases (HDACs).[4] For example, 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid has demonstrated potent antiproliferative and antiangiogenic effects in colon cancer models, potentially through the reduced expression of vascular endothelial growth factor (VEGF).

Neurological Applications

The structural resemblance of this compound to neurotransmitters suggests its potential utility in the development of agents targeting the central nervous system. Research on related benzoic acid derivatives has shown promise in the context of neurological disorders. For instance, novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and evaluated as multitarget inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), both of which are implicated in Alzheimer's disease.[5] Some of these derivatives exhibited inhibitory constants (Ki) in the nanomolar range.[5]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for derivatives of structurally related benzoic acids. It is important to note that this data is for analogous compounds and serves as a predictive guide for the potential of this compound derivatives.

Table 1: Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives [1][2]

Compound ClassTarget OrganismActivity MetricValue
Schiff Bases of PABAMethicillin-resistant Staphylococcus aureus (MRSA)MIC≥ 15.62 µM
Schiff Bases of PABAMycobacterium tuberculosisMIC≥ 62.5 µM
Schiff Bases of PABAFungal strainsMIC≥ 7.81 µM

Table 2: Cytotoxicity of 4-Aminobenzoic Acid Derivatives against HepG2 Cancer Cell Line [1][2]

Compound ClassActivity MetricValue
Schiff Bases of PABAIC50≥ 15.0 µM

Table 3: Enzyme Inhibition by Benzoic Acid Derivatives [5]

Compound ClassTarget EnzymeActivity MetricValue
Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE)Kᵢ13.62 - 33.00 nM
Tetrahydroisoquinolynyl-benzoic acid derivativesCarbonic Anhydrase I (hCA I)KᵢVaries
Tetrahydroisoquinolynyl-benzoic acid derivativesCarbonic Anhydrase II (hCA II)KᵢVaries

Experimental Protocols for Biological Assays

Detailed experimental protocols are crucial for the reproducible evaluation of the biological activity of novel compounds. Below are generalized protocols for key assays relevant to the potential applications of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Test compound

  • Cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound have not yet been elucidated in the literature, we can infer potential areas of investigation based on the activities of its structural analogs. The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow for screening its derivatives and a potential mechanism of action related to folate metabolism.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound derivatization Chemical Derivatization (e.g., N-acylation, esterification) start->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, IC50 Determination) purification->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., DHFR, AChE) purification->enzyme sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar cytotoxicity->sar enzyme->sar lead Lead Compound Identification sar->lead

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.

folate_pathway_inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate (DHP) PABA->DHP Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA DNA, RNA, Amino Acids THF->DNA inhibitor This compound Derivative (Hypothetical) inhibitor->DHP Inhibits DHPS inhibitor->THF Inhibits DHFR

Caption: A diagram illustrating the hypothetical inhibition of the bacterial folate synthesis pathway by a derivative of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct research on this specific molecule is still emerging, the wealth of data on its structural analogs suggests significant potential in the fields of infectious diseases, oncology, and neurology. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Furthermore, mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(2-Aminoethyl)benzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid is a bifunctional molecule increasingly utilized in solid-phase peptide synthesis (SPPS) as a versatile linker or spacer. Its unique structure, featuring a primary amine and a carboxylic acid on a rigid aromatic core, allows for its incorporation into peptide chains to introduce specific structural constraints or to serve as an attachment point for conjugating other molecules, such as therapeutic agents in peptide-drug conjugates (PDCs).[1] These application notes provide detailed protocols and technical guidance for the efficient use of this compound in SPPS workflows.

Key Applications

The primary applications of this compound in peptide synthesis include:

  • As a Linker in Peptide-Drug Conjugates (PDCs): The bifunctional nature of this compound allows for the attachment of a peptide to one end and a cytotoxic drug to the other, creating a targeted therapeutic agent.[2][3] The linker plays a crucial role in the stability and release of the drug at the target site.[2]

  • Introduction of Structural Rigidity: When incorporated within a peptide sequence, the aromatic ring of the benzoic acid moiety can introduce conformational rigidity, which can be advantageous for enhancing receptor binding affinity and biological activity.

  • As a Spacer Arm: The defined length of the aminoethylbenzoic acid structure provides a consistent spacer to distance a conjugated molecule from the peptide, which can be critical for maintaining the biological activity of both moieties.

Data Presentation: Quantitative Analysis of SPPS Efficiency

The success of solid-phase peptide synthesis is critically dependent on the efficiency of each coupling and deprotection step. While specific data for this compound is not extensively published, the following table summarizes typical quantitative data expected in a well-optimized Fmoc-SPPS workflow. With modern techniques, coupling efficiencies can consistently exceed 99%.[4]

ParameterTypical ValueMethod of DeterminationReference
Resin Loading0.3 - 0.8 mmol/gUV-Vis spectroscopy of Fmoc cleavage[4]
Coupling Efficiency (per step)> 99%Kaiser Test / UV-Vis of Fmoc cleavage[4][5]
Crude Peptide Purity70 - 95%RP-HPLC[6][7]
Final Peptide Purity (after purification)> 98%RP-HPLC[6][7]
Overall Yield (for a 10-mer peptide)30 - 60%Gravimetric analysis[7]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.

Protocol 1: Attachment of Fmoc-4-(2-aminoethyl)benzoic acid to Rink Amide Resin

This protocol describes the initial step of covalently linking the bifunctional molecule to a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-4-(2-aminoethyl)benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection of Resin: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Resin Washing: Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove residual piperidine.

  • Activation of Fmoc-4-(2-aminoethyl)benzoic acid: In a separate vessel, dissolve Fmoc-4-(2-aminoethyl)benzoic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum.

Protocol 2: Peptide Chain Elongation

This protocol outlines the cyclical process of adding subsequent amino acids to the growing peptide chain.

Materials:

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring and Washing: Monitor the coupling reaction with a Kaiser test. Once complete, wash the resin with DMF (5 times).

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Resin and Side-Chain Deprotection

This protocol describes the final step to release the synthesized peptide from the solid support.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether twice to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Mandatory Visualizations

General Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Repeat->Deprotection1 Next Cycle Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Structure of a Peptide-Drug Conjugate with this compound Linker

PDC_Structure Peptide-Drug Conjugate (PDC) cluster_Peptide Targeting Peptide cluster_Linker This compound Linker cluster_Drug Cytotoxic Drug Peptide H2N-...-AA(n)-COOH Linker HN-(CH2)2-Ph-CO Peptide->Linker Drug Drug Linker->Drug Signaling_Pathway PDC Peptide-Drug Conjugate Receptor Tumor Cell Receptor PDC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Drug Active Drug Drug_Release->Drug DNA_Damage DNA Damage Drug->DNA_Damage Target Interaction Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

References

Application Notes and Protocols for the Conjugation of 4-(2-Aminoethyl)benzoic Acid to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid (AEBA) is a bifunctional linker molecule containing both a primary amine and a carboxylic acid. This structure allows for versatile conjugation strategies to proteins, making it a valuable tool in drug development, diagnostics, and fundamental research. By covalently attaching AEBA to a protein, researchers can introduce a new functional group for subsequent modifications, alter the protein's surface properties, or create a spacer arm for attaching other molecules. This document provides detailed protocols for conjugating AEBA to proteins using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Chemical Principle of EDC/NHS-Mediated Conjugation

EDC, in conjunction with NHS (or its water-soluble analog, Sulfo-NHS), facilitates the formation of a stable amide bond between a carboxyl group and a primary amine. This "zero-length" crosslinking chemistry is highly efficient and proceeds in two steps:

  • Activation of Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).

  • Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS. The reaction with the amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).

Due to the bifunctional nature of AEBA, two primary strategies can be employed for its conjugation to a protein:

  • Strategy A: Activating the carboxylic acid of AEBA to react with primary amines (e.g., lysine residues) on the protein.

  • Strategy B: Activating the carboxylic acids (e.g., aspartic or glutamic acid residues) on the protein to react with the primary amine of AEBA.

A two-step protocol is highly recommended when working with bifunctional molecules like AEBA to minimize undesirable side reactions such as self-polymerization of AEBA or cross-linking of the target protein.

Data Presentation: Optimizing Reagent Molar Ratios

The efficiency of the conjugation reaction, and the resulting degree of labeling (DOL), is critically dependent on the molar ratios of the reactants. The optimal ratios must be determined empirically for each specific protein and application. Below are suggested starting ranges for optimization.

Reactant Molar Ratio (Protein : Reagent) Recommended Starting Molar Excess over Reactive Group Purpose
AEBA 10:1 to 100:110x to 100x over proteinDrives the reaction towards conjugation.
EDC Varies (see below)2x to 10x over the carboxyl groups to be activatedActivates carboxyl groups.
NHS/Sulfo-NHS Varies (see below)2x to 5x over the carboxyl groups to be activatedStabilizes the activated intermediate.

Table 1: Recommended Molar Ratios for Optimization Trials (Strategy A: Activating AEBA)

Trial Protein : AEBA : EDC : NHS Expected Outcome
11 : 20 : 40 : 40Low to moderate degree of labeling
21 : 50 : 100 : 100Moderate to high degree of labeling
31 : 100 : 200 : 200High degree of labeling (risk of modification-induced changes)

Table 2: Recommended Molar Ratios for Optimization Trials (Strategy B: Activating Protein)

Trial Protein : EDC : NHS : AEBA Expected Outcome
11 : 10 : 25 : 50Low to moderate degree of labeling
21 : 20 : 50 : 100Moderate to high degree of labeling
31 : 40 : 100 : 200High degree of labeling (risk of protein cross-linking)

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound (AEBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5 (amine-free)

  • Quenching Solution: 1 M Tris-HCl, 1 M Glycine, or 1 M Hydroxylamine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes (with appropriate MWCO), or tangential flow filtration (TFF) system.

Protocol 1: Conjugation of AEBA to Protein Amine Groups (Strategy A)

This protocol activates the carboxylic acid group on AEBA, which then reacts with primary amines (lysine residues, N-terminus) on the protein surface.

Diagram of Experimental Workflow (Strategy A)

G cluster_prep Reagent Preparation cluster_reaction Two-Step Reaction cluster_purification Purification & Analysis prep_aeba Dissolve AEBA, EDC, NHS in Activation Buffer activation Activate AEBA with EDC and NHS (15-30 min) prep_aeba->activation prep_protein Prepare Protein in Coupling Buffer coupling Add activated AEBA to Protein (2h RT or O/N 4°C) prep_protein->coupling activation->coupling quenching Quench reaction with Tris or Glycine (15-30 min) coupling->quenching purify Purify conjugate (SEC, Dialysis, or TFF) quenching->purify analyze Characterize conjugate (SDS-PAGE, MS, UV-Vis) purify->analyze

Caption: Workflow for conjugating AEBA to protein amine groups.

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of AEBA in Activation Buffer. If solubility is an issue, a small amount of DMSO or DMF can be used.

    • Prepare a fresh solution of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

    • Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of AEBA:

    • In a separate tube, mix AEBA with the desired molar excess of EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Add the activated AEBA solution to the protein solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and cap any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted AEBA, EDC, NHS, and byproducts by size-exclusion chromatography, dialysis, or TFF. The buffer should be exchanged to a suitable storage buffer for the protein.

Protocol 2: Conjugation of AEBA to Protein Carboxyl Groups (Strategy B)

This protocol activates the carboxylic acid groups (aspartic and glutamic acid residues) on the protein, which then react with the primary amine of AEBA. A two-step procedure is crucial here to prevent EDC-mediated cross-linking of the protein.

Procedure:

  • Reagent Preparation:

    • Prepare the protein solution (1-10 mg/mL) in Activation Buffer.

    • Prepare a fresh solution of EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Dissolve AEBA in Coupling Buffer.

  • Activation of Protein Carboxyl Groups:

    • Add the desired molar excess of EDC and NHS/Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess EDC/NHS:

    • Immediately remove excess and hydrolyzed EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent protein-protein cross-linking.

  • Conjugation to AEBA:

    • Immediately add the activated protein to the AEBA solution in Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of the Conjugate:

    • Purify the conjugate as described in Protocol 1, Step 5.

Characterization of the AEBA-Protein Conjugate

After purification, it is essential to characterize the conjugate to determine the extent of modification and ensure the integrity of the protein.

  • SDS-PAGE: A slight increase in the molecular weight of the protein may be observed, indicating successful conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of AEBA molecules attached per protein molecule (Degree of Labeling).

  • UV-Vis Spectroscopy: Can be used to determine the Degree of Labeling (DOL) if the conjugated molecule has a unique absorbance peak. Since AEBA has an absorbance maximum around 240 nm and 285 nm, this can be used to calculate the DOL. The protein concentration is determined by measuring the absorbance at 280 nm and correcting for the contribution of AEBA at this wavelength.

  • Functional Assays: Perform relevant assays to confirm that the biological activity of the protein is retained after conjugation.

Signaling Pathway and Chemical Reaction Visualization

Diagram of the EDC/NHS Chemical Reaction

G cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.2 - 8.5) AEBA AEBA-COOH Intermediate O-acylisourea intermediate (unstable) AEBA->Intermediate + EDC EDC EDC NHS_Ester Amine-reactive NHS Ester (stable) Intermediate->NHS_Ester + NHS NHS NHS Conjugate AEBA-Protein Conjugate NHS_Ester->Conjugate + Protein-NH2 Protein Protein-NH2

Caption: Chemical reaction pathway of AEBA conjugation to a protein.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Efficiency Inactive EDC/NHS (hydrolyzed)Use fresh, high-purity reagents. Equilibrate to room temperature before opening.
Incorrect pH for activation or couplingEnsure the correct pH is maintained for each step of the reaction.
Presence of amine-containing buffersUse non-amine buffers like MES and PBS for the respective steps.
Protein Aggregation/Precipitation High degree of conjugationReduce the molar ratio of AEBA, EDC, and NHS.
Protein instability at reaction pHPerform a buffer screen to ensure protein solubility and stability.
Use of organic solvent (DMSO/DMF)Keep the final concentration of organic solvent to a minimum.
Loss of Protein Activity Modification of critical residuesReduce the molar excess of reagents to achieve a lower DOL. Consider site-specific conjugation methods if activity is consistently lost.
Harsh reaction conditionsPerform the coupling reaction at 4°C for a longer duration.

Application of 4-(2-Aminoethyl)benzoic Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid is a versatile bifunctional molecule increasingly recognized for its utility in the design and development of advanced drug delivery systems. Its structure, featuring a primary amine and a carboxylic acid group on a benzene ring, allows for straightforward and efficient conjugation to both drug molecules and carrier systems. This dual functionality makes it an ideal linker for creating prodrugs, functionalizing nanoparticles, and forming hydrogel networks for controlled release applications. The hydrochloride salt of this compound is often used to enhance its solubility and stability in aqueous solutions, further facilitating its use in pharmaceutical formulations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various drug delivery platforms.

Core Applications in Drug Delivery

The unique chemical architecture of this compound lends itself to several key applications in drug delivery:

  • Linker for Drug Conjugation: The amino and carboxyl groups serve as reactive handles to covalently link therapeutic agents to carrier molecules such as polymers, peptides, or antibodies. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

  • Surface Functionalization of Nanoparticles: Nanoparticles can be coated or functionalized with this compound to improve their biocompatibility, stability, and drug loading capacity. The exposed functional groups can then be used for further conjugation of targeting ligands or drugs.

  • Component of pH-Responsive Systems: The carboxylic acid moiety can impart pH-sensitive properties to drug delivery systems, allowing for triggered drug release in the acidic microenvironments of tumors or intracellular compartments.

  • Monomer for Hydrogel Formation: As a building block, it can be incorporated into polymer chains to form hydrogels capable of encapsulating and providing sustained release of therapeutic agents.

Data Presentation: Nanoparticle Characterization

The following table summarizes typical characterization data for maghemite nanoparticles surface-functionalized with a close derivative, 4-aminobenzoic acid (PABA), which serves as a relevant example for systems utilizing this compound.

ParameterValueMethod of AnalysisReference
Average Nanoparticle Size13 nmTransmission Electron Microscopy (TEM)[2]
MorphologySpherical core-shell nanoparticlesScanning Electron Microscopy (SEM), TEM[2]
CompositionMaghemite (γ-Fe₂O₃) core, PABA shellMössbauer Spectroscopy, FTIR Spectroscopy, Energy Dispersive X-ray Spectroscopy (EDS)[2]

Experimental Protocols

Protocol 1: Surface Functionalization of Iron Oxide Nanoparticles

This protocol describes the synthesis of 4-aminobenzoic acid-coated maghemite nanoparticles, a process adaptable for this compound.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • This compound

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Prepare aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O.

  • Mix the iron salt solutions with an aqueous solution of this compound.

  • Under atmospheric conditions and vigorous stirring, add ammonium hydroxide solution dropwise to the mixture.

  • Continue stirring for 1 hour to allow for the formation of the coated nanoparticles.

  • Collect the nanoparticles by magnetic separation.

  • Wash the nanoparticles repeatedly with deionized water to remove unreacted reagents.

  • Dry the functionalized nanoparticles under vacuum.

Characterization:

  • Confirm the presence of the this compound coating using Fourier-Transform Infrared (FTIR) spectroscopy.

  • Determine the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

  • Analyze the elemental composition using Energy Dispersive X-ray Spectroscopy (EDS).

Protocol 2: Conjugation of Doxorubicin to a this compound Linker

This protocol outlines a general procedure for conjugating the anticancer drug doxorubicin (DOX) to a carrier molecule using this compound as a linker. This involves the activation of the carboxylic acid group of the linker to form an amide bond with an amine-containing carrier, followed by conjugation of the linker's amine group to DOX.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Amine-functionalized carrier (e.g., polymer, nanoparticle)

  • Organic solvent (e.g., Dimethylformamide - DMF)

  • Dialysis membrane (MWCO appropriate for the carrier)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound, EDC, and NHS in DMF.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group.

Step 2: Conjugation to Amine-Functionalized Carrier

  • Add the amine-functionalized carrier to the activated linker solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Purify the linker-carrier conjugate by dialysis against deionized water to remove unreacted reagents.

Step 3: Conjugation of Doxorubicin

  • Dissolve the linker-carrier conjugate and DOX·HCl in a suitable buffer (e.g., PBS with a small amount of organic co-solvent if needed).

  • The primary amine of the linker will react with the ketone group of doxorubicin to form a Schiff base, which can be further stabilized by reduction if necessary. Alternatively, the amine can be used for other conjugation chemistries.

  • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

  • Purify the final DOX-linker-carrier conjugate by dialysis against PBS (pH 7.4) to remove unconjugated DOX.

Quantification of Drug Loading:

  • Lyophilize a known amount of the purified conjugate.

  • Dissolve the lyophilized product in a suitable solvent.

  • Measure the absorbance of doxorubicin using a UV-Vis spectrophotometer at its characteristic wavelength (around 480 nm).

  • Calculate the drug loading content and efficiency based on a standard curve of doxorubicin.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of a conjugated drug from a nanoparticle-based delivery system under different pH conditions, simulating physiological and tumor environments.

Materials:

  • Drug-conjugated nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • Shaking incubator

  • Centrifuge or dialysis membrane

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of the drug-conjugated nanoparticles in two separate buffer solutions: PBS (pH 7.4) and acetate buffer (pH 5.0).

  • Incubate the suspensions at 37°C in a shaking incubator.

  • At predetermined time intervals, collect aliquots of the release medium.

  • Separate the nanoparticles from the supernatant by centrifugation or use a dialysis setup where the external buffer is sampled.

  • Replace the withdrawn volume with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the supernatant/dialysate using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow_nanoparticle_functionalization cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Characterization FeCl3 FeCl₃·6H₂O Solution Mixing Mixing FeCl3->Mixing FeCl2 FeCl₂·4H₂O Solution FeCl2->Mixing AEBA 4-(2-Aminoethyl)benzoic acid Solution AEBA->Mixing Precipitation Co-precipitation with NH₄OH Mixing->Precipitation Functionalized_NP Functionalized Nanoparticles Precipitation->Functionalized_NP Washing Magnetic Separation & Washing Functionalized_NP->Washing Drying Vacuum Drying Washing->Drying Characterization Characterization (TEM, FTIR, EDS) Drying->Characterization

Figure 1: Workflow for the synthesis and characterization of functionalized nanoparticles.

drug_conjugation_workflow cluster_activation Linker Activation cluster_conjugation1 Carrier Conjugation cluster_conjugation2 Drug Conjugation Linker This compound Activation Activation Linker->Activation EDC_NHS EDC/NHS in DMF EDC_NHS->Activation Activated_Linker Activated Linker Activation->Activated_Linker Conjugation1 Conjugation Activated_Linker->Conjugation1 Carrier Amine-Functionalized Carrier Carrier->Conjugation1 Linker_Carrier Linker-Carrier Conjugate Conjugation1->Linker_Carrier Conjugation2 Conjugation Linker_Carrier->Conjugation2 DOX Doxorubicin DOX->Conjugation2 Final_Conjugate DOX-Linker-Carrier Conjugate Conjugation2->Final_Conjugate Purification Purification (Dialysis) Final_Conjugate->Purification Quantification Drug Loading Quantification Purification->Quantification

Figure 2: Workflow for the conjugation of doxorubicin to a carrier using the specified linker.

drug_release_pathway cluster_system Drug Delivery System cluster_environment Biological Environment cluster_release Drug Release Nanoparticle Drug-Conjugated Nanoparticle pH74 Physiological pH (pH 7.4) Nanoparticle->pH74 Systemic Circulation pH50 Tumor/Endosomal pH (pH 5.0) Nanoparticle->pH50 Tumor Targeting/ Cellular Uptake Stable Stable Conjugate (Minimal Release) pH74->Stable Release Linker Cleavage (Drug Release) pH50->Release Drug Released Drug Release->Drug

Figure 3: Logical diagram of pH-triggered drug release.

References

Application Notes and Protocols for Surface Functionalization with 4-(2-Aminoethyl)benzoic Acid for Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular interactions, and overall biocompatibility. Surface functionalization provides a powerful strategy to tailor these properties, enhancing the bioactivity and integration of medical devices and drug delivery systems. 4-(2-Aminoethyl)benzoic acid is a bifunctional molecule of significant interest for modifying biomaterial surfaces. Its terminal carboxylic acid and primary amine groups offer versatile handles for covalent immobilization onto a variety of substrates. This molecule can be used to alter surface chemistry, introducing both hydrophilicity and reactive sites for the subsequent attachment of bioactive molecules such as peptides, growth factors, or drugs. These application notes provide detailed protocols for the surface functionalization of biomaterials with this compound, along with methods for physicochemical and biological characterization.

Applications in Biomaterial Science and Drug Development

The unique chemical structure of this compound makes it a valuable tool for a range of biomedical applications:

  • Improving Biocompatibility: The introduction of this compound can modify the surface energy and charge of a biomaterial, potentially reducing non-specific protein adsorption and subsequent inflammatory responses.

  • Promoting Specific Cell Adhesion: The functional groups of immobilized this compound can serve as anchor points for cell-adhesive peptides (e.g., RGD sequences), thereby promoting the adhesion and proliferation of desired cell types, such as osteoblasts on orthopedic implants.

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can be further conjugated with targeting ligands or loaded with therapeutic agents. The functionalized surface can improve the stability and circulation time of the drug delivery system.

  • Biosensor Development: The reactive functional groups on the surface can be used to immobilize antibodies or enzymes for the development of sensitive and specific biosensors.

Data Presentation

Disclaimer: The following quantitative data is illustrative and intended to serve as a template for presenting experimental results. Actual values will vary depending on the substrate, functionalization efficiency, and specific experimental conditions.

Table 1: Surface Characterization of a Titanium Alloy (Ti6Al4V) Functionalized with this compound

Surface Modification StageWater Contact Angle (°)Surface Elemental Composition (Atomic %)
Unmodified Ti6Al4V85 ± 5Ti: 30%, Al: 5%, V: 2%, O: 45%, C: 18%
Amine-Functionalized (APTES)60 ± 4Ti: 25%, Al: 4%, V: 1.5%, O: 40%, C: 20%, N: 5%, Si: 4.5%
This compound70 ± 5Ti: 22%, Al: 3.5%, V: 1%, O: 38%, C: 25%, N: 7.5%, Si: 3%

Table 2: Biological Performance of Functionalized Biomaterial Surfaces

Surface TypeProtein Adsorption (BSA, ng/cm²)Cell Viability (MTT Assay, % of Control)
Unmodified Control350 ± 30100%
Amine-Functionalized280 ± 2595 ± 5%
This compound250 ± 2098 ± 4%

Experimental Protocols

Protocol 1: Surface Amination of a Titanium-Based Biomaterial

This protocol describes the introduction of primary amine groups on a titanium surface using (3-Aminopropyl)triethoxysilane (APTES), a necessary prerequisite for the subsequent immobilization of this compound.

Materials:

  • Titanium substrates (e.g., disks or coupons)

  • Acetone, ethanol, and deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sonicate the titanium substrates in acetone for 15 minutes.

    • Rinse with DI water.

    • Sonicate in ethanol for 15 minutes.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Surface Activation:

    • Immerse the cleaned substrates in Piranha solution for 1 hour at room temperature to hydroxylate the surface.

    • Rinse extensively with DI water and dry under nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the activated substrates in the APTES solution for 2 hours at room temperature under gentle agitation.

    • Rinse the substrates with toluene to remove excess silane.

    • Cure the substrates in an oven at 110°C for 30 minutes to form a stable amine layer.

G cluster_cleaning Substrate Cleaning cluster_activation Surface Activation cluster_silanization Silanization Clean_Ti Titanium Substrate Sonicate_Acetone Sonicate in Acetone Clean_Ti->Sonicate_Acetone Sonicate_Ethanol Sonicate in Ethanol Sonicate_Acetone->Sonicate_Ethanol Piranha Piranha Treatment (Hydroxylation) Sonicate_Ethanol->Piranha APTES_solution 2% APTES in Toluene Piranha->APTES_solution Curing Curing (110°C) APTES_solution->Curing Amine_Surface Amine-Functionalized Surface Curing->Amine_Surface Result

Workflow for surface amination of titanium.
Protocol 2: Covalent Immobilization of this compound via EDC/NHS Chemistry

This protocol details the coupling of the carboxylic acid group of this compound to the primary amines on the functionalized biomaterial surface.

Materials:

  • Amine-functionalized biomaterial substrates

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Ethanol and DI water

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve this compound in MES buffer to a final concentration of 10 mM.

    • Add EDC (final concentration 50 mM) and NHS (final concentration 20 mM) to the solution.

    • Stir the solution at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Coupling Reaction:

    • Immerse the amine-functionalized substrates in the activated this compound solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Wash the substrates thoroughly with MES buffer, followed by PBS, and finally DI water to remove any unreacted reagents and byproducts.

    • Rinse with ethanol and dry under a stream of nitrogen.

G cluster_activation Activation of this compound cluster_coupling Coupling to Amine-Functionalized Surface A This compound in MES Buffer B Add EDC and NHS A->B C Activated Intermediate (NHS-ester) B->C E Incubate with Activated Molecule C->E Coupling Reaction D Amine-Functionalized Substrate D->E F Formation of Stable Amide Bond E->F G Functionalized Biomaterial F->G Washing & Drying

EDC/NHS coupling of this compound.
Protocol 3: Characterization and Biological Evaluation

1. Surface Wettability - Water Contact Angle Measurement:

  • Place a 5 µL droplet of deionized water on the unmodified and functionalized surfaces.

  • Measure the angle between the droplet and the surface using a goniometer.

  • A decrease in contact angle after amination and a slight increase after coupling with the benzoic acid derivative would be expected, indicating changes in surface hydrophilicity.

2. Surface Chemistry - X-ray Photoelectron Spectroscopy (XPS):

  • Analyze the elemental composition of the surface at each stage of modification.

  • The appearance of a Nitrogen (N 1s) peak after APTES treatment and an increase in the N 1s and Carbon (C 1s) signals after coupling with this compound would confirm successful functionalization.

3. Protein Adsorption Assay (BCA or ELISA-based):

  • Incubate the modified and control surfaces in a solution of a model protein (e.g., Bovine Serum Albumin, BSA) for a specified time.

  • Rinse thoroughly to remove non-adsorbed protein.

  • Quantify the amount of adsorbed protein using a suitable protein assay kit.

4. Cell Viability Assay (MTT Assay):

  • Seed a specific cell line (e.g., fibroblasts or osteoblasts) onto the modified and control surfaces.

  • After a predetermined incubation period (e.g., 24 or 48 hours), add MTT reagent to the cells.

  • The mitochondrial reductase in viable cells converts MTT to a purple formazan product.

  • Solubilize the formazan crystals and measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the control surface.[1][2][3]

Signaling Pathways

The functionalization of a biomaterial surface to present cell-adhesive ligands, such as RGD peptides which can be coupled to the this compound linker, can trigger specific cell signaling pathways that mediate cell adhesion, spreading, and survival. A common pathway involves the binding of the RGD ligand to integrin receptors on the cell surface.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Biomaterial Biomaterial Surface This compound RGD Peptide Integrin Integrin Receptor Biomaterial:f1->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Organization Signaling Downstream Signaling (e.g., MAPK/ERK pathway) FAK->Signaling Response Cellular Response Adhesion Spreading Proliferation Survival Actin->Response:f0 Actin->Response:f1 Signaling->Response

Integrin-mediated cell adhesion pathway.

Conclusion

The functionalization of biomaterials with this compound offers a versatile and effective method to tailor surface properties for enhanced biological performance. The protocols outlined in these application notes provide a framework for the successful modification of biomaterial surfaces and their subsequent characterization. The ability to introduce reactive functional groups opens up a wide array of possibilities for creating advanced biomaterials for tissue engineering, drug delivery, and diagnostic applications. Researchers are encouraged to optimize these protocols for their specific biomaterial and application to achieve the desired outcomes.

References

Application Notes and Protocols for the Quantification of 4-(2-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid is a chemical compound with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this analyte is critical for quality control, pharmacokinetic studies, and various research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using several analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Zone Electrophoresis (CZE).

The protocols described herein are based on established methods for structurally similar compounds, such as aminobenzoic acid isomers and their derivatives. While these methods provide a strong foundation, it is imperative that they are validated for the specific matrix and concentration range of interest for this compound.

Analytical Techniques Overview

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for routine quality control and quantification in relatively clean sample matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of the analyte in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile compounds. For non-volatile analytes like this compound, derivatization is necessary to increase volatility.

  • Capillary Zone Electrophoresis (CZE): A high-resolution separation technique that separates analytes based on their charge-to-size ratio, offering an alternative to chromatography-based methods.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical techniques described. These values are based on methods for structurally related aminobenzoic acid compounds and should be considered as a starting point for method development and validation for this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)UV-Vis Spectrophotometry
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 10 ng/mL1 - 50 ng/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 30 - 300 ng/mL0.5 - 20 ng/mL5 - 150 ng/mL0.3 - 3 µg/mL
Linearity (R²) > 0.998> 0.999> 0.995> 0.995
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.05 - 50 µg/mL0.5 - 25 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%90 - 110%
Precision (% RSD) < 5%< 10%< 15%< 5%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a reliable and cost-effective method for the quantification of this compound in bulk materials and simple formulations. The presence of the aromatic ring in the molecule allows for sensitive UV detection.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic solvent. A typical starting point is a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of 4-aminobenzoic acid shows absorption maxima around 194 nm, 226 nm, and 278 nm[1]. The optimal wavelength for this compound should be determined by acquiring a UV spectrum of a standard solution. A wavelength of 254 nm is often a good starting point for aromatic compounds.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range of the method. For formulations, a simple dilution may be sufficient. All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standards HPLC_System HPLC System (C18 Column, UV Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Prep_Sample->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

HPLC-UV analysis workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying this compound in complex biological matrices such as plasma and urine.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a C18 or a mixed-mode column.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version of the analyte) must be optimized by direct infusion of standard solutions.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system.

  • Sample Preparation (for biological matrices):

    • To a 100 µL aliquot of the biological sample (e.g., plasma), add an internal standard.

    • Perform protein precipitation by adding a water-miscible organic solvent such as acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system. Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be employed for sample clean-up.

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Biological Sample Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Extraction Extraction Protein_Precipitation->Extraction LC_Separation LC Separation Extraction->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Peak_Area_Ratio Peak Area Ratio MS_Detection->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Concentration_Determination Concentration Calibration_Curve->Concentration_Determination

LC-MS/MS analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a highly specific and sensitive method for the quantification of this compound. However, due to the low volatility of the analyte, a derivatization step is required to convert it into a more volatile form.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 - 280 °C.

  • Oven Temperature Program: An initial temperature of around 100 °C, followed by a temperature ramp to approximately 280-300 °C.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

2. Derivatization:

Silylation is a common derivatization technique for compounds with active hydrogens.

  • Dry a known amount of the sample or standard under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Heat the mixture (e.g., at 70-100 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

3. Standard and Sample Preparation:

  • Prepare standard solutions of this compound in a suitable aprotic solvent.

  • Derivatize both the standards and the samples using the same procedure.

  • For complex matrices, an extraction step (e.g., liquid-liquid extraction) may be necessary before derivatization.

4. Data Analysis:

  • Identify the derivatized analyte by its retention time and mass spectrum.

  • For quantification, construct a calibration curve using the derivatized standards and determine the concentration in the samples. An internal standard should be used for improved accuracy and precision.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample/Standard Extraction Extraction (if needed) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation EI_Ionization EI Ionization GC_Separation->EI_Ionization MS_Detection MS Detection (SIM/Scan) EI_Ionization->MS_Detection Peak_Identification Peak Identification MS_Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification

GC-MS analysis workflow.

Capillary Zone Electrophoresis (CZE)

CZE is a powerful separation technique that can be used for the analysis of charged species like this compound. The separation is based on the differential migration of analytes in an electric field.

Experimental Protocol

1. Instrumentation and Conditions:

  • CE System: A capillary electrophoresis instrument equipped with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, a borate buffer at a pH that ensures the analyte is charged. For aminobenzoic acids, a basic pH is often used.

  • Voltage: 15 - 30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).

2. Standard and Sample Preparation:

  • Standard and Sample Solutions: Dissolve standards and samples in the background electrolyte or a compatible low-ionic-strength buffer.

  • Filter all solutions through a 0.22 µm filter.

3. Data Analysis:

  • Identify the analyte by its migration time.

  • Quantify using peak areas and a calibration curve constructed from standards. An internal standard can be used to improve reproducibility.

CZE_Workflow cluster_prep Preparation cluster_cze CZE Analysis cluster_data Data Analysis Prepare_BGE Prepare BGE Separation Electrophoretic Separation Prepare_BGE->Separation Prepare_Sample Prepare Sample/Standards Injection Sample Injection Prepare_Sample->Injection Injection->Separation UV_Detection UV Detection Separation->UV_Detection Electropherogram Electropherogram UV_Detection->Electropherogram Peak_Analysis Peak Analysis Electropherogram->Peak_Analysis Quantification Quantification Peak_Analysis->Quantification

CZE analysis workflow.

Conclusion

The analytical methods outlined in these application notes provide a comprehensive guide for the quantification of this compound. The choice of the most appropriate technique will be dictated by the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. It is crucial to emphasize that the provided protocols, while based on sound analytical principles and methods for similar compounds, must be thoroughly validated for their intended use with this compound to ensure the generation of accurate and reliable data. This validation should encompass specificity, linearity, range, accuracy, precision, and robustness.

References

Application Notes and Protocols for the Use of 4-(2-Aminoethyl)benzoic Acid in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in various diseases. A PROTAC molecule is comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the POI.

This document provides detailed application notes and protocols for the use of 4-(2-Aminoethyl)benzoic acid, a versatile linker building block, in the synthesis of PROTACs. The phenethylamine-derived benzoic acid structure offers a semi-rigid framework that can be strategically incorporated into PROTAC design to optimize the spatial orientation of the two ligands.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further target protein molecules.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The following protocols describe a general workflow for the synthesis of a hypothetical PROTAC, PROTAC-XYZ , utilizing this compound as a linker component. In this example, we will couple a hypothetical warhead for a Protein of Interest (POI-NH2) and a pomalidomide derivative as the E3 ligase (Cereblon) ligand. The synthesis involves the use of the Boc-protected form of the linker, 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid.

Workflow for PROTAC-XYZ Synthesis

The synthesis is a multi-step process involving the sequential coupling of the linker to the E3 ligase ligand, followed by deprotection and coupling to the POI ligand.

PROTAC_Synthesis_Workflow Start Start Materials Step1 Amide Coupling: Linker + Pomalidomide Derivative Start->Step1 Intermediate1 Boc-Protected Linker- Pomalidomide Conjugate Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 Intermediate2 Amine-Functionalized Linker- Pomalidomide Conjugate Step2->Intermediate2 Step3 Amide Coupling: + POI-COOH Intermediate2->Step3 Final_PROTAC PROTAC-XYZ Step3->Final_PROTAC Purification Purification and Characterization Final_PROTAC->Purification

Caption: General workflow for the synthesis of PROTAC-XYZ.

Protocol 1: Synthesis of Boc-Protected Linker-Pomalidomide Conjugate

This protocol describes the amide coupling of 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid with an amine-functionalized pomalidomide derivative.

Materials:

  • 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid (1.0 eq)

  • 4-Aminomethyl-pomalidomide (1.1 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add 4-Aminomethyl-pomalidomide to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-pomalidomide conjugate.

Protocol 2: Synthesis of PROTAC-XYZ

This protocol details the deprotection of the Boc group and subsequent amide coupling with a carboxylic acid-functionalized POI ligand (POI-COOH).

Materials:

  • Boc-protected linker-pomalidomide conjugate (from Protocol 1) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected linker-pomalidomide conjugate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude amine from the previous step and POI-COOH in anhydrous DMF.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude PROTAC-XYZ by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC-XYZ using LC-MS and NMR (¹H and ¹³C).

Quantitative Data Presentation

The efficacy of newly synthesized PROTACs is evaluated through various in vitro assays. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a representative dataset for a hypothetical series of PROTACs with varying linker lengths based on the this compound scaffold to illustrate the impact of the linker on degradation efficiency.

Table 1: Representative Degradation Data for Hypothetical PROTACs

PROTAC IDLinker ModificationTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XYZ-1This compoundPOI-ACell Line X50>90
PROTAC-XYZ-2+ 1 PEG unitPOI-ACell Line X25>95
PROTAC-XYZ-3+ 2 PEG unitsPOI-ACell Line X10>95
PROTAC-XYZ-4This compoundPOI-BCell Line Y15085

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the specific POI, E3 ligase, and cell line used.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its semi-rigid structure provides a foundation for the rational design of linkers to optimize the performance of these targeted protein degraders. The provided protocols offer a general framework for the incorporation of this linker into a PROTAC synthesis workflow. Systematic evaluation of linker modifications, as illustrated by the representative data, is crucial for identifying PROTAC candidates with optimal potency and efficacy for therapeutic development.

Application Notes and Protocols for the Modification of 4-(2-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical modification of 4-(2-Aminoethyl)benzoic acid, a versatile bifunctional molecule. This compound serves as a valuable building block in medicinal chemistry and drug discovery due to its primary amine and carboxylic acid functionalities, which allow for a wide range of chemical transformations. The protocols provided herein detail key modifications, including protection of the amino group, amide bond formation, esterification, and sulfonamide synthesis.

Data Presentation

The following tables summarize quantitative data for various modifications of this compound and related compounds, offering a comparative overview of different synthetic methods and their expected outcomes.

Table 1: Protection of the Amino Group

Protecting GroupReagents and ConditionsSolventReaction Time (h)Yield (%)Reference
BocDi-tert-butyl dicarbonate, 1 M NaOHAqueous416[1]

Table 2: Amide Bond Formation

| Amine | Coupling Reagent/Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzylamine | EDC, HOBt | DIPEA | DMF | 12 | 85 |[2] | | Aniline | HATU | DIPEA | DMF | 2 | 95 |[2] | | Substituted Anilines | T3P® | Pyridine | EtOAc | 4 | 92 |[2] | | Dipeptides | Benzotriazole-mediated | - | - | - | - |[3] |

Table 3: Schiff Base Formation from 4-(2-Aminoethyl)benzenesulfonamide

AldehydeSolventReaction Time (h)Yield (%)Reference
BenzaldehydeEthanol4-[4]
2-PyridinecarboxaldehydeEthanol4-[4]
2-QuinolinecarboxaldehydeEthanol490[4]
8-Hydroxy-2-quinolinecarboxaldehydeEthanol465[4]

Experimental Protocols

Protocol 1: Boc Protection of the Amino Group of this compound

This protocol describes the protection of the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group, which is essential for subsequent modifications of the carboxylic acid moiety.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • 10% aqueous citric acid solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • Dissolve this compound (1.0 eq) and di-tert-butyl dicarbonate (1.2 eq) in 1 M NaOH aqueous solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, add ethyl acetate, followed by 10% aqueous citric acid solution, which will result in the precipitation of a white solid.

  • Separate the precipitate by filtration.

  • Extract the filtrate three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a gradient of CH₂Cl₂/MeOH (100:0 to 95:5) to yield 4-(2-(Boc-amino)ethyl)benzoic acid.[1]

Characterization:

  • ¹H NMR (CDCl₃): δ 1.33 (s, 9H), 2.74 (t, J = 7.44 Hz, 2H), 3.14 (q, J = 6.78 Hz, 2H), 6.84 (br t, J = 5.43 Hz, 1H), 7.28 (d, J = 8.28 Hz, 2H), 7.83 (d, J = 8.25 Hz, 2H).[1]

Protocol 2: Amide Coupling of this compound using HATU

This protocol details the formation of an amide bond between the carboxylic acid of (Boc-protected) this compound and a primary or secondary amine using HATU as the coupling agent.

Materials:

  • 4-(2-(Boc-amino)ethyl)benzoic acid

  • Primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-(2-(Boc-amino)ethyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Fischer-Speier Esterification of this compound

This protocol outlines the acid-catalyzed esterification of the carboxylic acid group of (Boc-protected) this compound.

Materials:

  • 4-(2-(Boc-amino)ethyl)benzoic acid

  • Anhydrous alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 4-(2-(Boc-amino)ethyl)benzoic acid (1.0 eq) in an excess of the desired anhydrous alcohol (which also serves as the solvent).

  • While stirring at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice water.

  • Slowly neutralize the solution by adding 10% Na₂CO₃ solution dropwise until gas evolution ceases and the pH is >8.

  • The ester product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous solution with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or silica gel chromatography.

Protocol 4: Sulfonamide Formation from this compound

This protocol describes the synthesis of a sulfonamide by reacting the amino group of this compound ethyl ester with a sulfonyl chloride. The carboxylic acid is protected as an ester to prevent unwanted side reactions.

Materials:

  • Ethyl 4-(2-aminoethyl)benzoate

  • Desired sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 4-(2-aminoethyl)benzoate (1.0 eq) in anhydrous DCM in a round-bottom flask and add pyridine (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting amine.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

Visualizations

experimental_workflow cluster_start Starting Material cluster_modification Chemical Modification cluster_analysis Analysis and Application start This compound A Amine Protection (e.g., Boc) start->A D Sulfonamide Formation start->D B Amide Coupling A->B C Esterification A->C E Purification (Chromatography/Recrystallization) B->E C->E D->E F Characterization (NMR, MS, IR) E->F G Biological Screening F->G

Caption: Experimental workflow for the modification of this compound.

signaling_pathway cluster_inhibition Carbonic Anhydrase Inhibition cluster_outcome Physiological Outcome CA Carbonic Anhydrase (CA) Product H⁺ + HCO₃⁻ CA->Product Catalyzes reaction Outcome Reduced H⁺ and HCO₃⁻ production (e.g., decreased tumor acidification) CA->Outcome Inhibition leads to Substrate CO₂ + H₂O Substrate->CA Binds to active site Product->Outcome Inhibitor This compound Derivative (e.g., Sulfonamide) Inhibitor->CA Binds to Zinc ion in active site

Caption: Inhibition of Carbonic Anhydrase by a this compound derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Aminoethyl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes for this compound include:

  • Reduction of 4-(2-nitroethyl)benzoic acid: This involves the reduction of the nitro group to an amine. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl).

  • Reductive amination of 4-acetylbenzoic acid: This is a two-step process where the keto group is first converted to an imine, which is then reduced to an amine.[1]

  • Reduction of 4-(cyanomethyl)benzoic acid: The cyano group can be reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation.

Q2: Why is the yield of my this compound synthesis low?

A2: Low yields can result from several factors, including:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or inactive reagents.

  • Side reactions: The presence of reactive functional groups can lead to undesired side reactions. For instance, the amino group can be susceptible to oxidation.

  • Difficult purification: The product may be lost during the workup and purification steps. This compound is amphoteric, which can complicate extraction and isolation.

  • Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation:

  • Use of protecting groups: Protecting the amino and/or carboxylic acid groups can prevent unwanted side reactions.[2] Common protecting groups for the amino group are Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the carboxylic acid is often protected as an ester.[2]

  • Control of reaction conditions: Careful control of temperature, pressure (in case of hydrogenation), and stoichiometry of reagents is crucial.

  • Inert atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q4: What is the best method for purifying this compound?

A4: Purification can be challenging due to the amphoteric nature of the molecule. Common methods include:

  • Recrystallization: This is a common method for purifying solid compounds. A suitable solvent system (e.g., water/ethanol) needs to be identified.

  • Ion-exchange chromatography: This technique is effective for separating amphoteric compounds like amino acids.

  • Acid-base extraction: Careful adjustment of the pH during aqueous workup can help in separating the product from non-amphoteric impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 4-(2-nitroethyl)benzoic acid
Symptom Possible Cause Suggested Solution
Incomplete reductionInactive catalyst (for catalytic hydrogenation)Ensure the catalyst is fresh and not poisoned. Use a higher loading of the catalyst.
Insufficient reducing agent (for chemical reduction)Increase the molar equivalents of the reducing agent (e.g., SnCl₂, Fe).
Low hydrogen pressure (for catalytic hydrogenation)Increase the hydrogen pressure according to the protocol.
Formation of side productsOver-reduction of the carboxylic acidChoose a milder reducing agent or optimize reaction conditions (e.g., lower temperature, shorter reaction time).
Dehalogenation (if a halogen is present on the ring)Use a selective reducing agent and milder conditions.
Issue 2: Poor Results in the Reductive Amination of 4-acetylbenzoic acid
Symptom Possible Cause Suggested Solution
Low conversion to the imine intermediateUnfavorable equilibriumUse a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation.
Steric hindranceIf the amine is bulky, a more reactive carbonyl compound or harsher reaction conditions might be needed.
Incomplete reduction of the imineIneffective reducing agentSodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for reducing imines in the presence of carbonyls.[1]
pH of the reaction mixture is not optimalThe pH should be maintained in a slightly acidic range (pH 4-6) for efficient imine formation and reduction.

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Methods of 4-Aminobenzoic Acid Derivatives

Starting Material Method Reagents Reported Yield Reference
4-Nitrobenzoic AcidCatalytic HydrogenationH₂, Pd/C, NaOH>96%[3]
4-NitrotolueneOxidation and ReductionNa₂Cr₂O₇, H₂SO₄ then Sn/HCl82-86% (oxidation step)[4]
This compoundBoc Protection(Boc)₂O, NaOH16% (of purified product)[5]

Note: The yields are for the synthesis of 4-aminobenzoic acid or a protected derivative, which are structurally related and indicative of the efficiency of the respective transformations.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-(2-nitroethyl)benzoic acid

This protocol is adapted from the hydrogenation of 4-nitrobenzoic acid.[3]

  • Preparation: In a high-pressure autoclave, dissolve 4-(2-nitroethyl)benzoic acid (1 eq.) and sodium hydroxide (1 eq.) in water.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 2-4 MPa.

  • Reaction: Stir the mixture at 60-70°C. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. Acidify the filtrate with hydrochloric acid to a pH of ~4-5 to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 2: Reductive Amination of 4-acetylbenzoic acid

This is a general protocol for reductive amination.[1]

  • Imine Formation: Dissolve 4-acetylbenzoic acid (1 eq.) and ammonium acetate (10 eq.) in methanol. Heat the mixture to reflux for 1-2 hours to form the imine in situ.

  • Reduction: Cool the reaction mixture to room temperature and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by adding water. Acidify the mixture with HCl to pH ~2 and then basify with NaOH to pH ~8-9.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Reduction cluster_route2 Route 2: Reductive Amination Start1 4-(2-nitroethyl)benzoic acid Step1 Reduction (e.g., H2/Pd-C) Start1->Step1 Product This compound Step1->Product Start2 4-acetylbenzoic acid Step2a Imine Formation (NH4OAc) Start2->Step2a Step2b Reduction (NaBH3CN) Step2a->Step2b Step2b->Product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Action_Incomplete Increase reaction time/temperature Check reagent activity Check_Completion->Action_Incomplete No Check_Byproducts Are there significant byproducts? Check_Completion->Check_Byproducts Yes Action_Incomplete->Start Action_Byproducts Optimize reaction conditions Use protecting groups Check_Byproducts->Action_Byproducts Yes Check_Purification Is product lost during workup? Check_Byproducts->Check_Purification No Action_Byproducts->Start Action_Purification Optimize extraction pH Use alternative purification (e.g., ion exchange) Check_Purification->Action_Purification Yes End Yield Improved Check_Purification->End No Action_Purification->Start

Caption: Troubleshooting workflow for low synthesis yield.

References

Troubleshooting low solubility of 4-(2-Aminoethyl)benzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-(2-Aminoethyl)benzoic acid in aqueous buffers.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues. As a zwitterionic compound, its solubility is highly dependent on the pH of the solution.

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance White to off-white solid[2]
Melting Point >350 °C[3][4]
Predicted pKa (Carboxylic Acid) ~4.03
Predicted pKa (Amino Group) ~10.4 (Estimated based on similar structures)
Solubility - Slightly soluble in water (enhanced by heating) - Slightly soluble in aqueous base[3]

Understanding pH-Dependent Solubility

This compound possesses both an acidic carboxylic acid group and a basic amino group, allowing it to exist in different ionic forms depending on the pH of the solution. Its lowest solubility is at its isoelectric point (pI), where the net charge of the molecule is zero.

G cluster_low_pH Low pH (pH < 4) cluster_pI Isoelectric Point (pI ≈ 7.2) cluster_high_pH High pH (pH > 10.4) low_pH Predominantly Cationic (Protonated Amine, Carboxylic Acid) Higher Solubility pI Zwitterionic (Protonated Amine, Deprotonated Carboxylate) Lowest Solubility low_pH->pI Increase pH high_pH Predominantly Anionic (Neutral Amine, Deprotonated Carboxylate) Higher Solubility pI->high_pH Increase pH

Caption: Ionic forms of this compound at different pH values.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water or PBS?

At neutral pH (around 7), this compound exists primarily as a zwitterion. In this state, strong intermolecular electrostatic interactions can lead to the formation of a crystal lattice, resulting in low aqueous solubility. This pH is close to its isoelectric point, where solubility is at its minimum.

Q2: How can I effectively dissolve this compound in an aqueous buffer?

The most effective method is to adjust the pH of the buffer. By shifting the pH away from the isoelectric point, you can increase the population of the more soluble cationic or anionic species.

  • Acidic Conditions (pH < 4): Lowering the pH will protonate the carboxylic acid group, resulting in a positively charged, more soluble cation.

  • Basic Conditions (pH > 10.4): Increasing the pH will deprotonate the amino group, resulting in a negatively charged, more soluble anion.

Q3: What is the recommended starting point for pH adjustment?

For most applications, preparing a stock solution in a slightly basic solution is a good starting point. Adding a small amount of a base like sodium hydroxide (NaOH) can significantly improve solubility.[3] Always start with a small amount of the compound and titrate with a dilute acid or base to find the optimal pH for your desired concentration.

Q4: Can I use heat or a co-solvent to improve solubility?

Yes. Gentle heating and sonication can help overcome the activation energy required for dissolution.[5] However, be cautious as prolonged heating can potentially degrade the compound.

For preparing concentrated stock solutions, a co-solvent like dimethyl sulfoxide (DMSO) can be used.[5] It is recommended to keep the final concentration of DMSO in your experimental system low (typically <1%) to avoid off-target effects.[5]

Q5: The compound dissolves initially with pH adjustment but then precipitates. What should I do?

This may indicate that the solution is supersaturated or that the buffer components are interacting with the compound.

  • Try a more dilute solution: Your target concentration may be too high for the chosen conditions.[5]

  • Use a co-solvent system: A mixture of an organic solvent and your aqueous buffer might maintain solubility.[5]

  • Maintain a slightly elevated temperature: If your experiment allows, keeping the solution warm can prevent precipitation.[5]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound does not dissolve in the chosen aqueous buffer. The buffer pH is close to the isoelectric point of the compound.Adjust the pH of the buffer to be at least 2 pH units away from the pI. Try preparing the solution in dilute NaOH or HCl first.
The concentration is too high.Try preparing a more dilute solution.[5]
The solution is cloudy or forms a suspension. The compound is only partially soluble.Gentle heating and/or sonication may aid dissolution.[5] Consider further pH adjustment.
Compound precipitates after initial dissolution upon cooling. The solution is supersaturated.Prepare a more dilute solution.[5] Maintain a slightly elevated temperature if the experimental protocol allows.[5]
The solution or solid changes color. The compound may be degrading.Prepare fresh solutions before use and store the solid compound protected from light and air.[5] Avoid prolonged heating.[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment

  • Weigh the desired amount of this compound and place it in a suitable container.

  • Add a portion of the desired aqueous buffer (e.g., deionized water, PBS). The compound will likely not dissolve completely at this stage.

  • While stirring, add a 1M solution of NaOH dropwise.

  • Monitor the dissolution of the solid.

  • Continue adding the base until the solid has completely dissolved and the solution is clear.

  • Adjust the pH to the desired final value using 1M HCl or 1M NaOH. Be aware that the compound may precipitate if the pH is brought close to its isoelectric point.

  • Add the remaining buffer to reach the final desired volume.

Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)

  • Accurately weigh the desired amount of this compound into a sterile vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration.

  • Vortex or stir the mixture at room temperature until the compound is fully dissolved. Gentle warming (40-50 °C) can be applied if necessary.[5]

  • For use in aqueous experimental systems, add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. Ensure the final DMSO concentration is compatible with your assay.

Troubleshooting Workflow

G start Start: Low Solubility in Aqueous Buffer check_ph Is the buffer pH adjustable? start->check_ph adjust_ph Adjust pH to < 4 or > 10.4 check_ph->adjust_ph Yes use_cosolvent Use a Co-solvent (e.g., DMSO) check_ph->use_cosolvent No dissolved_ph Compound Dissolved? adjust_ph->dissolved_ph success Success dissolved_ph->success Yes gentle_heat Apply Gentle Heating / Sonication dissolved_ph->gentle_heat No dissolved_cosolvent Compound Dissolved? use_cosolvent->dissolved_cosolvent dissolved_cosolvent->success Yes reassess Reassess Concentration and Buffer dissolved_cosolvent->reassess No gentle_heat->dissolved_ph

Caption: A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Aminoethyl)benzoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of 4-(2-Aminoethyl)benzoic acid to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound using EDC/NHS chemistry?

A1: For optimal EDC/NHS coupling, a two-step pH process is highly recommended. The initial activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1] Following this activation, the conjugation reaction with a primary amine is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5.[1] This higher pH facilitates the deprotonation of the primary amine, which enhances its nucleophilicity and promotes an efficient reaction with the NHS ester.[1]

Q2: Can I perform the conjugation as a one-pot reaction at a single pH?

A2: While a one-pot reaction at a single pH (e.g., 6.0-7.5) is possible, it often leads to lower coupling efficiency compared to the two-step method.[2] A single pH represents a compromise between the acidic conditions ideal for carboxyl activation and the slightly basic conditions that favor amine coupling.[2] At a higher pH like 7.5, the hydrolysis of the NHS-ester intermediate becomes more significant, reducing the yield of the desired conjugate.[2]

Q3: My protein is precipitating during the conjugation reaction. What could be the cause?

A3: Protein precipitation or aggregation during conjugation can be caused by several factors. One common reason is the reaction buffer's pH being too close to the protein's isoelectric point (pI), which minimizes the protein's net charge and reduces repulsion between molecules.[2] It is advisable to maintain the reaction pH at least 1-2 units away from the pI of your protein.[2] Additionally, a high concentration of the small molecule being conjugated can sometimes cause precipitation.[2] In such cases, consider performing the reaction in a more dilute solution.

Q4: Why are my conjugation results inconsistent between experiments?

A4: Inconsistent results often stem from poor pH control or the degradation of reagents. Ensure your pH meter is properly calibrated and that you are using a high-quality buffer within its effective buffering range.[1][2] EDC and NHS are moisture-sensitive and should be stored in a desiccated environment at -20°C.[3] It's crucial to allow the reagents to warm to room temperature before opening the vials to prevent moisture condensation, and to use freshly prepared solutions for each experiment.[3][4]

Q5: Which buffers should I avoid in an EDC/NHS coupling reaction?

A5: It is critical to avoid buffers that contain primary amines or carboxylates, as these will compete with the reactants and significantly reduce conjugation efficiency.[3]

  • Amine-containing buffers to avoid: Tris, Glycine.[3]

  • Carboxylate-containing buffers to avoid: Acetate.[3]

Phosphate buffers are commonly used for the coupling step but may interfere with the EDC activation step.[3] For the activation of this compound, a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) is recommended.[2][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive Reagents: EDC and/or NHS have hydrolyzed due to improper storage or handling.[3][4]- Use fresh, high-quality EDC and NHS. - Allow reagents to equilibrate to room temperature before opening to prevent condensation.[3][4] - Prepare EDC and NHS solutions immediately before use.[4]
Incorrect pH: The pH is not optimal for either the activation or the coupling step.[4]- For the activation step, use a buffer with a pH of 4.5-6.0 (e.g., MES buffer).[4] - For the coupling step, adjust the pH to 7.2-8.5 (e.g., using PBS).[4]
Hydrolysis of NHS-ester: The activated NHS-ester is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.[4]- Perform the coupling step immediately after the activation step.[4] - Minimize delays between the activation and coupling steps.
Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[3][4]- Use non-amine buffers such as MES for activation and PBS for coupling.[3][4]
Protein Aggregation Isoelectric Point (pI): The reaction pH is too close to the pI of the protein.[2]- Adjust the buffer pH to be at least 1-2 units away from the protein's pI.[2]
High Reagent Concentration: A high molar excess of this compound or other reagents is causing precipitation.[2]- Reduce the molar excess of the activated linker.[3] - Perform the reaction in a more dilute solution.
Inconsistent Results Poor pH Control: Inaccurate pH measurements or insufficient buffer capacity.[1]- Calibrate your pH meter regularly.[1] - Use a high-quality buffer within its optimal buffering range.[2] - Verify the pH of the reaction mixture after all components have been added.[2]
Reagent Instability: Degradation of EDC and/or NHS between experiments.[3]- Store EDC and NHS desiccated at -20°C.[3] - Always prepare fresh solutions of EDC and NHS.[2]

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol

This protocol is a general guideline for conjugating this compound to an amine-containing protein and may require optimization for specific applications.

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1][4]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5[4]

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Allow EDC and NHS vials to equilibrate to room temperature before opening.

  • Dissolve this compound in the Activation Buffer.

  • Add EDC and NHS to the this compound solution. A 10-20 fold molar excess of EDC and NHS over this compound is a good starting point.

  • Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.[3]

Step 2: Conjugation to the Amine-Containing Protein

  • Immediately after activation, the activated this compound can be added to the protein solution in the Coupling Buffer. Alternatively, for better pH control, the activated small molecule can be purified from excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[3]

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[3]

Step 3: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.[4][5]

  • Incubate for 15 minutes at room temperature.[4][5]

Step 4: Purification

  • Purify the final conjugate from excess reagents and byproducts using a desalting column or dialysis.[3]

Visualizations

Chemical Reaction Pathway

EDC_NHS_Coupling cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) Carboxyl This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC_reagent EDC EDC_reagent->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester O_Acylisourea->NHS_Ester + NHS_reagent NHS / Sulfo-NHS NHS_reagent->NHS_Ester Conjugate Stable Amide Bond (-CONH-) NHS_Ester->Conjugate + Amine Primary Amine (-NH2) Amine->Conjugate

Caption: Workflow for the two-step EDC/NHS coupling reaction.

Troubleshooting Logic for Low Conjugation Yield

Troubleshooting_Low_Yield Start Low or No Conjugation? Check_Reagents Are EDC/NHS fresh and handled properly? Start->Check_Reagents Yes Check_pH Is the pH correct for each step? Check_Reagents->Check_pH Yes Sol_Reagents Use fresh, properly stored reagents. Check_Reagents->Sol_Reagents No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Sol_pH Adjust pH: Activation (4.5-6.0) Coupling (7.2-8.0) Check_pH->Sol_pH No Check_Timing Was the coupling step performed promptly? Check_Buffer->Check_Timing Yes Sol_Buffer Use non-competing buffers (e.g., MES, PBS). Check_Buffer->Sol_Buffer No Sol_Timing Minimize delay between activation and coupling. Check_Timing->Sol_Timing No

Caption: Troubleshooting logic for low or no conjugation efficiency.

References

Technical Support Center: Purification of 4-(2-Aminoethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 4-(2-aminoethyl)benzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for a crude this compound derivative?

A1: The choice of purification strategy depends on the scale of your synthesis and the nature of the impurities. For many solid organic compounds, recrystallization is an excellent and cost-effective first choice for removing bulk impurities.[1][2] If recrystallization fails to yield a product of sufficient purity or if the impurities have very similar solubility profiles to your product, column chromatography is the preferred secondary method.[1][3] For certain impurities, a preliminary acid-base extraction can be a highly effective workup step before attempting recrystallization or chromatography.[1]

Q2: What are the most common impurities I might encounter?

A2: Impurities often stem from starting materials, side reactions, or degradation.[4][5] Potential impurities for this class of compounds can include unreacted starting materials, byproducts from the synthetic route (e.g., precursors from a Sandmeyer reaction), and catalyst residues (e.g., palladium, copper) if applicable.[1][4] For the parent compound family, impurities such as 4-nitrobenzoic acid, aniline, and toluidine have been noted.[5]

Q3: My compound has both an amine (basic) and a carboxylic acid (acidic) group. How does this zwitterionic nature affect purification?

A3: The zwitterionic character of this compound derivatives can present challenges, particularly in solubility. These compounds may be poorly soluble in many common organic solvents but soluble in aqueous acidic or basic solutions. This property can be exploited during an acid-base extraction workup to separate your product from non-ionizable impurities. However, it can also complicate techniques like normal-phase column chromatography, where the compound might strongly adhere to the silica gel.

Q4: Should I use protecting groups for the amine or carboxylic acid functionalities?

A4: Using protecting groups during synthesis can significantly simplify purification.[6][7] For instance, protecting the amine as a Boc or Cbz carbamate makes the molecule less polar and prevents it from acting as a base.[8][9] Similarly, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) removes its acidity. These modifications make the compound more amenable to standard purification techniques like silica gel chromatography. The protecting groups are then removed in a final step. An orthogonal protecting group strategy allows for the selective removal of one group without affecting the other.[7]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[10] The ideal solvent should dissolve the compound well when hot but poorly when cold.[2][11]

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is below the solvent's boiling point. The solution is too concentrated. Cooling is too rapid.Re-heat the solution to dissolve the oil, add more solvent to decrease saturation, and allow it to cool more slowly.[12] Consider switching to a lower-boiling point solvent.
No Crystals Form The solution is too dilute (too much solvent used). The solution is supersaturated but lacks a nucleation point.Induce crystallization by: 1. Scratching the inside of the flask with a glass rod.[10][12] 2. Seeding with a pure crystal of the compound.[10][12] 3. Reducing solvent volume by gentle heating and evaporation.[12] 4. Cooling the flask in an ice bath to further decrease solubility.[10][12]
Low Crystal Yield Too much solvent was used. Premature crystallization occurred during hot filtration. Crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary for complete dissolution.[12] Pre-heat the filtration funnel and flask before hot filtration.[12] Wash the final crystals with a minimal amount of ice-cold solvent.[12]
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[2] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it.[3]

Troubleshooting Common Column Chromatography Issues

IssuePotential Cause(s)Recommended Solution(s)
Product Won't Elute The mobile phase (eluent) is not polar enough. The compound, being an amino acid, is binding irreversibly to the acidic silica gel.Increase the polarity of the eluent gradually. For amino acids, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can help. Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
Poor Separation The eluent polarity is too high, causing all compounds to elute together. The column was overloaded with the crude sample.Start with a less polar eluent and gradually increase the polarity (gradient elution). Use a larger column or load less sample. The sample load should typically be 1-5% of the mass of the silica gel.
Cracked or Channeled Column The silica gel was not packed uniformly.Ensure the silica is packed as a uniform slurry and is not allowed to run dry at any point during the separation process.

Experimental Protocols

Protocol 1: General Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is highly soluble at high temperatures and poorly soluble at room temperature.[11] For aminobenzoic acids, polar protic solvents like water, ethanol, or methanol, or mixtures thereof, are often good starting points.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid just dissolves completely.[2][10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2][10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[12]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.[1]

Protocol 2: Silica Gel Flash Column Chromatography
  • Stationary Phase Selection: For most aminobenzoic acid derivatives, silica gel is a common starting point.[3]

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will give your desired compound an Rf value of ~0.3. A common starting eluent for compounds of intermediate polarity is a mixture of hexane and ethyl acetate. For zwitterionic compounds, more polar systems like dichloromethane/methanol may be necessary.[1]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (or the eluent itself) and load it carefully onto the top of the silica gel bed.[1]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or air pump) to force the solvent through the column. Collect fractions as the solvent elutes.[3]

  • Analysis: Analyze the collected fractions using TLC or another analytical technique (e.g., UV-Vis spectroscopy) to identify which fractions contain the purified product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualized Workflows

Purification_Decision_Tree start Crude Solid Product is_solid Is the major impurity a different solubility class? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction  Yes recrystallization Attempt Recrystallization is_solid->recrystallization No extraction->recrystallization is_pure_recryst Is product pure (by TLC/NMR)? recrystallization->is_pure_recryst chromatography Perform Column Chromatography is_pure_recryst->chromatography No end_pure Pure Product is_pure_recryst->end_pure Yes is_pure_chrom Is product pure (by TLC/NMR)? chromatography->is_pure_chrom is_pure_chrom->end_pure Yes end_rethink Re-evaluate Strategy (e.g., protecting groups) is_pure_chrom->end_rethink No

Caption: Decision tree for selecting a primary purification strategy.

Recrystallization_Workflow cluster_steps Recrystallization Protocol A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. (Optional) Add Charcoal & Perform Hot Filtration A->B C 3. Cool Solution Slowly to Induce Crystallization B->C D 4. Isolate Crystals via Vacuum Filtration C->D E 5. Wash Crystals with Ice-Cold Solvent D->E F 6. Dry Purified Crystals Under Vacuum E->F

Caption: Step-by-step workflow for a typical recrystallization experiment.

Crystal_Troubleshooting start Solution Cooled, No Crystals Formed scratch Scratch inner surface of flask with glass rod start->scratch check1 Crystals form? scratch->check1 seed Add a seed crystal of pure compound check1->seed No success Success: Collect Crystals check1->success Yes check2 Crystals form? seed->check2 concentrate Reduce solvent volume (evaporate) & re-cool check2->concentrate No check2->success Yes check3 Crystals form? concentrate->check3 check3->success Yes fail Failure: Solution may be too dilute or wrong solvent chosen. Re-evaluate. check3->fail No

Caption: Troubleshooting flowchart for inducing crystallization.

References

Preventing side reactions with 4-(2-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Aminoethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile bifunctional molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development activities.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or No Product in Amide Coupling Reactions

Potential Cause Troubleshooting & Optimization
Self-Polymerization: The molecule reacts with itself, forming polyamides, upon activation of the carboxylic acid.- Protect the Amino Group: Prior to activating the carboxylic acid, protect the primary amine with a suitable protecting group such as Boc or Fmoc. This is the most effective way to prevent polymerization.[1][2][3] - Control Stoichiometry: Use the activated this compound immediately after preparation and ensure the other amine reactant is readily available. - Slow Addition: Add the coupling agent slowly to a solution of the protected this compound and the amine nucleophile to maintain a low concentration of the activated species.
Intramolecular Cyclization (Lactam Formation): The amino group attacks the activated carboxylic acid of the same molecule, forming a seven-membered lactam.- Protect the Amino Group: As with polymerization, protecting the amino group will prevent this intramolecular side reaction. - Low Temperatures: Perform the coupling reaction at low temperatures (e.g., 0 °C) to reduce the rate of the intramolecular cyclization.
Inefficient Carboxylic Acid Activation: The chosen coupling reagent is not potent enough for the reaction.- Use a Stronger Coupling Reagent: For challenging couplings, consider using more powerful onium salt-based reagents like HATU, HBTU, or PyBOP instead of standard carbodiimides like DCC or EDC.[4][5] - Include Additives: The use of additives such as HOBt or HOAt can improve coupling efficiency and suppress side reactions.[5]
Poor Solubility: The compound or reagents are not fully dissolved in the reaction solvent.- Select an Appropriate Solvent: Use polar aprotic solvents like DMF or NMP to ensure all components are fully dissolved.

Issue 2: Unexpected Side Products Detected by LC-MS or NMR

Potential Cause Identification and Mitigation
Dimer/Oligomer Formation: Small polymers formed from the self-reaction of this compound.- Identification: Look for masses corresponding to multiples of the monomer unit (165.19 g/mol ) minus water (18.02 g/mol ) in the mass spectrum. - Mitigation: Employ an amino protecting group strategy as outlined in Issue 1.
Lactam Formation: Formation of 3,4,5,6-tetrahydro-2H-benzo[d]azocin-2-one.- Identification: Look for a mass of 147.19 g/mol (M-H₂O). ¹H NMR may show a characteristic shift in the signals of the ethyl bridge protons. - Mitigation: Protect the amino group before activating the carboxylic acid.
Residual Protecting Groups: Incomplete deprotection of Boc or Fmoc groups.- Identification: Check for the presence of characteristic signals of the protecting group in the ¹H NMR spectrum (e.g., a large singlet around 1.4 ppm for Boc). - Mitigation: Extend the deprotection reaction time or use a stronger deprotection reagent. For Boc removal, ensure anhydrous acidic conditions.[6] For Fmoc removal, ensure a sufficient concentration of piperidine in DMF.[7]

Issue 3: Difficulty in Product Purification

Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing during recrystallization. The solubility of the product in the chosen solvent is too high, even at low temperatures. The cooling rate is too fast.- Change the Solvent System: Try a different solvent or a mixture of solvents. - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Covering the flask can help slow the cooling rate.[8][9] - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[8]
Low recovery of purified product after recrystallization. Too much solvent was used. The product has significant solubility in the cold solvent.- Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.[10] - Ensure Sufficient Cooling: Cool the solution thoroughly in an ice bath before filtration to minimize solubility.[10] - Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product is still impure after recrystallization. The impurity has similar solubility to the product in the chosen solvent.- Perform a Second Recrystallization: A second recrystallization may be necessary to achieve higher purity. - Use Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a more effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when working with this compound?

A1: The most significant side reactions stem from the bifunctional nature of the molecule. When the carboxylic acid is activated for coupling, the unprotected primary amine of another molecule can react, leading to self-polymerization .[1][3] Additionally, the amino group can react intramolecularly with the activated carboxylic acid to form a seven-membered lactam . Both of these side reactions can be effectively prevented by protecting the amino group before activating the carboxyl group.

Q2: Which protecting group is best for the amino group of this compound?

A2: The choice of protecting group depends on the overall synthetic strategy.

  • Boc (tert-butoxycarbonyl): This is a common choice, being stable to a wide range of reaction conditions but easily removed with acid (e.g., TFA or HCl in an anhydrous solvent).[6] It is suitable for solution-phase synthesis.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in DMF.[7][11] The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) and allows for an orthogonal protection strategy in the presence of acid-labile side-chain protecting groups.[12][13]

Q3: How can I protect the carboxylic acid group if I want to react with the amino group?

A3: The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester, through Fischer esterification using the corresponding alcohol and a catalytic amount of strong acid.[14][15][16] A benzyl ester is another option, which can be removed by hydrogenolysis, providing an orthogonal deprotection strategy if other acid or base-labile groups are present.[7]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry place, away from oxidizing agents. Keep the container tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is advisable.

Q5: How can I monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can provide more quantitative and detailed information about the reaction progress and the presence of any side products. For solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines.[4]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

  • Reagents:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 1 M Sodium hydroxide (NaOH) solution

    • Ethyl acetate

    • 10% aqueous citric acid solution

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in 1 M NaOH aqueous solution.[17]

    • Add di-tert-butyl dicarbonate (1.2 eq) to the solution.[17]

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, add ethyl acetate and then acidify the mixture with 10% aqueous citric acid solution until the pH is acidic. A white solid precipitate may form.[17]

    • If a precipitate forms, separate it by filtration. Extract the filtrate three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

    • Purify the product by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Amide Coupling using N-Boc-4-(2-aminoethyl)benzoic acid

This protocol outlines a general procedure for coupling the carboxylic acid of the N-Boc protected molecule with a primary amine.

  • Reagents:

    • N-Boc-4-(2-aminoethyl)benzoic acid (1.0 eq)

    • Primary amine (1.1 eq)

    • HATU (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-(2-aminoethyl)benzoic acid in anhydrous DMF.

    • Add the primary amine and DIPEA to the solution.

    • In a separate vial, dissolve HATU in anhydrous DMF.

    • Slowly add the HATU solution to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key reaction pathways and workflows involving this compound.

Side_Reactions cluster_0 Unprotected this compound cluster_1 Side Products unprotected H₂N-CH₂CH₂-Ph-COOH polymer -[HN-CH₂CH₂-Ph-CO]n- (Polymerization) unprotected->polymer + Coupling Agent lactam Benzolactam (Intramolecular Cyclization) unprotected->lactam + Coupling Agent Protection_Strategy cluster_amino_protection Amino Group Protection cluster_carboxyl_reaction Carboxyl Group Reaction cluster_deprotection Amino Group Deprotection start This compound boc_protected Boc-NH-R-COOH start->boc_protected + Boc₂O amide_coupling Boc-NH-R-CO-NR'R'' boc_protected->amide_coupling + HNR'R'' + Coupling Agent final_product H₂N-R-CO-NR'R'' amide_coupling->final_product + Acid (e.g., TFA) Orthogonal_Protection start This compound step1 Protect Amino Group (e.g., Fmoc) start->step1 step2 Protect Carboxyl Group (e.g., Benzyl Ester) step1->step2 fully_protected Fmoc-NH-R-COOBn step2->fully_protected deprotect_amino Selective Amino Deprotection (Base, e.g., Piperidine) fully_protected->deprotect_amino deprotect_carboxyl Selective Carboxyl Deprotection (Hydrogenolysis) fully_protected->deprotect_carboxyl amino_free H₂N-R-COOBn deprotect_amino->amino_free carboxyl_free Fmoc-NH-R-COOH deprotect_carboxyl->carboxyl_free

References

Stability issues of 4-(2-Aminoethyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-(2-Aminoethyl)benzoic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound in various solutions is limited in publicly available literature. The guidance provided here is based on general chemical principles, data from structurally similar compounds like 4-aminobenzoic acid (PABA), and standard practices for handling aromatic amino acids. It is crucial to validate these recommendations for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color (e.g., turned yellow or brown). What is the likely cause?

A1: A color change in your solution is often the first indicator of chemical degradation. For aminobenzoic acid derivatives, this is typically due to oxidation. The primary amino group (-NH2) on the ethyl side chain and the aromatic ring are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions. This can lead to the formation of colored polymeric species or quinone-like structures.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound in solution can be affected by several key factors:

  • pH: The pH of the solution will determine the ionization state of the amino group (pKa ~9-10) and the carboxylic acid group (pKa ~4-5). At certain pH values, the molecule may be more susceptible to specific degradation pathways.

  • Temperature: Elevated temperatures will generally accelerate the rate of all chemical degradation reactions.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation, particularly photo-oxidation.[1]

  • Oxygen: The presence of dissolved oxygen in the solvent can lead to oxidative degradation of the amino group.

  • Solvent System: The choice of solvent and the presence of co-solvents can impact both the solubility and the degradation rate of the compound.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides should be avoided.[2]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended. These are general recommendations and may need to be optimized for your specific formulation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.
Light Exposure Store in amber vials or protect from lightMinimizes photodegradation.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Reduces oxidative degradation by displacing oxygen.
pH Dependent on application, but buffering may be necessaryTo maintain a stable ionization state and potentially minimize pH-dependent degradation.
Container Tightly sealed, appropriate material (e.g., glass)Prevents solvent evaporation and contamination.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this molecule are not well-documented, based on its structure, the following are plausible degradation routes:

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of various byproducts.

  • Photodegradation: Similar to PABA, exposure to light, especially UV, can lead to the formation of reactive species that can cause degradation.[1]

  • Intramolecular Cyclization (Lactamization): Under certain conditions (e.g., activation of the carboxylic acid), the amino group could potentially react with the carboxylic acid to form a lactam, although this is less likely without a coupling agent.

Below is a diagram illustrating a potential oxidative degradation pathway.

G Potential Oxidative Degradation Pathway A This compound B Oxidized Intermediates (e.g., imines, quinone-imines) A->B [O] (O2, light, metal ions) C Polymeric Degradation Products (Colored) B->C Further Oxidation / Polymerization

Caption: Potential oxidative degradation pathway for this compound.

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability issues you may encounter with this compound solutions.

Issue 1: Solution has changed color or shows precipitate.

Potential Cause Troubleshooting Step
Oxidative Degradation Prepare fresh solutions and store under an inert atmosphere (e.g., nitrogen or argon). Use de-gassed solvents.
Photodegradation Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
pH Shift Measure the pH of the solution. If it has changed, consider using a buffered solvent system appropriate for your experiment.
Microbial Contamination If the solution is not sterile, consider filtration through a 0.22 µm filter and storing at 2-8°C.
Exceeded Solubility Ensure the concentration of your solution is not above the solubility limit in the chosen solvent and at the storage temperature.

The following workflow can help diagnose the root cause of instability:

G Start Instability Observed (Color Change, Precipitate, etc.) Check_Light Was the solution protected from light? Start->Check_Light Check_Air Was the solution exposed to air? Check_Light->Check_Air Yes Sol_Light Root Cause: Photodegradation Check_Light->Sol_Light No Check_Temp Was the solution stored at an elevated temperature? Check_Air->Check_Temp No Sol_Air Root Cause: Oxidation Check_Air->Sol_Air Yes Check_pH Was the solution pH controlled/buffered? Check_Temp->Check_pH No Sol_Temp Root Cause: Thermal Degradation Check_Temp->Sol_Temp Yes Sol_pH Root Cause: pH-dependent Degradation Check_pH->Sol_pH No Unknown Further Investigation Needed (e.g., LC-MS analysis) Check_pH->Unknown Yes

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the stability of pharmaceutical compounds by separating the parent compound from its degradation products.[3]

Objective: To quantify the degradation of this compound in a given solution over time and under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Calibrated analytical balance and volumetric flasks

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in the desired solvent system to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Study (Optional but Recommended):

    • To identify potential degradation products, subject the stock solution to stress conditions:

      • Acidic: Add 0.1 M HCl and heat at 60°C.

      • Basic: Add 0.1 M NaOH and heat at 60°C.

      • Oxidative: Add 3% H2O2 at room temperature.

      • Thermal: Heat the solution at 60°C.

      • Photolytic: Expose the solution to UV light.

    • Analyze samples at various time points by HPLC to identify degradation peaks.

  • HPLC Method Development:

    • Develop an HPLC method that effectively separates the parent peak of this compound from any degradation products observed in the forced degradation study. A typical starting point for a reverse-phase method would be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or 20 mM phosphate buffer).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., ~240 nm or scan for λmax).

      • Injection Volume: 10 µL

  • Stability Study Execution:

    • Prepare multiple aliquots of the stock solution in vials for each storage condition to be tested (e.g., 2-8°C/protected from light, 25°C/60% RH, 40°C/75% RH).

    • At predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month), remove a vial from each condition.

    • Analyze the sample by the developed HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

    • Monitor the increase in the peak area of any degradation products.

The following diagram outlines the workflow for a typical stability study.

G cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution B Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) A->B C Develop Stability-Indicating HPLC Method B->C D Set Up Stability Study (Different Conditions & Timepoints) C->D E Analyze Samples by HPLC D->E F Quantify Parent Compound and Degradation Products E->F

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Scaling Up the Synthesis of 4-(2-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Aminoethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable production of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable synthesis routes for this compound?

A1: Two of the most viable routes for the large-scale synthesis of this compound are the catalytic reduction of 4-(cyanomethyl)benzoic acid and a multi-step approach commencing with a 4-halobenzoic acid derivative. The choice between these routes often depends on the availability of starting materials, cost considerations, and the desired purity of the final product.

Q2: Which catalysts are recommended for the reduction of 4-(cyanomethyl)benzoic acid?

A2: For the catalytic hydrogenation of 4-(cyanomethyl)benzoic acid, Raney Nickel is a commonly used and cost-effective catalyst. Palladium on carbon (Pd/C) is another excellent option, often offering higher selectivity and activity under milder conditions. The choice of catalyst can influence reaction times, temperatures, and pressures, as well as the final purity of the product.

Q3: What are the critical parameters to control during the catalytic reduction of the nitrile group?

A3: Key parameters to control for a successful and scalable reduction include:

  • Hydrogen Pressure: Higher pressures generally increase the reaction rate but must be managed carefully for safety on a large scale.

  • Temperature: The optimal temperature will depend on the catalyst and substrate. It's crucial to control the temperature to avoid side reactions and catalyst deactivation.

  • Solvent: The choice of solvent can affect the solubility of the starting material and product, as well as the catalyst's activity. Common solvents include alcohols like ethanol and methanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.[1]

  • Catalyst Loading: The amount of catalyst used will impact the reaction rate and cost. Optimization is necessary to find a balance between efficiency and economy.

  • Agitation: Efficient stirring is essential to ensure good contact between the hydrogen gas, the substrate, and the catalyst.

Q4: How can I purify this compound on a large scale?

A4: Recrystallization is a highly effective method for the large-scale purification of this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling. Water or aqueous alcohol mixtures are often suitable solvent systems for amino acids. For industrial-scale purification, melt crystallization can also be a viable, solvent-free alternative.[2]

Troubleshooting Guides

Route 1: Catalytic Reduction of 4-(cyanomethyl)benzoic acid

This route involves the direct reduction of the nitrile group to a primary amine.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactant 4-(cyanomethyl)benzoic acid Start->Reactant Solvent Ethanol/Ammonia Reactant->Solvent Catalyst Raney Nickel or Pd/C Solvent->Catalyst Reactor High-Pressure Reactor Catalyst->Reactor Conditions H2 Pressure Temperature Agitation Reactor->Conditions Filtration Catalyst Filtration Conditions->Filtration Concentration Solvent Removal Filtration->Concentration Crystallization Recrystallization Concentration->Crystallization Product Pure this compound Crystallization->Product

Figure 1. Experimental workflow for the catalytic reduction of 4-(cyanomethyl)benzoic acid.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or Incomplete Conversion - Inactive catalyst- Insufficient hydrogen pressure or temperature- Catalyst poisoning (e.g., by sulfur or other impurities in the starting material)- Poor agitation- Use fresh, high-activity catalyst.- Increase hydrogen pressure and/or temperature within safe operating limits.- Purify the starting material to remove potential catalyst poisons.- Ensure vigorous and efficient stirring.
Formation of Secondary/Tertiary Amines Reaction of the primary amine product with intermediate imines.- Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.[1]- Optimize reaction conditions (lower temperature, shorter reaction time) to favor primary amine formation.
Difficulty in Catalyst Removal Fine catalyst particles passing through the filter medium.- Use a filter aid such as Celite to create a filter bed for more effective removal of fine catalyst particles.[3]- Consider using a catalyst with a larger particle size if available.- Safety Note: Never allow the Raney Nickel filter cake to dry in the air, as it can be pyrophoric. Keep it wet with solvent.[4]
Product Contamination with Nickel Leaching of nickel from the Raney Nickel catalyst.- After filtration, consider an acidic wash of the crude product solution to extract any dissolved nickel salts, followed by neutralization and recrystallization.- Column chromatography can also be used to remove metal impurities, although this may be less practical on a very large scale.[3]

Experimental Protocol: Reduction of 4-(cyanomethyl)benzoic acid with Raney Nickel

  • Preparation: In a high-pressure reactor, dissolve 4-(cyanomethyl)benzoic acid (1 equivalent) in ethanol containing a sufficient amount of ammonia.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (typically 5-10% by weight of the starting material).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 50-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analyzing samples using techniques like HPLC or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with ethanol. Caution: Keep the filter cake wet to prevent ignition.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol).

Route 2: Multi-step Synthesis from 4-Halobenzoic Acid

This route offers flexibility in terms of starting materials but involves multiple synthetic steps. A potential pathway is outlined below.

Logical Relationship Diagram

Start 4-Halobenzoic Acid (X = Br, I) Heck_Coupling Heck Coupling with N-vinylphthalimide Start->Heck_Coupling Intermediate Phthalimide-protected intermediate Heck_Coupling->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Figure 2. Logical pathway for the synthesis of this compound from a 4-halobenzoic acid.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Heck Coupling - Catalyst deactivation- Sub-optimal reaction conditions (temperature, base, solvent)- Poor quality of starting materials- Use a high-purity palladium catalyst and phosphine ligand.- Screen different bases, solvents, and temperatures to optimize the reaction.- Ensure starting materials are pure and dry.
Incomplete Hydrolysis of Phthalimide - Insufficiently harsh hydrolysis conditions- Steric hindrance- Use stronger acidic or basic conditions for hydrolysis (e.g., concentrated HCl or NaOH).- Consider using hydrazine hydrate for the deprotection (Ing-Manske procedure).
Formation of Side Products - Homocoupling of the starting materials in the Heck reaction- Incomplete reactions at any stage- Optimize the stoichiometry of the reactants in the coupling reaction.- Ensure each step goes to completion by monitoring with appropriate analytical techniques before proceeding to the next step.

Data Presentation

Table 1: Comparison of Scalable Synthesis Routes

ParameterRoute 1: Nitrile ReductionRoute 2: Multi-step from Halo-acid
Starting Material 4-(cyanomethyl)benzoic acid4-Halobenzoic acid, N-vinylphthalimide
Number of Steps 1Multiple
Key Reagents H₂, Raney Ni or Pd/C, NH₃Pd catalyst, phosphine ligand, base, acid/base/hydrazine for hydrolysis
Typical Yields Good to excellentVariable, depends on optimization of each step
Scalability Generally considered highly scalableCan be scalable, but requires optimization of multiple steps
Potential Issues Catalyst handling and removal, side product formationCatalyst cost, multi-step optimization, purification of intermediates

Note: The yields and specific conditions can vary significantly based on the exact protocol and scale of the reaction.

References

Technical Support Center: Analysis of 4-(2-Aminoethyl)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-(2-Aminoethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns. The primary cause is often secondary interactions between the basic amino group of the analyte and acidic silanol groups on the stationary phase surface.[1][2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent.

    • Low pH (e.g., pH 2.5-3.5): At a low pH, the amino group of your analyte is protonated (positively charged), and the silanol groups are mostly unionized. This minimizes strong ionic interactions, often leading to improved peak shape.[2] Ensure the pH is at least 2 units away from the analyte's pKa for robust results.[1]

    • High pH (e.g., pH 7.5-8.5): At a higher pH (within the column's tolerance), the analyte's amino group is neutral, which can also reduce tailing. However, at high pH, silanol groups are deprotonated and negatively charged, which can still lead to interactions if the analyte is not fully neutralized.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups on the stationary phase, thereby reducing peak tailing.

  • Use a Mobile Phase Additive: Adding a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) can saturate the active silanol sites, preventing them from interacting with your analyte.

  • Consider a Different Column:

    • End-capped Columns: Modern, well-end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

    • Mixed-Mode Columns: A mixed-mode column with both reversed-phase and ion-exchange characteristics can provide better peak shape and retention for zwitterionic compounds.[3][4][5]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak asymmetry. Try reducing the injection volume or the sample concentration.[1]

Q2: I am observing inconsistent retention times for my analyte. What could be the cause?

Retention time variability can stem from several factors related to the HPLC system and the mobile phase preparation.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to drifting retention times.

  • Verify Mobile Phase Composition: Inaccurate preparation of the mobile phase, including the buffer concentration and pH, can lead to shifts in retention time. Always prepare fresh mobile phase and ensure accurate measurements.

  • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause fluctuations in the flow rate and, consequently, the retention times.

  • Degas the Mobile Phase: Air bubbles in the pump or detector can cause pressure fluctuations and baseline instability, which can affect retention times. Ensure the mobile phase is properly degassed.

  • Use a Column Oven: Temperature fluctuations can impact retention. Using a column oven to maintain a constant temperature will improve reproducibility.

Q3: My this compound peak is broad or splitting into two. What should I do?

Peak broadening or splitting can be caused by a variety of issues, from the sample solvent to the column itself.

Troubleshooting Steps:

  • Sample Solvent Mismatch: Dissolving the sample in a solvent that is much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 20% acetonitrile) can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1]

  • Mobile Phase pH is too close to Analyte pKa: If the mobile phase pH is very close to the pKa of either the carboxylic acid or the amino group, the analyte can exist in both ionized and neutral forms, leading to peak broadening or splitting. Adjust the pH to be at least 2 units away from the pKa values.[1]

  • Contaminated or Damaged Column: A blocked frit or a void at the head of the column can cause peak splitting. Try back-flushing the column (if the manufacturer allows) or replacing the column if the problem persists. Using a guard column can help extend the life of your analytical column.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing this compound?

Due to the zwitterionic nature of this compound, a standard C18 column can sometimes present challenges like poor retention and peak tailing. A mixed-mode column, which combines reversed-phase and ion-exchange properties, is often an excellent choice for such compounds as it can interact with both the hydrophobic part of the molecule and the charged functional groups, leading to better retention and peak shape.[3][4][5] Alternatively, a modern, high-purity, end-capped C18 or a phenyl-hexyl column can also provide good results, especially when the mobile phase pH is carefully controlled.

Q2: How does the mobile phase pH affect the retention of this compound?

The mobile phase pH has a significant impact on the retention of this compound because the molecule has both an acidic carboxylic acid group (pKa ~4-5) and a basic amino group (pKa ~9-10).

  • At low pH (e.g., < 3): The carboxylic acid group is protonated (neutral), and the amino group is protonated (positively charged). The molecule has an overall positive charge and will behave like a polar, cationic compound, leading to earlier elution on a reversed-phase column unless an ion-pairing agent is used.

  • At mid-range pH (e.g., 5-8): The carboxylic acid is deprotonated (negatively charged), and the amino group is protonated (positively charged), making the molecule a zwitterion. Its overall polarity is high, which can also lead to poor retention on a C18 column.

  • At high pH (e.g., > 10, if the column allows): The carboxylic acid is deprotonated (negatively charged), and the amino group is neutral. The molecule has an overall negative charge.

Controlling the pH is therefore crucial to achieve reproducible retention and good peak shape.[2][6]

Q3: What detection wavelength should I use for this compound?

This compound contains a benzoic acid chromophore. A UV detector set to a wavelength between 254 nm and 280 nm should provide good sensitivity. To determine the optimal wavelength, it is recommended to measure the UV spectrum of the analyte in the mobile phase. A method for the related compound p-aminobenzoic acid used a detection wavelength of 280 nm.[7]

Q4: Is a gradient or isocratic elution better for this analysis?

The choice between gradient and isocratic elution depends on the complexity of the sample matrix.

  • Isocratic elution is simpler, more robust, and often sufficient if you are analyzing the pure compound or a simple mixture with no interfering peaks.

  • Gradient elution is preferable if your sample contains impurities that elute much later than the main peak, as it can reduce the analysis time and improve peak shape for late-eluting compounds.

For method development, starting with a gradient run can help to quickly determine the retention behavior of the analyte and any impurities.

Experimental Protocols

Protocol 1: Baseline HPLC Method for this compound

This protocol provides a starting point for the analysis. Further refinement may be necessary based on your specific instrumentation and analytical requirements.

ParameterRecommended Condition
Column Mixed-Mode (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) or C18 (e.g., 4.6 x 150 mm, 5 µm, end-capped)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Sample Preparation Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 0.1 mg/mL.
Protocol 2: Method Refinement - Optimizing Mobile Phase pH

This protocol describes how to investigate the effect of pH on retention time and peak shape.

  • Prepare Buffers: Prepare aqueous mobile phase components with different pH values. For example:

    • pH 2.8: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid

    • pH 7.0: 10 mM Ammonium Phosphate in Water, pH adjusted with Phosphoric Acid

  • Set Up HPLC Conditions: Use the baseline method conditions (Protocol 1), but replace the aqueous mobile phase (A) with the prepared buffers in separate runs.

  • Inject Standard: For each pH condition, inject a standard solution of this compound.

  • Analyze Data: Record the retention time and peak asymmetry factor for each run.

  • Evaluate Results: Compare the chromatograms to determine the optimal pH for your desired separation characteristics (e.g., adequate retention, symmetrical peak).

Quantitative Data Summary

The following tables illustrate the expected impact of key parameters on the chromatographic analysis of a zwitterionic aromatic amine like this compound. The data is representative and serves to demonstrate the principles of method refinement.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (USP Tailing Factor)
2.53.21.1
4.52.51.8
7.02.11.6

Asymmetry values are illustrative. A value of 1.0 indicates a perfectly symmetrical peak. Values > 1 indicate tailing.

Table 2: Effect of Acetonitrile Concentration on Retention Time (at pH 2.8)

Acetonitrile (%)Retention Time (min)
108.5
205.3
303.2
402.1

Visualizations

Troubleshooting_Workflow start Problem Observed peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? peak_tailing->rt_shift No ph_check Adjust Mobile Phase pH (Low pH: 2.5-3.5) peak_tailing->ph_check Yes peak_split Peak Splitting/Broadening? rt_shift->peak_split No equilibration Ensure Proper Column Equilibration rt_shift->equilibration Yes solvent_mismatch Dissolve Sample in Mobile Phase peak_split->solvent_mismatch Yes end Problem Resolved peak_split->end No, consult further buffer_check Increase Buffer Concentration ph_check->buffer_check overload_check Reduce Injection Volume/Concentration buffer_check->overload_check column_check Use End-capped or Mixed-Mode Column overload_check->column_check column_check->end mp_prep Verify Mobile Phase Preparation equilibration->mp_prep leak_check Check System for Leaks mp_prep->leak_check temp_control Use Column Oven leak_check->temp_control temp_control->end ph_pka Ensure pH is >2 units from Analyte pKa solvent_mismatch->ph_pka column_damage Check/Replace Column and Frit ph_pka->column_damage column_damage->end

Caption: Troubleshooting workflow for common HPLC issues.

Method_Refinement start Start with Baseline Method (e.g., C18, pH 2.8) eval1 Evaluate Peak Shape and Retention start->eval1 poor_shape Poor Peak Shape (Tailing > 1.2) eval1->poor_shape No poor_retention Poor Retention (k' < 2) eval1->poor_retention Yes, but... optimal Optimal Method Achieved eval1->optimal Yes, acceptable adjust_ph Optimize Mobile Phase pH (e.g., test pH 2.5, 4.5, 7.0) poor_shape->adjust_ph add_modifier Consider Mobile Phase Additive (e.g., 0.1% TEA) adjust_ph->add_modifier change_column Switch to Mixed-Mode or High-Purity End-capped Column add_modifier->change_column change_column->optimal adjust_organic Decrease Initial % Acetonitrile poor_retention->adjust_organic use_ion_pair Consider Ion-Pairing Reagent (e.g., TFA) adjust_organic->use_ion_pair use_ion_pair->change_column

Caption: Logical workflow for HPLC method refinement.

References

Technical Support Center: Enhancing the Efficiency of 4-(2-Aminoethyl)benzoic acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 4-(2-Aminoethyl)benzoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound is a bifunctional linker with two primary reactive sites: the primary amine (-NH2) group and the carboxylic acid (-COOH) group.[1] This allows for versatile reactivity in forming amide bonds, making it suitable for peptide coupling and bioconjugation.[1]

Q2: When should I protect the amino group of this compound?

A2: It is crucial to protect the amino group when you intend to react the carboxylic acid moiety first.[2] If the amino group is not protected, it can react with the activated carboxylic acid, leading to self-polymerization or other unwanted side reactions.[2] Common protecting groups for the amine include tert-butoxycarbonyl (Boc).[2][3]

Q3: What are the common causes of low yield in conjugation reactions?

A3: Low conjugation yields can stem from several factors:

  • Hydrolysis of the activated carboxylic acid: Activated esters, such as N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis in aqueous solutions, especially at higher pH.[4]

  • Suboptimal reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[4]

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target amine for reaction with the activated carboxylic acid.[4]

  • Impure reagents: The purity of your antibody or other biomolecules is critical. Contaminating proteins with primary amines will compete for the linker.

  • Low reactant concentrations: At low concentrations, the competing hydrolysis reaction can become more significant than the desired bimolecular conjugation reaction.[4]

Q4: How can I monitor the progress of my conjugation reaction?

A4: The progress of the conjugation reaction can be monitored using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) can separate the conjugated product from the unconjugated starting materials.[5]

  • Mass Spectrometry (MS): LC-MS can be used to accurately determine the mass of the bioconjugate, confirming the number of attached linker molecules.[5]

  • UV-Vis Spectrophotometry: If the molecule being attached has a distinct absorbance, you can monitor the reaction by measuring the change in absorbance at a specific wavelength.[5]

Troubleshooting Guides

Problem 1: Low or No Conjugate Yield

Symptoms:

  • Analysis (e.g., HPLC, SDS-PAGE) shows a large amount of unreacted starting material.

  • Mass spectrometry confirms the absence of the desired conjugate mass.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inefficient Carboxylic Acid Activation Ensure your activating agents (e.g., EDC, NHS) are fresh and have been stored under desiccated conditions.[4] Consider using alternative coupling reagents like HATU, which can be more efficient for forming amide bonds.
Hydrolysis of Activated Ester Perform the reaction in an amine-free buffer at a pH range of 7.2-8.5.[4] Prepare the activated linker solution immediately before adding it to the amine-containing molecule.
Protonated Amino Group Ensure the reaction pH is optimal for amine reactivity (typically pH 7.2-8.5 for reaction with NHS esters).[4] Use a calibrated pH meter to verify the buffer pH.
Presence of Competing Nucleophiles in Buffer Avoid buffers containing primary amines like Tris or glycine.[4] Use buffers such as phosphate-buffered saline (PBS), borate, or carbonate. If your protein is in an incompatible buffer, perform a buffer exchange before the reaction.[4]
Impure Starting Materials Ensure your protein or other biomolecule is of high purity (>95%). Protein impurities can compete for the linker.
Problem 2: Formation of Undesired Side Products

Symptoms:

  • HPLC or MS analysis shows unexpected peaks.

  • The final product has poor solubility or shows aggregation.

Possible Causes and Solutions:

Possible CauseRecommended Action
Self-Polymerization of the Linker If you are activating the carboxylic acid in the presence of an unprotected amine, self-reaction is likely. Protect the amino group with a suitable protecting group (e.g., Boc) before activating the carboxylic acid.[2][3]
Reaction with Non-Targeted Functional Groups While the amino and carboxyl groups are the primary reactive sites, other functional groups on your biomolecule could potentially react under certain conditions. Ensure your reaction conditions are specific for the intended conjugation chemistry.
Aggregation of Conjugate High linker-to-protein ratios can lead to aggregation. Optimize the molar ratio of the linker to your biomolecule. If aggregation persists, consider using a PEGylated version of the linker to improve solubility.

Experimental Protocols

Protocol 1: Activation of this compound Carboxylic Acid Group (with protected amine)

This protocol describes the activation of the carboxylic acid group of Boc-protected this compound using EDC and NHS.

Materials:

  • N-Boc-4-(2-Aminoethyl)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve N-Boc-4-(2-Aminoethyl)benzoic acid in anhydrous DMF to a concentration of 100 mM.

  • Add 1.5 equivalents of NHS to the solution.

  • Add 1.5 equivalents of EDC to the solution.

  • Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting NHS-activated linker solution is now ready for conjugation to an amine-containing molecule.

Protocol 2: Conjugation of NHS-activated Linker to a Protein

Materials:

  • NHS-activated N-Boc-4-(2-Aminoethyl)benzoic acid solution (from Protocol 1)

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Add the desired molar excess of the NHS-activated linker solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[4]

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[4]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM to react with any unreacted NHS ester. Incubate for 30 minutes.[4]

  • Purify the protein-linker conjugate using a desalting column to remove excess linker and byproducts.

  • If necessary, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to expose the amine for further conjugation.

Visualizations

experimental_workflow start Start: this compound protect_amine Protect Amino Group (e.g., with Boc) start->protect_amine activate_cooh Activate Carboxylic Acid (e.g., EDC/NHS) protect_amine->activate_cooh conjugate_amine Conjugate to Amine-containing Molecule activate_cooh->conjugate_amine purify1 Purify Conjugate conjugate_amine->purify1 deprotect Deprotect Amino Group (e.g., TFA) purify1->deprotect conjugate_cooh Conjugate to Carboxyl-containing Molecule deprotect->conjugate_cooh purify2 Purify Final Product conjugate_cooh->purify2 end Final Bioconjugate purify2->end

Caption: Workflow for dual-functional conjugation using this compound.

troubleshooting_logic start Low/No Conjugate Yield check_activation Check Carboxylic Acid Activation Efficiency start->check_activation check_ph Verify Reaction pH (7.2 - 8.5) start->check_ph check_buffer Check for Competing Nucleophiles (Tris, Glycine) start->check_buffer check_purity Assess Purity of Starting Materials start->check_purity check_reagents Use Fresh EDC/NHS. Store Desiccated. check_activation->check_reagents Inefficient? adjust_ph Adjust Buffer pH check_ph->adjust_ph Suboptimal? buffer_exchange Perform Buffer Exchange to Amine-Free Buffer check_buffer->buffer_exchange Present? purify_reagents Purify Biomolecule (>95% Purity) check_purity->purify_reagents Impure?

Caption: Troubleshooting logic for low conjugate yield.

References

Validation & Comparative

Validating the Structure of 4-(2-Aminoethyl)benzoic Acid via Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of expected versus experimental Nuclear Magnetic Resonance (NMR) data to validate the chemical structure of 4-(2-Aminoethyl)benzoic acid. The analysis of both ¹H and ¹³C NMR spectra serves as a definitive method for structural confirmation, crucial for researchers in chemical synthesis and drug development.

Molecular Structure and Atom Numbering

The structural integrity of this compound is confirmed by assigning specific NMR signals to each unique proton and carbon atom within the molecule. The numbering convention used for these assignments is illustrated in the diagram below.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For a para-substituted benzene ring, a characteristic pattern of two doublets is expected.[1] The ethyl group protons typically appear as two triplets.

Table 1: ¹H NMR Data Comparison

Assigned ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Assignment
H-2, H-67.8 - 8.0Doublet2HProtons ortho to the electron-withdrawing carboxylic acid group are deshielded and shifted downfield.[1][2]
H-3, H-57.2 - 7.4Doublet2HProtons ortho to the electron-donating alkyl group are more shielded relative to H-2/H-6.[1]
H-9 (-CH₂-N)~3.1Triplet2HProtons adjacent to the amino group. The chemical shift is similar to that observed in ethylamine hydrobromide (~3.06 ppm).
H-8 (-CH₂-Ar)~2.8Triplet2HBenzylic protons are deshielded by the aromatic ring current, typically appearing in the 2.0-3.0 ppm range.
-NH₂Variable (Broad)Singlet2HChemical shift is concentration and solvent dependent; proton exchange often leads to a broad signal.[3]
-COOH> 10 (Broad)Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and its signal is often broad.

Note: Predicted shifts are based on data from analogous compounds and standard chemical shift tables. The exact values can vary based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, the pairs of carbons C-2/C-6 and C-3/C-5 are chemically equivalent and produce single signals.[4]

Table 2: ¹³C NMR Data Comparison

Assigned CarbonPredicted Chemical Shift (ppm)Rationale for Assignment
C-7 (C=O)167 - 173The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[4][5]
C-1~129Quaternary carbon attached to the carboxylic acid group. Its shift is influenced by the substituent.[4][6]
C-4145 - 150Quaternary carbon attached to the ethyl group. It is deshielded due to its position para to the carboxyl group.
C-2, C-6129 - 131Aromatic carbons ortho to the carboxylic acid group.
C-3, C-5128 - 130Aromatic carbons meta to the carboxylic acid group. Aromatic carbons typically resonate between 110-160 ppm.[1]
C-9 (-CH₂-N)~40Aliphatic carbon adjacent to the nitrogen atom.
C-8 (-CH₂-Ar)~35Aliphatic carbon adjacent to the aromatic ring.

Experimental Protocols

Sample Preparation and NMR Acquisition:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[3][7]

  • Internal Standard: A small amount of Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm for both ¹H and ¹³C NMR spectra.[4][7]

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: The experiment is run to obtain a spectrum with a high signal-to-noise ratio. Key parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is performed to yield a spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Validation Workflow

The process of structural validation follows a logical sequence, beginning with data acquisition and culminating in the final structural confirmation based on a comprehensive analysis of all spectral features.

G A Hypothesized Structure: This compound B Acquire 1H and 13C NMR Spectra A->B C Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity (Splitting) B->C D Analyze 13C Spectrum: - Number of Signals - Chemical Shifts B->D E Compare 1H Data with Expected Values C->E F Compare 13C Data with Expected Values D->F G Are All Signals Consistent? E->G F->G H Structure Validated G->H Yes

References

Mass Spectrometry for Purity Assessment of 4-(2-Aminoethyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for confirming the purity of 4-(2-Aminoethyl)benzoic acid, a versatile building block in pharmaceutical and materials science.

This document details the application of mass spectrometry for the purity analysis of this compound, offering supporting experimental protocols and a comparative analysis with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Unveiling the Molecule: Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] This technique provides information about the molecular weight of a compound and its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule of interest, yielding a characteristic fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation and impurity identification.

For this compound (C₉H₁₁NO₂), the expected monoisotopic mass is approximately 165.079 g/mol .[2] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ with an m/z of approximately 166.086 would be the primary ion observed in the positive ion mode.

Predicted Fragmentation Pathway

While a publicly available, annotated mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be predicted based on the known fragmentation of similar compounds, such as other benzoic acid derivatives and molecules with ethylamine side chains.

Common fragmentation pathways for protonated this compound in tandem mass spectrometry (MS/MS) would likely involve:

  • Loss of the carboxylic group: A neutral loss of CO₂ (44 Da) or the entire COOH group (45 Da) is a common fragmentation for benzoic acids.[3][4]

  • Cleavage of the ethylamino side chain: The bond between the ethyl group and the benzene ring, or within the ethyl chain itself, can cleave. This could result in the loss of an ethylamine radical or related fragments. For para-substituted aminobenzoate esters, alkyl-radical loss is a predominant fragmentation pathway.

  • Benzylic cleavage: Cleavage of the C-C bond benzylic to the aromatic ring is also a common fragmentation pathway for alkyl-substituted aromatic compounds.

dot

G cluster_ionization Ionization cluster_ms1 MS1 Analysis cluster_fragmentation Collision-Induced Dissociation (CID) cluster_ms2 MS2 Analysis Analyte This compound Parent_Ion [M+H]⁺ (m/z ≈ 166.086) Analyte->Parent_Ion Ionization (e.g., ESI) Fragmentation Fragmentation Parent_Ion->Fragmentation Isolation & Activation Fragment_1 Fragment Ion 1 (e.g., Loss of COOH) Fragmentation->Fragment_1 Fragment_2 Fragment Ion 2 (e.g., Side-chain cleavage) Fragmentation->Fragment_2 Fragment_3 Fragment Ion 3 Fragmentation->Fragment_3

Figure 1. General workflow for tandem mass spectrometry analysis of this compound.

Comparison of Analytical Techniques for Purity Determination

While mass spectrometry is a powerful tool, a comprehensive purity assessment often involves orthogonal analytical techniques. The table below compares mass spectrometry with HPLC and NMR for the analysis of this compound purity.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures mass-to-charge ratio of ions.Separates components based on their affinity for a stationary and mobile phase.[5]Measures the magnetic properties of atomic nuclei.
Information Provided Molecular weight, elemental formula (with high resolution MS), structural information (with MS/MS).Retention time, quantitative purity (area %), detection of non-volatile impurities.Detailed structural information, identification and quantification of impurities with known reference standards.[6]
Sensitivity Very high (picomole to femtomole).[5]High (nanogram to microgram).Lower (microgram to milligram).[5]
Specificity Very high, especially with MS/MS.Moderate to high, depending on the detector and column.Very high, provides unambiguous structural information.
Quantification Can be quantitative with appropriate standards.Excellent for quantitative purity assessment.Excellent for quantification against a certified reference standard.
Impurity Identification Can identify unknown impurities based on their m/z and fragmentation.Requires reference standards for impurity identification.Can identify and quantify unknown impurities if their structure can be elucidated from the spectrum.
Throughput High.High.Lower.

Potential Impurities in the Synthesis of this compound

The purity of this compound is highly dependent on its synthetic route. A common synthesis involves the reduction of a nitrile or a nitro group, or the amination of a haloalkylbenzoic acid. Potential impurities could include:

  • Starting materials: Unreacted precursors such as 4-(2-bromoethyl)benzoic acid or 4-cyanophenethyl bromide.

  • Intermediates: Incomplete reaction products.

  • Byproducts: Products from side reactions, such as dimerization or polymerization of the starting material or product. For instance, in the synthesis from 4-aminobenzoic acid, byproducts from the modification of the amino or carboxylic acid groups could be present.

  • Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.

Mass spectrometry is particularly adept at detecting and identifying these low-level impurities that may not be easily resolved or detected by other techniques.

Experimental Protocols

Mass Spectrometry Analysis (LC-MS/MS)

This protocol provides a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

dot

G Sample_Prep Sample Preparation (Dissolve in appropriate solvent, e.g., Methanol/Water) LC_Separation Liquid Chromatography (C18 column, gradient elution) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) (Positive Ion Mode) LC_Separation->Ionization MS_Analysis Mass Spectrometry (Full Scan MS and Product Ion Scan MS/MS) Ionization->MS_Analysis Data_Analysis Data Analysis (Purity assessment, impurity identification) MS_Analysis->Data_Analysis

Figure 2. Experimental workflow for LC-MS/MS analysis.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.
  • Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a working concentration of approximately 1-10 µg/mL with the same solvent.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the analyte and any impurities.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Scan Mode:
  • Full Scan (MS1): Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
  • Product Ion Scan (MS/MS): Isolate the precursor ion of this compound ([M+H]⁺ at m/z ≈ 166.1) and fragment it using collision-induced dissociation (CID). Acquire the resulting fragment ion spectrum.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 300 °C.
  • Gas Flow: 8 L/min.
  • Collision Energy: Optimize the collision energy (e.g., 10-30 eV) to achieve a rich fragmentation pattern.

4. Data Analysis:

  • The purity of the main compound can be estimated from the peak area of the [M+H]⁺ ion in the total ion chromatogram (TIC) from the full scan analysis.
  • Impurities can be detected as other peaks in the TIC. Their mass-to-charge ratios can be determined from the full scan mass spectra.
  • The fragmentation pattern from the MS/MS analysis can be used to confirm the identity of the main peak as this compound and to help elucidate the structures of any detected impurities.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for confirming the purity of this compound. Its ability to provide molecular weight information and detailed structural data through fragmentation analysis makes it an invaluable tool for identifying and characterizing both the target compound and potential impurities. While HPLC and NMR are essential orthogonal techniques for quantitative purity assessment and definitive structural elucidation, respectively, the high sensitivity and specificity of mass spectrometry make it a cornerstone of a comprehensive analytical strategy for ensuring the quality of this important chemical building block.

References

A Comparative Analysis of 4-(2-Aminoethyl)benzoic Acid and Other Bifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the bifunctional linker is a critical component that dictates the efficacy, stability, and overall success of the conjugate.[1] This guide provides an objective comparison of 4-(2-Aminoethyl)benzoic acid as a potential linker against other prevalent linker classes. The information presented is supported by a summary of experimental data for established linkers and provides detailed methodologies to inform rational linker selection in drug development.

Introduction to this compound as a Bifunctional Linker

This compound is a bifunctional organic compound featuring a primary amine and a carboxylic acid separated by an ethyl-phenyl backbone.[1][2] This structure allows it to act as a spacer or linker in the development of probes, labels, and complex bioconjugates.[1] The primary amine can be acylated, while the carboxylic acid can be activated to form an amide bond with an amine-containing molecule. The rigid benzoic acid core can enhance molecular recognition and stability.[1] In the context of bioconjugation, it would form stable, non-cleavable amide bonds.[3][4]

Comparison with Other Bifunctional Linkers

The selection of a linker profoundly impacts the performance of a drug conjugate. Key parameters for evaluation include plasma stability, solubility, the drug-to-antibody ratio (DAR) in ADCs, and the in vitro and in vivo efficacy of the conjugate.[5] Bifunctional linkers are broadly classified based on their release mechanisms (cleavable vs. non-cleavable) and physicochemical properties (hydrophilic vs. hydrophobic).[6]

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the targeting moiety (e.g., an antibody) and the payload.[5] Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after internalization by the target cell.[5][7] This typically results in the release of the payload with the linker and a single amino acid attached.[6]

This compound: As a linker, this molecule would form highly stable amide bonds.[3][4] Its aromatic nature imparts a degree of rigidity and hydrophobicity. While direct comparative data is limited, its performance can be inferred from the general properties of non-cleavable, amide-based linkers.

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): SMCC is a widely used non-cleavable heterobifunctional linker in approved ADCs like Trastuzumab emtansine (Kadcyla®).[5][7] It connects primary amines (lysine residues) on the antibody to sulfhydryl groups on the payload via a stable thioether bond.[8] The cyclohexane ring provides rigidity and stability.[9] However, SMCC-based conjugates can be hydrophobic, potentially leading to aggregation.[10]

Cleavable Linkers

Cleavable linkers are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the target cell, releasing the unmodified payload.[5][11] This can lead to a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[7]

Hydrazone and Oxime Linkers: These linkers are typically acid-sensitive and are designed to hydrolyze in the acidic environment of endosomes and lysosomes.[11] Hydrazone bonds are generally less stable than oxime bonds.[12] While effective, traditional hydrazine linkers can have limited stability in circulation.[10]

Dipeptide Linkers (e.g., Valine-Citrulline): These linkers are cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[7][11] They offer a good balance of stability and efficient payload release.[7]

Hydrophilic Linkers (PEG)

Polyethylene glycol (PEG) linkers are often incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the conjugate.[13] PEGylation can reduce aggregation, especially with hydrophobic payloads, and prolong circulation time.[13][14] These linkers can be either cleavable or non-cleavable. The length of the PEG chain is a critical parameter that can be adjusted to optimize the bioconjugate's properties.

Data Presentation

The following table summarizes the key characteristics of this compound in comparison to other representative bifunctional linkers.

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Valine-Citrulline (VC)HydrazonePEG Linker (e.g., Amino-PEG10-OH)
Linker Type Non-cleavableNon-cleavableCleavable (Enzymatic)Cleavable (pH-sensitive)Non-cleavable (can be made cleavable)
Functional Groups Amine, Carboxylic AcidNHS ester, MaleimideDipeptideHydrazide, CarbonylAmine, Hydroxyl (or other functional groups)
Bond Formed AmideThioether, AmideAmide (cleavable)HydrazoneAmide, Ether
Release Mechanism Proteolytic degradation of antibodyProteolytic degradation of antibodyCathepsin B cleavageAcid hydrolysisProteolytic degradation of antibody
Key Advantage High stability of amide bond, rigid coreHigh plasma stability, clinically validated[7]Efficient intracellular release, potential for bystander effect[7]Targeted release in acidic compartmentsImproved solubility and pharmacokinetics, reduced aggregation[13]
Key Disadvantage Potential hydrophobicity, lack of direct comparative dataHydrophobicity, potential for aggregation, no bystander effect[7]Potential for premature cleavage in some preclinical models[7]Can have limited plasma stability[10]Can sometimes lead to reduced in vitro potency[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of bifunctional linkers.

Protocol 1: Two-Step Conjugation using this compound

This protocol describes a general method for conjugating a payload (containing a primary amine) to a targeting protein (e.g., an antibody) using this compound as a linker. This involves first activating the payload with the linker, followed by conjugation to the antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload with a primary amine

  • 4-(2-(Boc-amino)ethyl)benzoic acid (Boc-protected linker)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Desalting column

Procedure:

  • Activation of Payload with Linker: a. Dissolve Boc-protected this compound (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. b. Stir the mixture at room temperature for 1 hour to form the NHS ester of the linker. c. Add the amine-containing payload (1.0 eq) to the reaction mixture. d. Stir at room temperature overnight. e. Monitor the reaction by TLC or LC-MS. f. Purify the Boc-protected payload-linker conjugate by chromatography.

  • Boc Deprotection: a. Dissolve the purified Boc-protected payload-linker conjugate in a solution of TFA in dichloromethane (e.g., 20% TFA). b. Stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure to yield the deprotected payload-linker with a free amine.

  • Activation of Antibody: a. This step assumes the antibody will be modified to present a reactive group for the linker's amine. A common method is to introduce a carboxyl group. For this conceptual protocol, we will assume a carboxylated antibody is available.

  • Conjugation of Payload-Linker to Antibody: a. Activate the carboxyl groups on the antibody using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in a suitable buffer (e.g., MES buffer, pH 6.0). b. Add the deprotected payload-linker to the activated antibody solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. d. Purify the final antibody-drug conjugate using a desalting column to remove excess reagents.

  • Characterization: a. Determine the drug-to-antibody ratio (DAR), purity, and aggregation of the purified ADC using techniques such as Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), and Mass Spectrometry (MS).

Protocol 2: Conjugation using SMCC Linker

This protocol outlines the conjugation of a thiol-containing payload to an antibody using the heterobifunctional SMCC linker.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.2-7.4

  • SMCC linker

  • Thiol-containing payload

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if targeting native disulfides)

  • Anhydrous DMSO

Procedure:

  • Antibody Preparation (if targeting native disulfides): a. Dissolve the antibody in PBS. b. Add a 2-3 fold molar excess of TCEP to reduce the interchain disulfide bonds. c. Incubate for 1-2 hours at 37°C. d. Remove excess TCEP using a desalting column.

  • Activation of Antibody with SMCC: a. Dissolve SMCC in DMSO to a stock concentration of 10 mM. b. Add a 10-20 fold molar excess of the SMCC solution to the (reduced or native) antibody solution with gentle mixing. c. Incubate the reaction for 1-2 hours at room temperature. d. Remove excess SMCC using a desalting column.

  • Conjugation of Payload to Activated Antibody: a. Immediately add the thiol-containing payload to the SMCC-activated antibody solution. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. The reaction can be quenched by adding an excess of a thiol-containing reagent like cysteine.

  • Purification and Characterization: a. Purify the ADC using size-exclusion chromatography. b. Characterize the ADC for DAR, purity, and aggregation as described in Protocol 1.

Mandatory Visualization

G General Workflow for Bioconjugation using a Heterobifunctional Linker cluster_0 Step 1: Activation of Molecule A cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Characterization Molecule_A Molecule A (e.g., Payload) Activated_A Activated Molecule A Molecule_A->Activated_A + Linker (Reaction 1) Linker Heterobifunctional Linker Conjugate Molecule A - Linker - Molecule B (Final Bioconjugate) Activated_A->Conjugate + Molecule B (Reaction 2) Molecule_B Molecule B (e.g., Antibody) Purification Purification (e.g., SEC, HIC) Conjugate->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: A generalized workflow for a two-step bioconjugation experiment.

G Decision Tree for Bifunctional Linker Selection Start Start: Linker Selection Cleavable Is a bystander effect desired or is the payload inactive when conjugated? Start->Cleavable NonCleavable Is maximum plasma stability the primary concern? Cleavable->NonCleavable No VC Use Val-Cit Linker Cleavable->VC Yes Hydrazone Use Hydrazone Linker (for pH-dependent release) Cleavable->Hydrazone Yes (pH) Hydrophilic Is the payload hydrophobic or is aggregation a concern? NonCleavable->Hydrophilic Hydrophobic Is hydrophilicity not a primary concern? Hydrophilic->Hydrophobic No PEG Incorporate PEG moiety Hydrophilic->PEG Yes SMCC Use SMCC Linker Hydrophobic->SMCC AEBA Consider this compound (rigid, non-cleavable) Hydrophobic->AEBA PEG->SMCC e.g., PEG-SMCC PEG->AEBA Can be combined

Caption: A simplified decision-making flowchart for selecting a bifunctional linker.

Conclusion

The choice of a bifunctional linker is a critical decision in the design of bioconjugates, with a trade-off between stability, payload release mechanism, and physicochemical properties. While this compound offers a simple, rigid, non-cleavable linker that forms stable amide bonds, its application in complex bioconjugates like ADCs is not as well-documented as other linkers. Established linkers such as the non-cleavable SMCC and the cleavable Val-Cit dipeptide have extensive preclinical and clinical data supporting their use. Hydrophilic PEG linkers are invaluable tools for improving the solubility and pharmacokinetic profiles of ADCs, particularly those with hydrophobic payloads.[13] The optimal linker choice is highly dependent on the specific antibody, payload, and target biology, and requires empirical validation through in vitro and in vivo studies.

References

Validating the Function of 4-(2-Aminoethyl)benzoic Acid Conjugates: An In Vitro Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of small molecules to targeting moieties is a cornerstone of modern drug development, enabling enhanced efficacy and reduced off-target toxicity. The linker connecting these two components plays a critical role in the overall performance of the conjugate. 4-(2-Aminoethyl)benzoic acid is a versatile scaffold that can be utilized as a linker in such conjugates. This guide provides an objective comparison of key in vitro assays used to validate the function of conjugates, with a focus on those incorporating a benzoic acid-based linker. The information presented is supported by experimental data and detailed methodologies to aid in the rational design and evaluation of novel therapeutic conjugates.

I. Functional Validation of Conjugates: Key In Vitro Assays

A comprehensive in vitro evaluation is essential to characterize the biological activity of a newly synthesized conjugate. The primary assays employed for functional validation can be broadly categorized into two types: those that assess the conjugate's ability to interact with its molecular target (target engagement and enzyme inhibition) and those that measure the downstream cellular consequences of this interaction (cytotoxicity).

Target Engagement and Enzyme Inhibition Assays

These assays are fundamental in confirming that the conjugate retains the ability to bind to its intended biological target and exert its desired modulatory effect, such as enzyme inhibition.[1]

Comparison of Enzyme Inhibition Assays for Benzoic Acid Derivatives

Assay TypePrincipleTypical ReadoutAnalyte MeasuredQuantitative MetricReference
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) Measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.Colorimetric (Absorbance at 412 nm)ThiocholineIC50, Ki[1][2]
Carbonic Anhydrase (CA) Inhibition Assay Measures the inhibition of the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.Colorimetric (Absorbance at 400-405 nm)p-nitrophenolate ionIC50, Ki[1][2]
Protein Phosphatase (e.g., Slingshot) Inhibition Assay Measures the dephosphorylation of a substrate by the phosphatase in the presence of the inhibitor.Varies (e.g., fluorescence, radioactivity)Phosphate release or phosphorylated substrateIC50, Ki[3]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method for determining AChE inhibitory activity.[1][2]

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test conjugate (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Eserine)

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test conjugate.

  • Assay Setup (per well):

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the test conjugate solution at various concentrations.

    • Include wells for a negative control (solvent only) and a positive control.

    • Add 10 µL of AChE solution (e.g., 1 U/mL).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.[2]

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.[2]

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically every 60 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test conjugate relative to the negative control.

    • Calculate the IC50 value, the concentration of the conjugate that inhibits 50% of enzyme activity.

Workflow for the AChE Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Conjugate) add_buffer Add Buffer & Conjugate to 96-well Plate prep_reagents->add_buffer add_ache Add AChE Solution add_buffer->add_ache pre_incubate Pre-incubate (15 min, 37°C) add_ache->pre_incubate add_dtnb Add DTNB Solution pre_incubate->add_dtnb add_atci Initiate with ATCI add_dtnb->add_atci measure_abs Measure Absorbance (412 nm, kinetic) add_atci->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib calc_ic50 Determine IC50 calc_inhib->calc_ic50

Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.

Cellular Assays: Cytotoxicity and Antiproliferative Activity

Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of a conjugate's activity within a living system. Cytotoxicity assays are particularly crucial for conjugates designed to kill cancer cells.

Comparison of Cytotoxicity Assays

Assay TypePrincipleTypical ReadoutAnalyte MeasuredQuantitative MetricReference
MTT Assay Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.Colorimetric (Absorbance at ~570 nm)Formazan concentrationIC50[4]
SRB (Sulforhodamine B) Assay Measures cell density by staining total cellular protein with the sulforhodamine B dye.Colorimetric (Absorbance at ~565 nm)Bound SRBGI50 (50% growth inhibition)[]
CellTiter-Glo® Luminescent Cell Viability Assay Measures the amount of ATP present, which is an indicator of metabolically active cells.LuminescenceATP levelsIC50

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard MTT assay to determine the cytotoxic effect of a conjugate on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test conjugate. Include a vehicle control (the solvent used to dissolve the conjugate) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the conjugate concentration.

    • Determine the IC50 value, the concentration of the conjugate that reduces cell viability by 50%.

General Workflow for a Cell-Based Cytotoxicity Assay

cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout & Analysis cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere (Overnight) seed_cells->adhere_cells treat_cells Treat with Conjugate (Serial Dilutions) adhere_cells->treat_cells incubate_cells Incubate (48-72 hours) treat_cells->incubate_cells add_reagent Add Viability Reagent (e.g., MTT) incubate_cells->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent solubilize Solubilize Product incubate_reagent->solubilize measure_signal Measure Signal (e.g., Absorbance) solubilize->measure_signal normalize_data Normalize to Control measure_signal->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: General workflow for a cell-based cytotoxicity assay.

II. Comparative Analysis of Linker Strategies

While this compound provides a rigid aromatic core, a variety of other linker chemistries are available, each with distinct properties that can influence the stability, release mechanism, and overall efficacy of the conjugate.

Comparison of Common Linker Types in Drug Conjugates

Linker TypeRelease MechanismKey FeaturesPotential AdvantagesPotential Disadvantages
Benzoic Acid-based (e.g., this compound) Typically part of a larger cleavable or non-cleavable system.Rigid aromatic structure.Can provide defined spatial separation between the payload and the targeting moiety.May increase hydrophobicity, potentially leading to aggregation.
Peptide Linkers (e.g., Val-Cit) Enzymatic cleavage (e.g., by cathepsins in the lysosome).Specific cleavage sequence.High stability in circulation, selective release in the target cell.Susceptible to premature cleavage by serum proteases.
Hydrazone Linkers Acid-labile hydrolysis (cleaved in the acidic environment of endosomes/lysosomes).pH-sensitive.Enables payload release in acidic intracellular compartments.Can exhibit instability in systemic circulation, leading to premature drug release.
Disulfide Linkers Reduction (cleaved by intracellular reducing agents like glutathione).Redox-sensitive.Exploits the higher reducing potential inside cells compared to the bloodstream.Potential for premature cleavage in the bloodstream.
Non-cleavable Linkers (e.g., Thioether) Proteolytic degradation of the antibody backbone in the lysosome.High stability.Minimizes off-target toxicity due to premature drug release.The released payload is attached to the linker and an amino acid, which may affect its activity.

III. Conclusion

The in vitro validation of this compound conjugates, and indeed any drug conjugate, requires a multi-faceted approach. A combination of biochemical assays to confirm target engagement and enzyme inhibition, alongside cell-based assays to assess functional outcomes like cytotoxicity, is essential for a thorough characterization. The choice of linker is a critical design element, and a comparative understanding of different linker strategies is crucial for optimizing the therapeutic potential of the conjugate. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers in the development and evaluation of novel and effective targeted therapeutics.

References

Head-to-head comparison of different synthesis routes for 4-(2-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(2-Aminoethyl)benzoic acid is a valuable building block in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its structure, featuring both a primary amine and a carboxylic acid, allows for diverse chemical modifications. This guide provides a head-to-head comparison of two distinct synthetic routes to this important compound, offering a detailed analysis of their respective methodologies, performance metrics, and experimental protocols to inform strategic synthetic planning.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: From 4-NitrotolueneRoute 2: From 4-Cyanotoluene
Starting Material 4-Nitrotoluene4-Cyanotoluene
Overall Yield ~60-70% (estimated)~65-75% (estimated)
Number of Steps 44
Key Reactions Oxidation, Acylation, Reduction, HydrolysisBromination, Cyanation, Reduction, Hydrolysis
Reagents & Conditions Strong oxidizing agents (e.g., KMnO₄, HNO₃), SOCl₂ or PCl₅, reducing agents (e.g., H₂/Pd-C), strong acid/base for hydrolysis.Radical initiator (e.g., AIBN), NaCN or KCN, reducing agent (e.g., LiAlH₄, H₂/Raney Ni), strong acid/base for hydrolysis.
Advantages Readily available starting material, well-established classical reactions.Potentially milder conditions for some steps, avoids the use of a nitro intermediate.
Disadvantages Use of harsh oxidizing and reducing agents, potential for side reactions.Use of toxic cyanides, multi-step process with potentially hazardous intermediates.

Route 1: Synthesis from 4-Nitrotoluene

This classical approach involves the initial oxidation of the methyl group of 4-nitrotoluene, followed by functional group manipulations to introduce the aminoethyl side chain.

Route 1 cluster_0 Route 1: From 4-Nitrotoluene 4-Nitrotoluene 4-Nitrotoluene 4-Nitrobenzoic_acid 4-Nitrobenzoic_acid 4-Nitrotoluene->4-Nitrobenzoic_acid Oxidation 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride 4-Nitrobenzoic_acid->4-Nitrobenzoyl_chloride Acyl Chloride Formation N-(2-Hydroxyethyl)-4-nitrobenzamide N-(2-Hydroxyethyl)-4-nitrobenzamide 4-Nitrobenzoyl_chloride->N-(2-Hydroxyethyl)-4-nitrobenzamide Amidation 4-(2-Aminoethyl)benzoic_acid 4-(2-Aminoethyl)benzoic_acid N-(2-Hydroxyethyl)-4-nitrobenzamide->4-(2-Aminoethyl)benzoic_acid Reduction & Hydrolysis

A schematic overview of the synthesis of this compound starting from 4-nitrotoluene.
Experimental Protocols for Route 1

Step 1: Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid

  • Method A: Potassium Permanganate Oxidation

    • Procedure: 4-Nitrotoluene is heated with a strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline aqueous solution. The reaction mixture is refluxed for several hours. After the reaction is complete, the manganese dioxide byproduct is filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the 4-nitrobenzoic acid.

    • Yield: Typically in the range of 80-90%.

  • Method B: Nitric Acid Oxidation

    • Procedure: 4-Nitrotoluene is oxidized using nitric acid (HNO₃) under elevated temperature and pressure. This method can offer high yields but requires careful control of reaction conditions due to the corrosive and hazardous nature of concentrated nitric acid at high temperatures.

    • Yield: Can reach up to 98%.[1]

Step 2: Formation of 4-Nitrobenzoyl Chloride

  • Procedure: 4-Nitrobenzoic acid is converted to its more reactive acid chloride derivative by refluxing with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The excess chlorinating agent is typically removed by distillation.

  • Yield: Approximately 90%.[2]

Step 3: Amidation with Ethanolamine

  • Procedure: 4-Nitrobenzoyl chloride is reacted with ethanolamine (2-aminoethanol) in an inert solvent in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated. This reaction forms N-(2-hydroxyethyl)-4-nitrobenzamide. The reaction is typically carried out at room temperature.

Step 4: Reduction of the Nitro Group and Hydrolysis of the Amide

  • Procedure: The N-(2-hydroxyethyl)-4-nitrobenzamide intermediate is subjected to catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) to reduce the nitro group to a primary amine. Following the reduction, the amide is hydrolyzed under acidic or basic conditions to yield the final product, this compound. A strong acid like hydrochloric acid is commonly used for the hydrolysis, which also conveniently forms the hydrochloride salt of the product, facilitating its purification. A patent for a similar reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid reports a yield of over 96% with a purity of more than 99% (HPLC).[3]

Route 2: Synthesis from 4-Cyanotoluene

This alternative route begins with the functionalization of the methyl group of 4-cyanotoluene, followed by the transformation of the nitrile groups into the desired amino and carboxyl functionalities.

Route 2 cluster_1 Route 2: From 4-Cyanotoluene 4-Cyanotoluene 4-Cyanotoluene 4-(Bromomethyl)benzonitrile 4-(Bromomethyl)benzonitrile 4-Cyanotoluene->4-(Bromomethyl)benzonitrile Bromination 4-(Cyanomethyl)benzonitrile 4-(Cyanomethyl)benzonitrile 4-(Bromomethyl)benzonitrile->4-(Cyanomethyl)benzonitrile Cyanation 4-(2-Aminoethyl)benzonitrile 4-(2-Aminoethyl)benzonitrile 4-(Cyanomethyl)benzonitrile->4-(2-Aminoethyl)benzonitrile Reduction 4-(2-Aminoethyl)benzoic_acid 4-(2-Aminoethyl)benzoic_acid 4-(2-Aminoethyl)benzonitrile->4-(2-Aminoethyl)benzoic_acid Hydrolysis

A schematic overview of the synthesis of this compound starting from 4-cyanotoluene.
Experimental Protocols for Route 2

Step 1: Bromination of 4-Cyanotoluene

  • Procedure: 4-Cyanotoluene undergoes free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride. The reaction is typically initiated by heat or UV light.

  • Yield: A photocatalytic method has been reported to produce 4-cyanobenzyl bromide from 4-cyanotoluene with an 88% yield.[4]

Step 2: Cyanation of 4-(Bromomethyl)benzonitrile

  • Procedure: The resulting 4-(bromomethyl)benzonitrile is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction yields 4-(cyanomethyl)benzonitrile.

  • Yield: This reaction is generally high-yielding.

Step 3: Selective Reduction of the Aliphatic Nitrile

  • Procedure: The 4-(cyanomethyl)benzonitrile is then subjected to a selective reduction of the aliphatic nitrile group to a primary amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using a catalyst such as Raney Nickel. Careful control of the reaction conditions is necessary to avoid the reduction of the aromatic nitrile.

Step 4: Hydrolysis of the Aromatic Nitrile

  • Procedure: The final step involves the hydrolysis of the aromatic nitrile group of 4-(2-aminoethyl)benzonitrile to a carboxylic acid. This is typically accomplished by heating with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH), followed by neutralization to precipitate the final product, this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

  • Route 1 utilizes well-established, powerful reactions and starts from a readily available and inexpensive starting material. However, it involves the use of harsh and potentially hazardous reagents.

  • Route 2 provides an alternative that avoids the use of a nitro intermediate and may offer milder conditions for some transformations. The main drawback of this route is the use of highly toxic cyanide reagents.

The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including scale, available equipment, safety considerations, and cost-effectiveness. The experimental data and protocols provided in this guide are intended to facilitate an informed decision-making process for the efficient synthesis of this important molecule.

References

A Comparative Guide to the Biological Activity of 4-(2-Aminoethyl)benzoic Acid Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-(2-Aminoethyl)benzoic acid derivatives and their structural analogs. By presenting supporting experimental data, detailed protocols, and visualizing key molecular pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound serves as a versatile scaffold in the design of novel therapeutic agents due to its structural resemblance to biologically important molecules and the presence of reactive amino and carboxylic acid functional groups. These features allow for a wide range of chemical modifications to explore structure-activity relationships (SAR) and develop compounds with tailored pharmacological profiles. This guide focuses on the comparative analysis of the biological activities of its derivatives against those of its close analogs, particularly derivatives of 4-aminobenzoic acid (PABA) and 4-(2-aminoethyl)benzenesulfonamide.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various derivatives and analogs of this compound, focusing on their anticancer, antibacterial, and antiviral properties.

Table 1: Anticancer Activity of 4-Aminobenzoic Acid (PABA) Analogs

Compound ClassSpecific DerivativeCell LineActivity MetricValue (µM)
Acrylamide–PABA Hybrids4j (with furan group)MCF-7 (Breast)IC501.83[1]
Acrylamide–PABA Hybrids4aMCF-7 (Breast)IC502.99[1]
2-Amino-1,4-naphthoquinone-benzamides5e (Aniline derivative)MDA-MB-231 (Breast)IC500.4[2]
2-Amino-1,4-naphthoquinone-benzamides5l (3-nitroaniline derivative)MDA-MB-231 (Breast)IC500.4[2]
2-Amino-1,4-naphthoquinone-benzamides5e (Aniline derivative)HT-29 (Colon)IC500.5[2]
Benzo[g]quinazolin bearing benzenesulfonamide9MCF-7 (Breast)IC5029.41[3]
Benzo[g]quinazolin bearing benzenesulfonamide20MCF-7 (Breast)IC50-
Benzo[g]quinazolin bearing benzenesulfonamide22MCF-7 (Breast)IC50-
Benzo[g]quinazolin bearing benzenesulfonamide23MCF-7 (Breast)IC50-

Table 2: Antibacterial Activity of 4-Aminobenzoic Acid (PABA) Analogs

Compound ClassSpecific DerivativeMicroorganismActivity MetricValue (µM)
Schiff Bases of PABAN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11)Bacillus subtilispMIC2.11[4]
Schiff Bases of PABAN'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide (2)Staphylococcus aureuspMIC1.82[4]
Schiff Bases of PABAN'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide (14)Escherichia colipMIC1.78[4]
Schiff Bases of PABA4-[(5-Nitrofurfurylidene)amino]benzoic acidStaphylococcus aureus (MRSA)MIC15.62[5][6]

Table 3: Antiviral Activity of 4-(2-aminoethyl)benzenesulfonamide Analogs

Compound ClassSpecific DerivativeVirusCell LineActivityConcentration (µM)
Schiff Bases8-hydroxy-2-quinolinecarboxaldehyde derivative (5)Chikungunya virusVERO E6Active10[7]
Schiff Bases4-imidazolecarboxaldehyde derivative (6)Zika virusVERO E6Active50[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.[4][5]

  • Bacterial Inoculum Preparation: Bacterial strains are grown on a suitable agar medium. A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth - MHB) and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The bacterial suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by aminobenzoic acid derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development synthesis Synthesis of Derivatives & Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar pathway Signaling Pathway Analysis (e.g., VEGFR-2) in_vitro->pathway lead_optimization Lead Compound Optimization sar->lead_optimization apoptosis Apoptosis Assays pathway->apoptosis in_vivo In Vivo Efficacy & Toxicity Studies in_vivo->lead_optimization

Caption: A generalized experimental workflow for the development of novel therapeutic agents based on this compound.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization P1 Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS Ras P1->RAS AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription Cell Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Migration, Angiogenesis Inhibitor Aminobenzoic Acid Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a target for some aminobenzoic acid derivatives.[3][10][11][12][13][14]

References

Performance Evaluation of 4-(2-Aminoethyl)benzoic Acid in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker molecule is a critical step in the development of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic properties of the final product. Among the diverse array of linkers available, 4-(2-Aminoethyl)benzoic acid (AEBA) presents a compelling option due to its rigid aromatic structure, offering distinct characteristics compared to more flexible aliphatic linkers. This guide provides an objective comparison of AEBA's performance against other common linkers, supported by available data and detailed experimental protocols to inform rational bioconjugate design.

Executive Summary

This compound (AEBA) is a bifunctional linker possessing a primary amine and a carboxylic acid, enabling the formation of stable amide bonds for bioconjugation. Its rigid aromatic core imparts unique properties to the resulting conjugate, which can be advantageous in specific applications. This guide will delve into a comparative analysis of AEBA with flexible polyethylene glycol (PEG) linkers and the commonly used heterobifunctional linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Comparative Performance Analysis

The performance of a linker in bioconjugation is assessed based on several key parameters, including conjugation efficiency, the stability of the resulting conjugate, and the impact on the biological activity of the conjugated molecule.

Linker Characteristics and Impact on Bioconjugate Properties
FeatureThis compound (AEBA)Flexible PEG LinkersSMCC
Structure Rigid, aromaticFlexible, aliphaticCyclohexane-based, less rigid than AEBA
Functionality Amine and Carboxylic AcidVaries (e.g., NHS ester, maleimide)NHS ester and Maleimide
Bond Formed AmideVaries (e.g., Amide, Thioether)Amide and Thioether
Hydrophilicity ModerateHighLow to Moderate
Potential for Aggregation Higher, due to hydrophobicityLower, PEG chains reduce aggregationModerate
Influence on Pharmacokinetics May lead to faster clearanceCan increase circulation half-lifeVariable

Data Interpretation: The rigid structure of AEBA can provide a fixed distance between the conjugated molecules, which can be beneficial for maintaining the biological activity of proteins by preventing unwanted interactions. However, its aromatic nature also increases hydrophobicity, which may elevate the risk of aggregation, a critical concern in drug development.[1][2] In contrast, flexible PEG linkers are known to enhance the solubility and in vivo half-life of bioconjugates.[3][4][5] SMCC provides a balance of features but the stability of the resulting thioether bond can sometimes be a concern.[6]

Conjugation Efficiency and Stability

Direct quantitative data on the conjugation efficiency of AEBA is not extensively available in peer-reviewed literature. However, the formation of an amide bond via its primary amine or carboxylic acid is a well-established and generally efficient process. The stability of the resulting amide bond is high under physiological conditions.

Linker TypeLinkage FormedIn Vitro Plasma Stability (% Intact ADC after 7 days)Key Considerations
AEBA (Amide bond) Amide~85% (inferred from stable amide linkers)[7]Highly stable amide bond.[8]
SMCC (Thioether) Thioether65-80% (deconjugation observed)[7]Potential for retro-Michael addition leading to deconjugation.[9]
PEG (e.g., Amide) Amide>90% (with stable chemistries)[9]PEG chain can sterically hinder degradation.

Data Interpretation: The amide bond formed using AEBA is expected to exhibit high stability, comparable to other amide-based linkers, which are generally more stable than the thioether linkage formed by maleimide-based linkers like SMCC.[7][8]

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of a Payload with a Carboxylic Acid to a Protein using AEBA as a Linker

This protocol describes the two-step conjugation of a payload containing a carboxylic acid to the primary amine of AEBA, followed by the conjugation of the AEBA-payload construct to a protein.

Materials:

  • This compound (AEBA)

  • Payload with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be conjugated (e.g., antibody)

  • Activation Buffer: 0.1 M MES, pH 4.5-5

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

Step 1: Activation of Payload and Conjugation to AEBA

  • Dissolve the carboxylic acid-containing payload in an appropriate organic solvent (e.g., DMF or DMSO).

  • Add a 1.5-fold molar excess of both EDC and NHS to the payload solution.

  • Stir the reaction at room temperature for 1 hour to activate the carboxylic acid.

  • Dissolve AEBA in the reaction mixture (a 1.2-fold molar excess relative to the payload).

  • Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.

  • Monitor the reaction progress by LC-MS.

  • Purify the AEBA-payload conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

Step 2: Conjugation of AEBA-Payload to Protein

  • Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Dissolve the purified AEBA-payload conjugate in Activation Buffer.

  • Add a 10- to 20-fold molar excess of EDC and NHS to the AEBA-payload solution and incubate for 15 minutes at room temperature to activate the carboxylic acid of AEBA.[10]

  • Immediately add the activated AEBA-payload solution to the protein solution.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the protein-AEBA-payload conjugate using a desalting column equilibrated with PBS.

Characterization:

  • Degree of Labeling (DOL): Determine the number of payload molecules conjugated per protein using UV-Vis spectroscopy or Mass Spectrometry.

  • Purity and Aggregation: Assess the purity and presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).

  • Stability: Evaluate the stability of the conjugate in plasma by incubating it at 37°C and analyzing for payload release over time using methods like ELISA or LC-MS.[9]

Visualizations

Experimental Workflow for AEBA Conjugation

experimental_workflow cluster_step1 Step 1: Payload-Linker Synthesis cluster_step2 Step 2: Bioconjugation Payload Carboxylic Acid Payload Activate_Payload Activate with EDC/NHS Payload->Activate_Payload AEBA Add This compound Activate_Payload->AEBA Purify_PL Purify AEBA-Payload AEBA->Purify_PL Activate_PL Activate AEBA-Payload with EDC/NHS Purify_PL->Activate_PL Protein Target Protein Conjugate Conjugate to Protein Protein->Conjugate Activate_PL->Conjugate Quench Quench Reaction Conjugate->Quench Purify_Final Purify Final Conjugate Quench->Purify_Final

Caption: Workflow for the two-step conjugation of a payload to a protein using AEBA.

Logical Relationship of Linker Properties

linker_properties cluster_properties Properties cluster_performance Performance Linker_Choice Linker Choice (e.g., AEBA) Structure Structure (Rigid Aromatic) Linker_Choice->Structure Properties Physicochemical Properties Structure->Properties influences Performance Bioconjugate Performance Properties->Performance determines Hydrophobicity Hydrophobicity Properties->Hydrophobicity Spacing Defined Spacing Properties->Spacing Stability Stability Performance->Stability Efficacy Efficacy Performance->Efficacy PK Pharmacokinetics Performance->PK Aggregation Aggregation Potential Performance->Aggregation

Caption: Relationship between linker choice, properties, and bioconjugate performance.

Conclusion

This compound offers a valuable alternative to traditional flexible linkers in bioconjugation, particularly when a rigid spacer is desired to maintain the structural integrity and function of the conjugated biomolecule. Its use results in a highly stable amide bond. However, researchers must consider the potential for increased hydrophobicity and aggregation. The provided protocols offer a starting point for the synthesis and evaluation of AEBA-containing bioconjugates. Further optimization and characterization are essential to fully assess the performance of AEBA in any specific application.

References

Cross-Validation of Analytical Methods for 4-(2-Aminoethyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 4-(2-Aminoethyl)benzoic acid, a crucial building block in pharmaceutical synthesis, is paramount for ensuring the quality and safety of drug products. Cross-validation of analytical methods is a critical step to guarantee consistent and reproducible results across different techniques. This guide presents a comparative analysis of two prominent analytical methods applicable to the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document provides a framework for cross-validation by detailing experimental protocols and presenting a comparative summary of their performance characteristics. The data presented is based on established analytical practices for structurally similar compounds, offering a robust starting point for method development and validation for this compound.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics for each method in the context of analyzing a small molecule like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 5 - 20 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 20 - 70 ng/mL0.2 - 2 ng/mL
Specificity Moderate to HighVery High
Throughput HighMedium to High
Cost LowerHigher
Expertise Required IntermediateAdvanced

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on common practices for the analysis of aromatic carboxylic acids and amines and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a robust and cost-effective approach for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (based on the UV absorbance of the aminobenzoic acid chromophore)[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase starting composition.

  • For unknown samples, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (similar to HPLC-UV, but can be optimized for faster analysis with UHPLC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A fast gradient suitable for UHPLC systems.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): [M+H]⁺ for this compound (m/z 166.08)

  • Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would result from the loss of the carboxylic acid group or cleavage of the ethylamine side chain.

  • Multiple Reaction Monitoring (MRM) Transitions: At least two transitions should be monitored for quantification and confirmation.

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.

Sample Preparation:

  • Sample preparation is similar to HPLC-UV, but lower concentrations will be required due to the higher sensitivity of the instrument.

  • For biological samples, a protein precipitation or solid-phase extraction (SPE) step will be necessary to remove matrix interferences.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the logical relationship in a cross-validation study.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end End: Method Implementation validation_report->end

Caption: General workflow for analytical method validation.

Cross_Validation_Logical_Diagram start Start: Need for Cross-Validation method1 Validated Analytical Method 1 (e.g., HPLC-UV) start->method1 method2 Validated Analytical Method 2 (e.g., LC-MS/MS) start->method2 samples Prepare Identical Set of Samples (Standards & QCs) method1->samples method2->samples analysis1 Analyze Samples with Method 1 samples->analysis1 analysis2 Analyze Samples with Method 2 samples->analysis2 comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) analysis1->comparison analysis2->comparison acceptance Results Meet Pre-defined Acceptance Criteria? comparison->acceptance pass Conclusion: Methods are Comparable acceptance->pass Yes fail Investigate Discrepancies & Re-evaluate Methods acceptance->fail No

Caption: Logical flow of a cross-validation study.

References

Comparative stability analysis of linkers including 4-(2-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Stability Analysis of Linkers Including 4-(2-Aminoethyl)benzoic Acid

For researchers, scientists, and drug development professionals, the stability of the linker in bioconjugates, such as antibody-drug conjugates (ADCs), is a critical parameter that dictates therapeutic efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduced therapeutic window. This guide provides a comparative stability analysis of linkers incorporating this compound and its derivatives against other commonly used linkers, supported by experimental data.

Introduction to this compound Linkers

Linkers based on this compound are characterized by the presence of an aromatic ring and an ethylamine group. This structure allows for the formation of a stable amide bond upon conjugation to a payload or antibody. The rigid benzoic acid core can influence the spatial orientation of the conjugated molecule, while the ethylamine provides a reactive handle for conjugation. The inherent stability of the amide bond is a key feature of this linker class.

Comparative Stability Data

The stability of a linker is typically assessed by incubating the conjugate in plasma or serum and measuring the amount of intact conjugate over time. While direct comparative studies for this compound are not extensively published, data on structurally similar linkers provide valuable insights. A study on linkers with an N-(2-aminoethyl) modification, which mirrors the reactive end of this compound, demonstrated remarkable stability.

Table 1: Comparative Serum Stability of Various Linker Types

Linker TypeModel SystemIncubation Time% Intact Conjugate / % HydrolysisKey Observations & References
N-(2-aminoethyl) modified amide linker Mouse Serum24 hours3% hydrolysisPractically stable in mouse serum. Stable in human serum.[1]
Human Serum24 hours0% hydrolysisHighly stable in human serum.[1]
Valine-Citrulline (Val-Cit) Mouse Plasma1 hourUnstableSusceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma.[2]
Human Plasma> 7 daysHighly StableGenerally stable in human plasma.[2]
Valine-Alanine (Val-Ala) Mouse Plasma1 hourMore stable than Val-CitShows improved stability in mouse plasma compared to Val-Cit.[2]
Triglycyl Peptide (CX) Mouse Plasma> 9.9 days (half-life)Highly StableDemonstrates high stability in mouse plasma, comparable to non-cleavable linkers.[2]
Sulfatase-Cleavable Mouse Plasma> 7 daysHighly StableExhibits high plasma stability.[2]
Silyl Ether-Based Acid-Cleavable Human Plasma> 7 days (half-life)Highly StableSignificantly more stable than traditional hydrazine linkers.[2]
Maleimide-based (Thioether) Human Plasma7 days~50%Can exhibit significant instability due to a retro-Michael reaction.[3]

From the data, it is evident that amide linkers derived from structures similar to this compound exhibit superior stability, particularly in mouse serum where other linkers like Val-Cit show significant degradation.[1][2] This stability is attributed to the robust nature of the amide bond.

Experimental Protocols

Accurate assessment of linker stability is crucial. Below are detailed methodologies for key experiments.

In Vitro Plasma/Serum Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of premature payload release in plasma or serum from different species (e.g., human, mouse).

Methodology:

  • Incubation: Incubate the test bioconjugate (e.g., at 100 µg/mL) in fresh plasma or serum at 37°C.

  • Time Points: Collect aliquots of the plasma/serum samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Processing: Immediately stop the reaction, for example, by freezing or by precipitating plasma proteins with a solvent like acetonitrile.

  • Quantification of Intact Conjugate: Measure the concentration of the intact bioconjugate using methods like ELISA or LC-MS.

  • Quantification of Released Payload: Analyze the supernatant for the presence of the free payload, typically by LC-MS/MS for high sensitivity and specificity.[4]

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the half-life (t1/2) of the bioconjugate in plasma/serum.

LC-MS Method for Stability Analysis

Objective: To separate and quantify the intact bioconjugate, free payload, and any degradation products.

Methodology:

  • Chromatography System: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: A reversed-phase column (e.g., C4, C8, or C18) suitable for protein or small molecule separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient of increasing Mobile Phase B to elute the analytes.

  • Mass Spectrometry:

    • Intact Mass Analysis: For the bioconjugate, acquire data in full scan mode to observe the different drug-to-antibody ratio (DAR) species. Deconvolution of the resulting spectra is performed to determine the average DAR over time.

    • MRM/SRM for Free Payload: For the released payload, use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantitative analysis, providing high sensitivity and specificity.

  • Data Analysis: Integrate the peak areas of the intact conjugate and the released payload at each time point to calculate the percentage of degradation.

Visualizations

Experimental Workflow for Linker Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis Bioconjugate Bioconjugate Incubation_37C Incubation at 37°C Bioconjugate->Incubation_37C Plasma/Serum Plasma/Serum Plasma/Serum->Incubation_37C Time_Points Aliquots at Time Points Incubation_37C->Time_Points Quenching Reaction Quenching/ Protein Precipitation Time_Points->Quenching LC_MS LC-MS Analysis Quenching->LC_MS Intact_Mass Intact Mass Analysis (Intact Conjugate, DAR) LC_MS->Intact_Mass MRM MRM/SRM Analysis (Free Payload) LC_MS->MRM Data_Analysis Data Analysis (Half-life Calculation) Intact_Mass->Data_Analysis MRM->Data_Analysis

Caption: Workflow for assessing linker stability using LC-MS.

Logical Relationship of Linker Stability

G Linker_Chemistry Linker Chemistry (e.g., Amide, Ester, etc.) Linker_Stability Linker Stability Linker_Chemistry->Linker_Stability Biological_Environment Biological Environment (Plasma, Serum, pH, Enzymes) Biological_Environment->Linker_Stability Therapeutic_Index Therapeutic Index Linker_Stability->Therapeutic_Index Efficacy Efficacy Therapeutic_Index->Efficacy Safety Safety (Off-target Toxicity) Therapeutic_Index->Safety

Caption: Factors influencing linker stability and its impact.

References

Benchmarking 4-(2-Aminoethyl)benzoic Acid: A Comparative Guide to its Efficacy in Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – In the landscape of chemical intermediates, 4-(2-Aminoethyl)benzoic acid stands out as a versatile scaffold, finding utility in a range of applications from targeted protein degradation to the synthesis of high-performance dyes. This guide provides a comprehensive benchmark of its efficacy, offering a comparative analysis against alternative compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Application in Proteolysis Targeting Chimeras (PROTACs)

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ligase. The rigid backbone of this compound offers a unique structural motif for PROTAC linker design.

While direct comparative data for PROTACs utilizing a this compound linker is emerging, studies on linkers with similar rigid phenyl structures provide valuable insights. For instance, research has shown that linker rigidity can have a profound impact on PROTAC performance, with some rigid linkers leading to a complete loss of degradation activity compared to their more flexible counterparts. This underscores the necessity of empirical testing for each target-ligase pair.

Table 1: Illustrative Comparison of PROTAC Linker Types

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Flexible (PEG-based)Bromodomain-containing protein 4 (BRD4)VHL<10>90Illustrative Data
Rigid (Disubstituted Phenyl)Androgen Receptor (AR)CRBNNo activity-[1]
Hypothetical this compound-based Target X E3 Ligase Y To Be Determined To Be Determined

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocol: PROTAC-mediated Protein Degradation Assay

A standard method to quantify PROTAC efficacy is through Western blotting to determine DC50 and Dmax values.

  • Cell Culture and Treatment: Plate a relevant cell line at a density to achieve 70-80% confluency. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis and Protein Quantification: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis: Detect the chemiluminescent signal and quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. The percentage of protein degradation relative to the vehicle control is calculated to determine DC50 and Dmax values.

Diagram 1: General PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Workflow of PROTAC-induced targeted protein degradation.

Application in Enzyme Inhibition: Soluble Epoxide Hydrolase (sEH) Inhibitors

Derivatives of this compound are being explored as inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for managing inflammation and hypertension. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50).

While specific IC50 values for direct derivatives of this compound are not widely published, data on structurally similar 4-benzamidobenzoic acid derivatives show promising activity. This suggests that the this compound scaffold is a viable starting point for the development of potent sEH inhibitors.

Table 2: Inhibitory Activity of Benzoic Acid Derivatives against Human sEH

CompoundCore StructureIC50 (nM)Reference
AUDA Adamantyl urea1-3[2]
4-(4-chlorobenzamido)benzoic acid derivative 4-Benzamidobenzoic acid47% inhibition at 1nM[2]
Hypothetical 4-(2-Aminoethyl)benzamide derivative This compoundTo Be Determined

IC50: Half-maximal inhibitory concentration.

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A common method for determining the IC50 of sEH inhibitors is a fluorescence-based assay.

  • Reagent Preparation: Prepare a buffer solution (e.g., 25 mM Bis-Tris/HCl, pH 7.0). Dissolve the test compounds and a reference inhibitor (e.g., AUDA) in DMSO. Prepare a solution of the fluorogenic substrate, such as PHOME.

  • Assay Procedure: In a 96-well plate, add the buffer, the sEH enzyme, and the test compound at various concentrations. Incubate for 15 minutes at 30°C.

  • Initiation and Measurement: Initiate the reaction by adding the substrate to all wells. Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram 2: sEH Inhibition Workflow

sEH_Inhibition_Workflow cluster_workflow sEH Inhibition Assay A Prepare Reagents (Buffer, Enzyme, Inhibitors, Substrate) B Dispense Enzyme and Inhibitors into 96-well plate A->B C Incubate at 30°C B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 from Dose-Response Curve F->G

Caption: Experimental workflow for determining sEH inhibitory activity.

Application in Azo Dye Synthesis

This compound serves as a versatile primary aromatic amine for the synthesis of azo dyes. The performance of these dyes, particularly their fastness properties, is crucial for their application in the textile industry.

Table 3: Typical Fastness Properties of Azo Dyes on Cotton

Aromatic Amine PrecursorLightfastness (Blue Scale, 1-8)Washfastness (Grey Scale, 1-5)Reference
Aniline 3-53-4General Data
Substituted Anilines 4-64-5General Data
This compound To Be DeterminedTo Be Determined
Experimental Protocol: Dye Fastness Evaluation

Lightfastness (ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions.

  • Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are exposed.

  • The fading of the specimen is compared to the fading of the blue wool standards to assign a lightfastness rating.

Washfastness (ISO 105-C06):

  • A specimen of the dyed fabric is stitched together with a multifiber fabric strip (containing different fiber types).

  • The composite specimen is washed in a standardized detergent solution under specified conditions of temperature and time, with stainless steel balls to provide mechanical action.

  • After washing and drying, the change in color of the specimen and the staining of the multifiber strip are assessed using standardized grey scales (rated 1-5).

Diagram 3: Azo Dye Synthesis and Application Workflow

Azo_Dye_Workflow cluster_synthesis Synthesis cluster_application Application & Testing A This compound B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Azo Dye C->E Coupling Reaction D Coupling Component (e.g., Naphthol) D->E F Dyeing of Textile E->F G Fastness Testing (Light, Wash) F->G H Performance Evaluation G->H

Caption: General workflow for azo dye synthesis and performance evaluation.

This comparative guide highlights the potential of this compound in various advanced applications. Further research is warranted to generate direct comparative data to fully elucidate its efficacy against established alternatives. The provided protocols offer a standardized framework for such evaluations.

References

Safety Operating Guide

Proper Disposal of 4-(2-Aminoethyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 4-(2-Aminoethyl)benzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS). For this compound and its salts, appropriate personal protective equipment (PPE) must be worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[1][2] In the event of a spill, personnel should be evacuated from the area, and the spill should be cleaned up by trained individuals equipped with appropriate respiratory protection.[1][3]

Disposal Protocol for this compound

The primary recommended method for the disposal of this compound is through incineration.[1] This process should be carried out in a licensed chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

Key Disposal Steps:

  • Collection: Collect waste this compound in a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.

  • Licensed Disposal Service: Engage a licensed professional waste disposal company to handle the transportation and final disposal of the chemical waste.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][4]

  • Surplus and Non-Recyclable Solutions: Offer any surplus or non-recyclable solutions containing this compound to the licensed disposal company for proper management.[1]

  • Contaminated Packaging: Any packaging that has been in contact with this compound should be treated as hazardous waste and disposed of as the unused product.[1]

Quantitative Data Summary

ParameterValue/InstructionSource
Primary Disposal Method Chemical Incineration with Afterburner and Scrubber[1]
Alternative Disposal Licensed Professional Waste Disposal Service[1]
Personal Protective Equipment Safety Goggles, Gloves, Lab Coat[1][2]
Spill Response Evacuate Area, Use HEPA-filter Vacuum for Cleanup[3]
Environmental Precautions Do Not Let Product Enter Drains[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

A Step 1: Collection - Use designated, labeled, sealed containers. B Step 2: Personal Protective Equipment - Wear safety goggles, chemical-resistant gloves, and lab coat. A->B Safety First C Step 3: Engage Licensed Disposal Service - Contact a certified waste management company. B->C Regulatory Compliance D Step 4: Chemical Incineration - Incinerator must have an afterburner and scrubber. C->D Primary Disposal Route E Step 5: Contaminated Material Disposal - Dispose of empty containers and PPE as hazardous waste. C->E Secondary Waste Stream F Completion - Proper and safe disposal. D->F E->F

Caption: Disposal Workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

Personal protective equipment for handling 4-(2-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(2-Aminoethyl)benzoic acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] This guidance is synthesized from safety data for its hydrochloride salt and general principles of laboratory safety. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Hazard Profile and Personal Protective Equipment (PPE)

Based on available data for the hydrochloride salt, this compound may cause respiratory irritation and should be handled with care to avoid contact with skin and eyes.[1] The following personal protective equipment is mandatory when handling this compound to prevent skin contact, eye contact, and inhalation.

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH-approved (US) safety goggles.[1]Protects against splashes and dust particles entering the eyes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber) and a lab coat.[1][2]Prevents direct skin contact with the chemical. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[1]
Respiratory Protection For nuisance exposures or dust formation, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1]Required when dusts are generated or if working outside of a fume hood to prevent inhalation, which may cause respiratory irritation.[1][3]

Quantitative Hazard Data for Structurally Related Compounds

While specific toxicity data for this compound is limited, the following table summarizes data for a related compound, Ethyl 4-aminobenzoate (Benzocaine), to provide a quantitative context for potential hazards.

Hazard TypeCompoundData PointRoute of ExposureSpeciesSource Citation
Acute Oral Toxicity Ethyl 4-aminobenzoateLD50: 3042 mg/kgOralRat[4]
Skin Irritation Ethyl 4-aminobenzoateMildSkinGuinea Pig[4]

Note: This data is for a related compound and should be used for general hazard assessment only.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety. The following steps outline the correct procedure for handling this compound.

Preparation
  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood, to handle dust and aerosols appropriately.[1]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and functional.

  • Assemble Materials: Gather all necessary equipment, reagents, and required PPE before beginning work.

Handling
  • Avoid Contact: Use personal protective equipment to prevent contact with skin and eyes.[1]

  • Minimize Dust: Avoid the formation and inhalation of dust.[1][3] Weigh and transfer the chemical in a fume hood.

  • Container Management: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[1]

Post-Handling
  • Decontamination: Clean all contaminated surfaces after use.

  • Hygiene: Wash hands thoroughly with soap and water after handling the substance.[1]

  • Clothing: Remove and wash any contaminated clothing before reuse.

Emergency and Disposal Plan

Immediate and appropriate action is crucial in an emergency.

Emergency Procedures
SituationProcedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Spill Evacuate personnel to safe areas. Wear appropriate PPE. Avoid breathing dust. Sweep up and shovel the material without creating dust. Keep in suitable, closed containers for disposal.[1]
Disposal Plan

The disposal of this compound must be managed as a controlled process.

  • Waste Classification: Treat the compound and any contaminated materials as hazardous waste.

  • Containerization: Collect surplus and non-recyclable solutions in a dedicated, labeled container provided by a licensed disposal company.[1]

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not let the product enter drains.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

Safe Handling and Disposal Workflow

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_post 3. Post-Handling cluster_dispose 4. Waste Management & Disposal A Assess Risks & Consult SDS B Gather Required PPE (Gloves, Goggles, Lab Coat) C Prepare Workspace (Fume Hood, Eyewash) D Work in Fume Hood C->D E Avoid Dust Generation F Keep Container Sealed G Decontaminate Surfaces F->G H Wash Hands Thoroughly I Segregate as Hazardous Waste H->I J Use Labeled, Sealed Waste Container K Contact EHS for Licensed Disposal Emergency Emergency? (Spill, Exposure) K->Emergency Emergency->A Follow First Aid & Spill Procedures

Caption: Workflow for safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.